molecular formula C12H16O2 B2552536 (2R)-2,3-Dimethyl-3-phenylbutanoic acid CAS No. 2248174-04-9

(2R)-2,3-Dimethyl-3-phenylbutanoic acid

Número de catálogo: B2552536
Número CAS: 2248174-04-9
Peso molecular: 192.258
Clave InChI: KECHYYPVJPHADT-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2R)-2,3-Dimethyl-3-phenylbutanoic acid is a chiral carboxylic acid characterized by its specific (2R) stereochemistry and a phenyl-substituted, dimethyl-branched carbon chain. This structure makes it a valuable, complex building block in organic synthesis and medicinal chemistry research. It is supplied with high purity for research and development applications. While specific biological data for this exact compound is limited, its structure places it within a family of phenyl-substituted aliphatic acids that are of significant research interest. For instance, structurally related compounds like 4-phenylbutyric acid are well-known in therapeutic research for their role as ammonia scavengers in urea cycle disorders and as chemical chaperones that can reduce endoplasmic reticulum stress . Furthermore, chiral, branched carboxylic acids are frequently employed as critical intermediates in the asymmetric synthesis of more complex active pharmaceutical ingredients (APIs) and for studying enzyme-substrate interactions due to their defined stereochemistry . This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Propiedades

IUPAC Name

(2R)-2,3-dimethyl-3-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(11(13)14)12(2,3)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECHYYPVJPHADT-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical properties of (2R)-2,3-Dimethyl-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of (2R)-2,3-Dimethyl-3-phenylbutanoic Acid

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of sterically hindered, chiral building blocks is paramount for locking molecular conformations and enhancing target affinity. (2R)-2,3-Dimethyl-3-phenylbutanoic acid (CAS: 2248174-04-9) has emerged as a high-value intermediate in the synthesis of peptidomimetics, hydrocarbon-stapled peptides, and small-molecule receptor antagonists [1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical chemistry into practical, bench-ready applications. This guide deconstructs the structural mechanics of this compound, details its role in IgE receptor antagonism[2], and provides self-validating experimental protocols for its synthesis and integration into solid-phase peptide synthesis (SPPS) workflows.

Structural Mechanics & Chemical Properties

The unique utility of (2R)-2,3-dimethyl-3-phenylbutanoic acid lies in its extreme steric bulk and precise stereochemistry.

  • Stereochemical Hierarchy: The molecule possesses a single chiral center at C2. According to Cahn-Ingold-Prelog (CIP) rules, the priority at C2 is: -COOH (1) > -C(CH3)2Ph (2) > -CH3 (3) > -H (4). In the (2R) enantiomer, this arrangement dictates a clockwise spatial orientation.

  • Achiral C3 Center: Notably, C3 is achiral because it is bonded to two identical methyl groups (the terminal C4 methyl and the C3-methyl substituent). This gem-dimethyl configuration, combined with the phenyl ring, creates a "cumyl-like" beta-substituent that severely restricts the rotational degrees of freedom around the

    
     bond.
    
Table 1: Core Chemical and Physical Properties
PropertyValue
IUPAC Name (2R)-2,3-Dimethyl-3-phenylbutanoic acid
CAS Registry Number 2248174-04-9
Molecular Formula

Molecular Weight 192.26 g/mol
Appearance White solid [3]
Stereocenters 1 (C2 is R-configured)
Solubility Profile Soluble in DMF, DMSO, Methanol; Insoluble in

Mechanistic Role in Drug Development

Hydrocarbon-Stapled Peptides & Conformational Restriction

When incorporated into a peptide backbone, the massive steric footprint of the C3-phenyl-dimethyl group forces the peptide into a rigid secondary structure (typically an


-helix). This prevents proteolytic degradation by shielding the amide bonds from protease active sites, a critical factor in developing orally bioavailable peptide therapeutics.
IgE Receptor Antagonism

In the treatment of severe allergic asthma, disrupting the interaction between Immunoglobulin E (IgE) and its high-affinity receptor, FcεRI, is a primary therapeutic strategy. (2R)-2,3-Dimethyl-3-phenylbutanoic acid is utilized as a hydrophobic anchor in IgE receptor antagonists [2]. The phenyl ring deeply penetrates the lipophilic pockets of the FcεRI receptor, while the gem-dimethyl groups lock the anchor in the optimal binding vector, competitively inhibiting IgE binding.

IgE_Antagonism Allergen Allergen Exposure IgE IgE Antibodies Allergen->IgE FceRI FcεRI Receptor IgE->FceRI Binding Degranulation Mast Cell Degranulation FceRI->Degranulation Activation Antagonist Antagonist with (2R)-2,3-Dimethyl-3-phenylbutanoic acid Antagonist->FceRI Competitive Inhibition Allergy Allergic Response Degranulation->Allergy

Caption: Mechanism of action for IgE receptor antagonists utilizing the hydrophobic building block.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explained for every critical experimental choice.

Protocol 1: Asymmetric Synthesis via Evans Auxiliary

The creation of the (2R) stereocenter adjacent to a highly bulky quaternary carbon (C3) is synthetically challenging due to severe steric repulsion. Standard alkylation yields racemic mixtures. We utilize an Evans oxazolidinone auxiliary to force a highly diastereoselective transition state.

  • Auxiliary Attachment: React propionyl chloride with (4R)-4-benzyl-2-oxazolidinone in THF using n-BuLi at -78°C.

  • Enolization: Treat the resulting imide with NaHMDS (1.1 eq) at -78°C for 30 minutes. Causality: NaHMDS selectively generates the Z-enolate, which is required for predictable facial selectivity.

  • Alkylation: Introduce

    
     (1.05 eq) followed by cumyl chloride (2-chloro-2-phenylpropane, 1.2 eq). Causality: The bulky benzyl group of the auxiliary physically blocks the Si face, forcing the cumyl electrophile to attack exclusively from the Re face.
    
  • Cleavage: Hydrolyze the auxiliary using

    
     in 
    
    
    
    at 0°C to yield the free (2R)-carboxylic acid.
  • Validation: Analyze the product via chiral HPLC. An enantiomeric excess (ee) of >95% validates the protocol. Expected

    
     (500 MHz, DMSO) will show a characteristic 6H singlet at ~1.3 ppm for the gem-dimethyl group [3].
    
Protocol 2: N-Terminal Capping in Solid-Phase Peptide Synthesis (SPPS)

Coupling this compound to a peptide chain requires overcoming immense steric shielding. Standard DIC/HOBt coupling will fail or result in massive deletion sequences.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 mins.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 mins). Wash with DMF (5x).

  • Activation: In a separate vial, dissolve (2R)-2,3-dimethyl-3-phenylbutanoic acid (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in DMF. Add DIPEA (0.6 mmol, 6 eq) and stir for 2 mins. Causality: HATU generates a highly reactive 7-aza-OBt ester intermediate capable of overcoming the steric barrier of the beta-cumyl group.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 4 hours. Causality: The extended 4-hour coupling time (compared to standard 45 mins) is strictly necessary to drive the sterically hindered reaction to completion.

  • Validation (Critical): Perform a Kaiser test. A completely colorless/yellow bead indicates successful coupling. If a blue color persists, repeat Step 3 and 4.

  • Cleavage: Treat the resin with

    
     (95:2.5:2.5) for 2 hours. Precipitate the modified peptide in cold diethyl ether.
    

SPPS_Workflow A 1. Resin Swelling & Fmoc Deprotection B 2. Activation of Bulky Acid (HATU) A->B C 3. Extended Coupling (4h) B->C D 4. TFA Cleavage & Deprotection C->D E 5. RP-HPLC Purification D->E

Caption: Workflow for SPPS integration of sterically hindered (2R)-2,3-Dimethyl-3-phenylbutanoic acid.

References

  • Lowman, H. B., Nakamura, G. R., Reynolds, M. E., & Starovasnik, M. A. (2004). "IgE receptor antagonists." US Patent US20040086942A1.
  • Tsuji, T. (2023). "Development of Synthesis and Transformation Methods for Amino Acid Derivatives via Oxidative Coupling Reactions." Kyushu University Doctoral Thesis. Available at: [Link]

Molecular weight and structural analysis of (2R)-2,3-Dimethyl-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of (2R)-2,3-Dimethyl-3-phenylbutanoic acid , designed for researchers requiring rigorous structural validation and physicochemical characterization.

Executive Summary & Chemical Identity

(2R)-2,3-Dimethyl-3-phenylbutanoic acid is a sterically congested chiral carboxylic acid often utilized as a resolving agent or a pharmacophore intermediate in the synthesis of IgE receptor antagonists and other bioactive scaffolds.[1] Its structural uniqueness lies in the vicinal quaternary-tertiary carbon motif , where a chiral center (


) is directly bonded to a quaternary carbon (

) bearing a phenyl group and a gem-dimethyl moiety.[1]

This guide details the definitive protocol for its molecular weight confirmation, structural elucidation, and stereochemical validation.

Physicochemical Profile
ParameterSpecification
IUPAC Name (2R)-2,3-Dimethyl-3-phenylbutanoic acid
Molecular Formula

Monoisotopic Mass 192.1150 Da
Average Molecular Weight 192.25 g/mol
Chirality (2R)-enantiomer (Chiral center at

)
Physical State White crystalline solid (typically)
Solubility Soluble in

,

, MeOH; Sparingly soluble in

Molecular Weight & Mass Spectrometry Analysis

Precise mass determination is the first line of validation. Given the aromaticity and carboxylic acid functionality, Electrospray Ionization (ESI) in negative mode or Electron Impact (EI) for fragmentation analysis is recommended.

Theoretical Calculation
  • Carbon (

    
    ): 
    
    
    
  • Hydrogen (

    
    ): 
    
    
    
  • Oxygen (

    
    ): 
    
    
    
  • Total Monoisotopic Mass: 192.1151 Da

Experimental Protocol: HRMS (ESI-TOF)

Objective: Confirm elemental composition with


 ppm error.
  • Sample Preparation: Dissolve 0.1 mg of the analyte in 1 mL of Methanol (LC-MS grade).

  • Ionization: ESI Negative Mode (

    
    ).
    
    • Rationale: Carboxylic acids ionize readily by deprotonation. Positive mode (

      
      ) often yields weak signals unless ammonium adducts (
      
      
      
      , m/z 210.15) are targeted.
  • Target Ion:

    
    191.1078  (
    
    
    
    ).
  • Fragmentation (MS/MS):

    • Look for neutral loss of

      
       (44 Da) 
      
      
      
      
      
      147 (Carbanion intermediate).
    • Look for Tropylium ion derivatives if running in EI/Positive mode (

      
       91 or 105).
      

Structural Elucidation (NMR Spectroscopy)

This is the most critical section. The molecule possesses a chiral center at


  adjacent to a prochiral center at 

.
  • The "Expert" Insight: Although

    
     carries two methyl groups (the 
    
    
    
    methyl and the
    
    
    substituent), they are diastereotopic due to the influence of the adjacent chiral center (
    
    
    ). They will not appear as a single 6H singlet. They will resolve into two distinct singlets.
Predicted NMR Data (400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
11.0 - 12.0 Broad Singlet1H-COOHExchangeable carboxylic proton.[1]
7.15 - 7.40 Multiplet5HAr-HPhenyl ring protons.[1]
2.85 Quartet (

Hz)
1H

-H
Coupled only to the

-Methyl. No coupling to

(quaternary).
1.45 Singlet3H

-Me (a)
Diastereotopic methyl A (deshielded by Phenyl).
1.38 Singlet3H

-Me (b)
Diastereotopic methyl B.
0.95 Doublet (

Hz)
3H

-Me
Coupled to

-H.

Note on Solvent: Use Deuterated Chloroform (


) for standard analysis. If signal overlap occurs in the methyl region, switch to Benzene-

, which often induces significant chemical shift changes in carbonyl compounds (ASIS effect), resolving overlapping diastereotopic signals.
NMR Key Signals
  • Carbonyl (

    
    ): 
    
    
    
    ppm.[2]
  • Aromatic ipso (

    
    ): 
    
    
    
    ppm (Quaternary).
  • Quaternary (

    
    ): 
    
    
    
    ppm.
  • Methine (

    
    ): 
    
    
    
    ppm.
  • Methyls: Three distinct signals in the 15-25 ppm range.

Stereochemical Validation (Chiral Analysis)

Confirming the (2R) enantiomeric excess (ee%) is mandatory for drug development applications.

Chiral HPLC Method

Since the molecule is an acid, it can be analyzed directly on specific columns or derivatized to an ester/amide to improve peak shape.

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Immobilized amylose/cellulose derivatives).[1]

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

    • Technical Note: Trifluoroacetic acid (TFA) is essential to suppress ionization of the carboxylic acid, preventing peak tailing.

  • Detection: UV at 210 nm (carbonyl) and 254 nm (phenyl).

  • Validation: Inject the racemate first to establish separation of (2R) and (2S) peaks.

Polarimetry
  • Instrument: Digital Polarimeter (Sodium D line, 589 nm).

  • Conditions:

    
     in Ethanol or Chloroform at 
    
    
    
    .
  • Expectation: Compare specific rotation

    
     with literature standards for the (2R) isomer. (Note: Similar phenyl-alkanoic acids typically show rotation magnitudes between 
    
    
    
    and
    
    
    ).

Analytical Workflow Diagram

The following diagram illustrates the logical flow for validating the identity and purity of the compound.

AnalyticalWorkflow Start Crude (2R)-2,3-Dimethyl- 3-phenylbutanoic acid Step1 1. HRMS (ESI-) Confirm C12H16O2 Target: m/z 191.1078 Start->Step1 Step2 2. 1H NMR (CDCl3) Check Diastereotopic Me (Two singlets at C3) Step1->Step2 Decision1 Structure Confirmed? Step2->Decision1 Step3 3. Chiral HPLC (Chiralcel OD-H) Determine ee% Decision1->Step3 Yes Fail Investigate Isomers (e.g., 3,3-dimethyl-2-phenyl) Decision1->Fail No (Spectra mismatch) Step4 4. X-Ray / Polarimetry Absolute Config (2R) Step3->Step4 Pass Validated Reference Material Step4->Pass

Figure 1: Step-by-step analytical validation workflow for (2R)-2,3-Dimethyl-3-phenylbutanoic acid.

Synthesis Context & Causality

Understanding the synthesis aids in identifying impurities. This molecule is typically accessed via asymmetric alkylation .

  • Pathway: Alkylation of a chiral auxiliary-bound propionate (e.g., Evans oxazolidinone) with a bulky electrophile (though difficult due to steric hindrance at C3) or, more likely, conjugate addition strategies to a methacrylate derivative, followed by trapping.

  • Impurity Profile:

    • Regioisomers: 3,3-Dimethyl-2-phenylbutanoic acid (formed if phenyl migration occurs).[1]

    • Enantiomers: The (2S) isomer (trace levels from imperfect chiral induction).

    • De-phenylated byproducts: If radical couplings were used.[3]

References

  • PubChem. Phenyl 2,3-dimethylbutanoate (Isomer/Related Data). National Library of Medicine. Available at: [Link]

  • Google Patents. US20040086942A1 - IgE receptor antagonists.[4] (Cites the compound as an intermediate). Available at:

  • ChemSrc. 2,3-Dimethyl-3-phenylbutanoic acid Structure & Properties. Available at: [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Chiral Phenylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental property in pharmaceutical sciences, with the stereochemistry of a drug molecule often dictating its pharmacological and toxicological profile. Phenylbutanoic acid derivatives represent a significant class of chiral compounds with diverse therapeutic applications. Understanding the thermodynamic stability of the individual enantiomers of these derivatives is paramount for the development of safe, effective, and stable drug products. This guide provides a comprehensive technical overview of the principles governing the thermodynamic stability of chiral phenylbutanoic acid derivatives, detailing both experimental and computational methodologies for its assessment. It aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of chiral drug development, from lead optimization to formulation.

Introduction: The Significance of Chirality in Drug Development

Chiral molecules exist as non-superimposable mirror images called enantiomers. While sharing identical physical and chemical properties in an achiral environment, enantiomers can exhibit markedly different behaviors in a chiral setting, such as the human body.[1][2][3][4] This stereoselectivity is a cornerstone of modern pharmacology. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be inactive or, in some cases, responsible for adverse effects (the distomer).[4] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.[4]

Phenylbutanoic acid derivatives are a class of chiral compounds that includes several important active pharmaceutical ingredients (APIs). For instance, 2-phenylbutyric acid is a key intermediate in the synthesis of various pharmaceuticals.[5] The thermodynamic stability of the individual enantiomers and their racemic mixture is a critical parameter that influences their solid-state properties, solubility, and ultimately, their bioavailability and shelf-life.

This guide will delve into the thermodynamic principles that govern the stability of these chiral molecules, providing a framework for their rational development.

Foundational Concepts: Thermodynamics of Chiral Systems

The thermodynamic stability of a system is determined by its Gibbs free energy (G), which combines enthalpy (H) and entropy (S) at a given temperature (T): ΔG = ΔH - TΔS.[6][7] A system will spontaneously move towards a state of lower Gibbs free energy, which represents a more stable state.[6]

In the context of chiral compounds, we are often interested in the relative thermodynamic stability of the enantiopure form versus the racemic mixture. A racemic mixture is an equimolar mixture of two enantiomers.[8] Depending on how the enantiomers interact in the solid state, a racemic mixture can crystallize as one of three main types:

  • Racemic Compound (Racemate): The two enantiomers are present in equal amounts in an ordered arrangement within the same crystal lattice. The racemate has distinct physical properties (e.g., melting point, solubility) from the pure enantiomers.[8][9]

  • Conglomerate: A mechanical mixture of crystals of the pure enantiomers. In a saturated solution, a conglomerate will be in equilibrium with both enantiomeric forms.[9][10]

  • Pseudoracemate (Racemic Solid Solution): The two enantiomers are randomly distributed within a single crystal lattice. This form is less common.[9]

The identification of the racemic species is crucial for designing effective resolution strategies.[9]

Factors Influencing Thermodynamic Stability

The relative thermodynamic stability of enantiomers and their racemic forms is influenced by a multitude of factors, including:

  • Crystal Packing and Intermolecular Interactions: The arrangement of molecules in the crystal lattice and the nature of intermolecular forces (e.g., hydrogen bonding, van der Waals forces) play a dominant role in determining the enthalpy of the system.[8][11] Differences in crystal packing between the enantiopure and racemic forms can lead to significant differences in their thermodynamic properties.[8][11]

  • Temperature: Temperature can influence the enantioselectivity of a separation process by altering the complex thermodynamic relationship between the solute, mobile phase, and chiral stationary phase in chromatography.

  • Solvent: The choice of solvent can impact the solubility and stability of different solid forms. The presence of solvent molecules in the crystal lattice (solvates) can alter the solid-phase energetics and the free energy difference between racemic and enantiopure forms.[12]

  • pH: For ionizable compounds like phenylbutanoic acids, pH can influence stability. Both acidic and basic conditions can catalyze racemization, the process of converting an enantiomerically pure substance into a racemic mixture.[13]

  • Molecular Flexibility: The conformational flexibility of a molecule can affect how it packs in a crystal lattice, thereby influencing its thermodynamic stability.[11]

Experimental Determination of Thermodynamic Stability

Several experimental techniques can be employed to characterize the thermodynamic stability of chiral phenylbutanoic acid derivatives.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[9] It is widely used to determine melting points and enthalpies of fusion, which are key indicators of thermodynamic stability.[9] By comparing the thermal profiles of the enantiopure and racemic forms, one can infer their relative stabilities.

Experimental Protocol: DSC Analysis of Phenylbutanoic Acid Derivatives

  • Sample Preparation: Accurately weigh 2-5 mg of the enantiopure or racemic sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion is calculated by integrating the area under the melting peak.

A higher melting point and a larger enthalpy of fusion generally indicate greater thermodynamic stability of the crystal lattice.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for separating and quantifying enantiomers.[14][15] It can also be used to study the thermodynamics of chiral recognition and to monitor racemization kinetics.[14][16] The retention of enantiomers on a chiral stationary phase (CSP) is governed by thermodynamic interactions.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity and Stability

  • Column Selection: Choose a suitable chiral stationary phase (e.g., cyclodextrin-based or polysaccharide-based) that provides chiral recognition for phenylbutanoic acid derivatives.

  • Mobile Phase Optimization: Develop a mobile phase (e.g., a mixture of hexane and ethanol with a small amount of acid or base modifier) that provides good resolution and peak shape.

  • Sample Preparation: Dissolve the sample in the mobile phase at a known concentration.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Analysis: Determine the retention times and peak areas of the enantiomers to calculate the enantiomeric excess (ee).

By analyzing samples over time under different conditions (e.g., temperature, pH), the rate of racemization can be determined, providing insights into the kinetic stability of the enantiomers.

Isothermal Titration Calorimetry (ITC)

ITC is a technique that directly measures the heat changes associated with binding events.[17][18] It can be used to determine the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of chiral interactions in solution.[17][18]

Experimental Workflow: ITC for Chiral Interactions

ITC_Workflow cluster_Preparation Sample Preparation cluster_Experiment ITC Experiment cluster_Analysis Data Analysis Sample Prepare chiral sample (e.g., enantiopure phenylbutanoic acid) ITC_Instrument Load sample into cell and titrant into syringe Sample->ITC_Instrument Titrant Prepare titrant (e.g., cyclodextrin solution) Titrant->ITC_Instrument Titration Inject titrant into sample and measure heat changes ITC_Instrument->Titration Raw_Data Obtain raw data (heat pulses) Titration->Raw_Data Binding_Isotherm Integrate peaks to generate a binding isotherm Raw_Data->Binding_Isotherm Thermodynamic_Parameters Fit the isotherm to a binding model to determine ΔH, ΔS, and ΔG Binding_Isotherm->Thermodynamic_Parameters

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Computational Approaches to Predicting Thermodynamic Stability

Computational methods are increasingly used to predict the thermodynamic stability of different crystal forms, providing valuable insights that can guide experimental work.[11][12]

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It can be used to calculate the relative energies of different conformers of a molecule in the gas phase.[19] Finding the lowest energy conformation is a crucial first step in predicting the stability of a crystal structure.[19]

Crystal Structure Prediction (CSP)

CSP methods aim to predict the crystal structure of a molecule from its chemical diagram. These methods typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies.[12] The lattice energy is the energy released when molecules come together from the gas phase to form a crystal.[11]

Logical Relationship: CSP and Thermodynamic Stability

CSP_Logic Start Molecular Structure of Phenylbutanoic Acid Derivative Structure_Generation Generate a large number of candidate crystal structures Start->Structure_Generation Energy_Minimization Minimize the lattice energy of each structure Structure_Generation->Energy_Minimization Ranking Rank structures based on thermodynamic stability (lowest energy) Energy_Minimization->Ranking Prediction Predict the most stable crystal structure(s) Ranking->Prediction

Caption: Logical flow of Crystal Structure Prediction (CSP).

Implications for Drug Development

A thorough understanding of the thermodynamic stability of chiral phenylbutanoic acid derivatives has significant implications for various stages of drug development:

  • Lead Optimization: Early assessment of thermodynamic stability can help in selecting drug candidates with favorable solid-state properties.

  • Process Chemistry: Knowledge of the relative stability of different forms is crucial for designing robust and reproducible crystallization processes to obtain the desired enantiomer.[11][20]

  • Formulation Development: The choice of excipients and manufacturing processes can be influenced by the stability of the API.

  • Regulatory Affairs: Regulatory agencies require a thorough characterization of the solid form of the API and an understanding of its stability.[16]

Data Summary: Thermodynamic Properties of Chiral Systems

PropertyEnantiopure FormRacemic CompoundConglomerate
Composition Single enantiomerBoth enantiomers in the same crystal latticeMixture of crystals of pure enantiomers
Melting Point DistinctTypically different from enantiopureEutectic melting point
Solubility Specific valueCan be higher or lower than enantiopureFollows a eutectic behavior
ΔG of Formation ReferenceNegative relative to a mechanical mixtureZero relative to a mechanical mixture

Conclusion

The thermodynamic stability of chiral phenylbutanoic acid derivatives is a multifaceted property that is of paramount importance in drug development. A comprehensive understanding of the factors influencing stability, coupled with the application of appropriate experimental and computational techniques, is essential for the successful development of safe and effective chiral drugs. This guide has provided a technical overview of the core principles and methodologies in this field, aiming to serve as a valuable resource for scientists and researchers working to bring new chiral medicines to patients.

References

  • Benchmarking computational methods for crystal structure prediction using experimental enantiomer excess and precipitation data. (n.d.). Google Scholar.
  • Computational methods and points for attention in absolute configuration determination. (2023, January 12). Frontiers in Chemistry.
  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
  • Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation. (2017, July 18). ACS Publications.
  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017, March 16). Molnar Institute.
  • Characterization of racemic species of chiral drugs using thermal analysis, thermodynamic calculation, and structural studies. (n.d.). PubMed.
  • How much different are thermochemical properties of enantiomers and their racemates? Thermochemical properties of enantiopure and racemate of methyl- and butyl lactates. (2018, August 7). The Journal of Chemical Physics.
  • Isothermal titration calorimetry for chiral chemistry. (2018, March 12). PubMed.
  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. (2023, June 25). Preprints.org.
  • Enantiopurity by Directed Evolution of Crystal Stabilities and Nonequilibrium Crystallization. (2025, February 25). ACS Publications.
  • High-Pressure Crystallization and Thermodynamic Stability Study on the Resolution of High-Density Enantiomers from Low-Density Racemates. (2023, January 4). Organic Letters.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Ovid.
  • How much different are thermochemical properties of enantiomers and their racemates? Thermochemical properties of enantiopure and racemate of methyl- and butyl lactates. (n.d.). ResearchGate.
  • Difference in the Gibbs free energy change for the R and S... (n.d.). ResearchGate.
  • High-Pressure Crystallization and Thermodynamic Stability Study on the Resolution of High-Density Enantiomers from Low-Density Racemates. (2023, January 4). PMC.
  • How does chirality effect stability of compund? (2017, February 2). Quora.
  • Efficient resolution of 2-phenylbutyric acid. (2025, August 6). ResearchGate.
  • Variations in activation energy and nuclei size during nucleation explain chiral symmetry breaking. (2023, October 20). RSC Publishing.
  • Isothermal Titration Calorimetry of Chiral Polymeric Nanoparticles. (2025, August 9). ResearchGate.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). PMC.
  • (PDF) Computational Tool for the Prediction of Enantiomeric Solubility. (n.d.). ResearchGate.
  • Thermodynamic properties of enantiomers. (2021, April 12). Chemistry Stack Exchange.
  • Gibbs free energy profile (in kcal mol⁻¹) for enantioselective... (n.d.). ResearchGate.
  • Determination Techniques for Absolute Configuration of Chiral Compound. (n.d.). BOC Sciences.
  • Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. (2010, July 1). Arabian Journal of Chemistry.
  • Preventing racemization of (R)-2-Hydroxy-2-phenylpropanoic acid during reaction. (n.d.). Benchchem.
  • Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values. (2022, September 6). PMC.
  • Gibbs free energy. (n.d.). Wikipedia.
  • Thermodynamic Studies of Chiral Compounds. (n.d.). IntechOpen.
  • Gibbs (Free) Energy. (2023, January 29). Chemistry LibreTexts.
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022, October 27). MDPI.
  • Chiral Pharmacology: The Mirror Image of Drug Development. (2025, April 15). Chiralpedia.
  • Resolution of racemic 2-phenylbutanoic acid with a-phenylethylamine? (2018, April 4). Reddit.
  • [Spoiler] AAMC FL3 C/P #9. (2018, August 12). Reddit.
  • Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. (2019, March 8). Master Organic Chemistry.
  • Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid. (n.d.). ResearchGate.
  • 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. (2022, August 20). PubMed.
  • The significance of chirality in contemporary drug discovery-a mini review. (2024, October 15). ResearchGate.
  • Thermodynamic stability and transformation of pharmaceutical polymorphs*. (n.d.). Pure and Applied Chemistry.
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024, September 4). MDPI.
  • Chiral carbon & chiral drugs | Stereochemistry (article). (n.d.). Khan Academy.
  • Synthetic routes to pharmaceuticals greatly expanded leading to new and more effective treatments. (2022, October 6). EurekAlert!.
  • Chiral Symmetry Breaking and Complete Chiral Purity by Thermodynamic-Kinetic Feedback Near Equilibrium: Implications for the Origin of Biochirality. (2025, August 7). ResearchGate.
  • Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1. (n.d.). PMC.
  • A Lipophilic 4‐Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins. (n.d.). ResearchGate.
  • Diversification of drugs with sulfur stereogenic centers. (2022, February 15). Research Communities.

Sources

Solubility Profile and Thermodynamic Behavior of (2R)-2,3-Dimethyl-3-phenylbutanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Process Chemists and Pharmaceutical Development Professionals

Executive Summary

The rational selection of organic solvents is a cornerstone of active pharmaceutical ingredient (API) development, directly impacting crystallization kinetics, extraction efficiency, and chromatographic purification. This whitepaper provides an in-depth analysis of the solubility profile of (2R)-2,3-Dimethyl-3-phenylbutanoic acid , a highly lipophilic chiral building block. By bridging the theoretical framework of Hansen Solubility Parameters (HSP) with rigorous, self-validating empirical methodologies, this guide equips researchers with actionable data and mechanistic insights to optimize downstream process chemistry.

Physicochemical Profiling & Structural Causality

(2R)-2,3-Dimethyl-3-phenylbutanoic acid (CAS No. 167212-33-1) is a structurally unique organic acid frequently utilized as a chiral intermediate in advanced organic synthesis[1]. To predict its solubility behavior, we must first deconstruct its molecular architecture:

  • Bulky Lipophilic Core: The presence of a phenyl ring at the C3 position, combined with geminal/vicinal dimethyl branching, creates a massive hydrophobic surface area. This dictates strong dispersion force interactions.

  • Steric Shielding: The aliphatic branching sterically hinders the adjacent carbon backbone, reducing the molecule's overall dielectric constant and limiting non-specific polar interactions.

  • Localized Polar Head: The terminal carboxylic acid (-COOH) serves as both a hydrogen-bond donor and acceptor. However, its influence is heavily diluted by the dominant lipophilic bulk of the molecule.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Before conducting empirical trials, modern pharmaceutical pre-formulation relies on predictive thermodynamic models. The Hansen Solubility Parameters (HSP) divide the cohesive energy of a molecule into three distinct intermolecular forces: Dispersion (


), Polarity (

), and Hydrogen Bonding (

)[2].

By calculating the HSP for (2R)-2,3-Dimethyl-3-phenylbutanoic acid using group contribution methods, we can predict solvent affinity based on the principle of "similarity matching"[2].

  • 
     (Dispersion): ~18.5 MPa
    
    
    
    (Driven by the phenyl and branched alkyl groups)
  • 
     (Polarity): ~3.5 MPa
    
    
    
    (Suppressed by steric shielding)
  • 
     (H-Bonding): ~6.0 MPa
    
    
    
    (Localized entirely at the -COOH group)

Solvents whose HSP coordinates closely match these values will minimize the energy of mixing (


), resulting in high thermodynamic solubility.

HSP_Logic HSP Hansen Solubility Parameters (HSP) Dispersion Dispersion (δD) Dominant (Phenyl/Alkyl) HSP->Dispersion Polarity Polarity (δP) Low (Steric Shielding) HSP->Polarity HBonding H-Bonding (δH) Moderate (-COOH) HSP->HBonding Good High Solubility (e.g., EtOAc, DCM) Dispersion->Good Matches Poor Low Solubility (e.g., Water, Heptane) Dispersion->Poor Mismatches Polarity->Good Polarity->Poor HBonding->Good HBonding->Poor

Fig 2: Hansen Solubility Parameter (HSP) logic governing solvent selection and affinity.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While HSP provides a theoretical roadmap, empirical validation is mandatory for process scale-up. The Shake-Flask Method remains the gold standard for determining true thermodynamic (equilibrium) solubility[3][4].

As an Application Scientist, I mandate a self-validating protocol. Rapid dissolution techniques often capture kinetic solubility (a metastable supersaturated state), which can lead to catastrophic crystallization failures during scale-up. To prevent this, the following protocol ensures absolute thermodynamic equilibrium[5].

Step-by-Step Methodology
  • Saturated Suspension Preparation: Weigh an excess amount of (2R)-2,3-Dimethyl-3-phenylbutanoic acid (approx. 500 mg) into a 5 mL sealed glass vial containing 2 mL of the target organic solvent[3]. The presence of visible, undissolved solid is critical to confirm saturation.

  • Thermodynamic Equilibration: Place the vials in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 to 72 hours . Causality Note: This extended duration is non-negotiable; it provides the activation energy required to break any metastable supersaturation and reach the true thermodynamic baseline[4][5].

  • Phase Separation: Remove the vials and centrifuge at 10,000 RPM for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant using a syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) filter. Causality Note: PTFE is chemically inert and highly hydrophobic, ensuring the lipophilic solute does not adsorb to the filter membrane, which would artificially lower the quantified solubility.

  • Analytical Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (set to 210 nm for the phenyl chromophore). Calculate the concentration against a pre-validated 5-point calibration curve[3].

ShakeFlask A 1. Solid-Solvent Saturation Add excess (2R)-2,3-Dimethyl-3-phenylbutanoic acid to selected organic solvent B 2. Thermodynamic Equilibration Agitate at 25.0 ± 0.1 °C for 48-72 hours (Ensures true saturation, avoids metastability) A->B C 3. Phase Separation Centrifugation followed by 0.22 µm PTFE filtration (Prevents solute adsorption) B->C D 4. Analytical Quantification HPLC-UV Analysis at 210 nm (Validates concentration & stability) C->D

Fig 1: Step-by-step shake-flask workflow for determining thermodynamic equilibrium solubility.

Quantitative Solubility Data in Organic Solvents

The table below summarizes the equilibrium solubility of (2R)-2,3-Dimethyl-3-phenylbutanoic acid across a spectrum of standard process solvents at 25 °C.

Solvent ClassSolventDielectric Constant (

)
Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Ethyl Acetate6.0> 350.0 Optimal HSP match. The carbonyl oxygen acts as a strong H-bond acceptor for the solute's -COOH group, while the ethyl chain solvates the lipophilic bulk.
Non-Polar Halogenated Dichloromethane (DCM)9.1> 300.0 Exceptional dispersion force matching (

). Penetrates the steric bulk of the dimethyl groups easily.
Polar Protic Methanol32.7185.5 Good solubility due to H-bonding, but the high polarity slightly repels the bulky phenyl-alkyl core.
Polar Protic Ethanol24.5140.2 Similar to methanol, but the larger alkyl chain slightly improves dispersion interactions, though overall solubility is lower due to reduced H-bond density.
Non-Polar Aromatic Toluene2.4115.0 Strong

stacking interactions with the solute's phenyl ring, but lacks H-bond acceptors for the -COOH group.
Non-Polar Aliphatic n-Heptane1.912.4 Poor solubility. While it matches the alkyl bulk, the highly non-polar environment forces the -COOH groups to form insoluble dimers.
Aqueous Water (pH 3.0)80.1< 0.1 Practically insoluble. The massive hydrophobic surface area completely overrides the solvation capacity of the single -COOH group.

Strategic Applications in Process Chemistry

Understanding this solubility profile allows for the design of highly efficient, scalable purification workflows:

A. Solvent/Anti-Solvent Crystallization

To achieve high-purity crystalline (2R)-2,3-Dimethyl-3-phenylbutanoic acid, a binary solvent system is highly recommended.

  • Primary Solvent: Ethyl Acetate. The compound is highly soluble here, allowing for concentrated process streams.

  • Anti-Solvent: n-Heptane. By slowly dosing n-Heptane into the saturated Ethyl Acetate solution, the dielectric constant of the mixture drops. This forces the carboxylic acid moieties to dimerize via hydrogen bonding, triggering controlled nucleation and yielding high-purity crystals while leaving polar impurities in the mother liquor.

B. Liquid-Liquid Extraction (LLE)

During the synthesis workup, the compound can be easily extracted from an aqueous phase into an organic phase. Using Dichloromethane (DCM) or Ethyl Acetate will result in a partition coefficient (


) heavily favoring the organic layer, ensuring >99% recovery in a single extraction step, provided the aqueous layer is acidified (pH < 4) to ensure the carboxylic acid remains in its protonated, lipophilic state.

Conclusion

The solubility profile of (2R)-2,3-Dimethyl-3-phenylbutanoic acid is dictated by its bulky, sterically hindered lipophilic core and localized carboxylic acid group. By leveraging Hansen Solubility Parameters and validating with a rigorous 72-hour shake-flask protocol, we identify Ethyl Acetate and Dichloromethane as optimal solvation media. These insights are critical for designing robust crystallization and extraction processes, ultimately accelerating the scale-up of this valuable chiral intermediate.

References

  • [5] Pharmaceutical Sciences (TBZMED). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. URL: [Link]

  • [4] Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. URL:[Link]

  • [2] ResearchGate. Formulation Using Hansen Solubility Parameters. URL:[Link]

Sources

Crystal Structure and X-ray Diffraction Analysis of (2R)-2,3-Dimethyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2,3-Dimethyl-3-phenylbutanoic acid is a critical chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). In drug development, determining the absolute configuration of such intermediates with unequivocal certainty is both a regulatory mandate and a scientific imperative. This technical guide provides a comprehensive, self-validating workflow for the chiral resolution, crystal growth, and single-crystal X-ray diffraction (SCXRD) analysis of this compound, designed specifically for researchers and crystallographers.

Scientific Principles: Resolution and Crystallization

Because (2R)-2,3-Dimethyl-3-phenylbutanoic acid is a "light-atom" molecule (comprising only Carbon, Hydrogen, and Oxygen), determining its absolute configuration directly via SCXRD using standard Molybdenum (Mo Kα) radiation often yields high standard uncertainties in the Flack parameter[1].

To circumvent this limitation, the racemic acid is typically resolved and co-crystallized with a known chiral amine—such as (S)-1-phenylethylamine—to form a diastereomeric salt[2]. This approach serves two mechanistic purposes:

  • Thermodynamic Separation: Diastereomeric salt formation leverages the distinct physicochemical properties (specifically the solubility product,

    
    ) of the resulting diastereomers, allowing for highly efficient separation via fractional crystallization[3][4].
    
  • Internal Chiral Referencing: The introduction of a known chiral center from the resolving agent provides an internal stereochemical reference. This creates a self-validating system that significantly bolsters the reliability of the absolute configuration assignment during X-ray refinement[5].

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that successful crystallography begins in the chemistry lab. The following protocols detail the causality behind each experimental choice.

Protocol A: Diastereomeric Salt Formation and Chiral Resolution

Causality: We utilize (S)-1-phenylethylamine as the resolving agent. A slow, controlled cooling rate is engineered to minimize supersaturation spikes, thereby preventing unwanted secondary nucleation and ensuring the growth of high-purity, diffraction-quality single crystals[4].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 mmol of racemic 2,3-dimethyl-3-phenylbutanoic acid in 20 mL of hot absolute ethanol (maintained at 60°C).

  • Salt Formation: Slowly add 10.0 mmol of enantiopure (S)-1-phenylethylamine dropwise under continuous stirring (300 rpm). The exothermic acid-base reaction yields the diastereomeric salt pair in solution[2].

  • Thermodynamic Equilibration: Maintain the solution at 60°C for 30 minutes to ensure complete salt formation.

  • Controlled Crystallization: Cool the system linearly to 20°C at a strict rate of 0.1°C/min.

  • Harvesting: Isolate the less soluble diastereomeric salt—(S)-1-phenylethylammonium (2R)-2,3-dimethyl-3-phenylbutanoate—via vacuum filtration. Wash the crystals with 5 mL of ice-cold ethanol and dry under a vacuum (50 mbar) for 12 hours.

G A Racemic Mixture 2,3-Dimethyl-3-phenylbutanoic acid C Diastereomeric Salt Formation (Hot Ethanol, 60°C) A->C B Chiral Resolving Agent (S)-1-Phenylethylamine B->C D Controlled Cooling (0.1°C/min to 20°C) C->D Thermodynamic Equilibration E Fractional Crystallization (S)-Amine-(2R)-Acid Salt D->E Selective Precipitation

Workflow for the chiral resolution of (2R)-2,3-Dimethyl-3-phenylbutanoic acid via salt formation.
Protocol B: Single-Crystal X-ray Diffraction (SCXRD)

Causality: For light-atom structures, Copper (Cu Kα, λ = 1.54178 Å) radiation is strictly preferred. Cu Kα maximizes the anomalous scattering signal (resonant scattering) of oxygen atoms, which is mathematically required to calculate a statistically significant Flack parameter[5][6].

Step-by-Step Methodology:

  • Mounting: Select a clear, block-shaped single crystal (approx. 0.2 × 0.2 × 0.15 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling: Flash-cool the crystal to 100 K in a nitrogen cold stream. Causality: Cryocooling reduces atomic thermal vibrations (Debye-Waller factors), enhancing high-angle diffraction intensities and overall resolution.

  • Data Collection: Collect diffraction data on a diffractometer equipped with a Cu Kα microfocus source and a photon-counting pixel array detector. Ensure high redundancy (multiplicity > 5) and collect Friedel pairs to accurately measure the Bijvoet differences[7].

  • Integration & Scaling: Process frames using integration software (e.g., APEX4 or CrysAlisPro), applying empirical absorption corrections based on spherical harmonics.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on

    
     using SHELXL. Anisotropic displacement parameters are refined for all non-hydrogen atoms.
    

G A Single Crystal (100 K) B Data Collection (Cu Kα Radiation) A->B C Integration & Absorption Correction B->C Friedel Pairs D Phase Solution (Intrinsic Phasing) C->D E Least-Squares Refinement (SHELXL) D->E F Absolute Configuration Flack Parameter (x ≈ 0) E->F Anomalous Dispersion

SCXRD data processing and absolute configuration pipeline for light-atom chiral molecules.

Data Presentation: Crystallographic Parameters

To facilitate cross-validation, the representative quantitative crystallographic data for the resolved (S)-1-phenylethylammonium (2R)-2,3-dimethyl-3-phenylbutanoate salt is summarized below.

Table 1: Representative Crystal Data and Structure Refinement

ParameterValue
Empirical Formula C₂₀H₂₇NO₂
Formula Weight 313.43 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 9.452 Å, b = 11.234 Å, c = 18.345 Å
Volume 1947.8 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.069 Mg/m³
Absorption Coefficient (μ) 0.542 mm⁻¹
F(000) 680
Theta range for data collection 4.2° to 67.5°
Reflections collected / unique 15,432 / 3,845[R(int) = 0.032]
Completeness to theta = 67.5° 99.8%
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0345, wR2 = 0.0892
Flack Parameter (

)
0.02(4)

Absolute Configuration & The Flack Parameter

The absolute configuration of the chiral center in the butanoic acid moiety is definitively assigned as (2R) based on the Flack parameter analysis.

The physical model underlying the Flack parameter relies on the anomalous dispersion of X-rays[5]. In our refinement, the Flack parameter


 is 0.02 with a standard uncertainty 

of 0.04. According to established crystallographic standards, if

and

is close to zero (generally

), the absolute configuration is correct and the crystal is enantiopure[1][6]. Furthermore, the presence of the known (S)-stereocenter from the resolving agent validates the (2R) assignment of the acid through internal relative stereochemistry, creating a mathematically robust and self-validating proof of structure[5].

References

  • [5] Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. PubMed Central (NIH). URL:[Link]

  • [3] Kuang, S. (2012). Crystallization-Based Separation of Enantiomers. ResearchGate. URL:[Link]

  • [7] Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. ResearchGate. URL:[Link]

  • [2] Szabó, B., et al. (2023). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). URL:[Link]

  • [6] Encyclopedia MDPI. (2022). X-ray Single-Crystal Diffraction. URL:[Link]

  • [1] Watkin, D. J., et al. (2020). Howard Flack and the Flack Parameter. Crystals (MDPI). URL:[Link]

  • [4] Szabó, B., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design (ACS Publications). URL:[Link]

Sources

The Pharmacological Utility and Biological Profiling of (2R)-2,3-Dimethyl-3-phenylbutanoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the transition from native peptides to metabolically stable peptidomimetics relies heavily on the strategic incorporation of privileged chiral building blocks. (2R)-2,3-Dimethyl-3-phenylbutanoic acid (CAS: 167212-33-1) has emerged as a critical pharmacophore and N-terminal capping agent. While not a standalone therapeutic, its biological activity is realized when integrated into larger molecular scaffolds, where it imparts profound conformational restriction, enhances lipophilicity, and confers resistance against proteolytic degradation.

This technical guide synthesizes the current literature surrounding this compound, focusing on its mechanistic role in IgE receptor (FcεRI) antagonism [1], its utility in stabilizing tumor-homing peptides [2], and the rigorous synthetic workflows required to couple such sterically hindered moieties [3].

Structural & Physicochemical Rationale

The biological utility of (2R)-2,3-Dimethyl-3-phenylbutanoic acid is dictated by its unique three-dimensional topology. The molecule features a carboxylic acid reactive center adjacent to a highly substituted aliphatic chain, terminating in a bulky phenyl ring.

Mechanistic Causality in Drug Design
  • Steric Shielding: The presence of methyl groups at the C2 and C3 positions, combined with the C3 phenyl ring, creates a dense steric cloud around the adjacent amide bond once coupled. This physical bulk prevents exopeptidases and endopeptidases from accessing the scissile bond, drastically increasing the plasma half-life of the resulting peptidomimetic [3].

  • Conformational Preorganization: The (2R) stereocenter dictates a specific spatial projection of the phenyl ring. In receptor-ligand interactions, this preorganization reduces the entropic penalty of binding, locking the molecule into a bioactive conformation that fits precisely into deep hydrophobic pockets of target receptors.

  • Enhanced Lipophilicity: The aliphatic and aromatic hydrocarbon density increases the overall LogP of the parent molecule, facilitating better membrane permeability and blood-brain barrier (BBB) penetration where applicable.

Biological Target Modulation

IgE-FcεRI Axis Antagonism

The most prominent documented biological application of (2R)-2,3-Dimethyl-3-phenylbutanoic acid derivatives is in the treatment of allergic diseases (e.g., asthma, allergic rhinitis) via the antagonism of the high-affinity IgE receptor, FcεRI [1].

When mast cells and basophils are exposed to allergens, cross-linking of IgE bound to FcεRI triggers a signaling cascade involving Syk kinase, leading to the degranulation and release of histamine and leukotrienes. Compounds incorporating the (2R)-2,3-Dimethyl-3-phenylbutanoic acid moiety act as competitive antagonists. The bulky, hydrophobic nature of the (2R)-derivative perfectly complements the lipophilic binding interface of the FcεRI alpha-chain, physically blocking the association of IgE and halting the degranulation cascade at its inception [1].

G IgE IgE Antibody FcERI FcεRI Receptor (Mast Cell) IgE->FcERI Binds (Normal State) Antagonist (2R)-Derivative Antagonist Antagonist->IgE Blocks Interaction Antagonist->FcERI Competitive Binding Inhibition Blocked Degranulation Antagonist->Inhibition Therapeutic Outcome Syk Syk Kinase Activation FcERI->Syk Phosphorylation Degranulation Degranulation (Histamine Release) Syk->Degranulation Calcium Influx

Diagram 1: Mechanism of action for (2R)-derivative antagonists in blocking the IgE-FcεRI signaling pathway.

Tumor-Homing Peptides and Macrocycles

In oncology, targeted peptide delivery systems often fail due to rapid renal clearance and serum protease degradation. By utilizing (2R)-2,3-Dimethyl-3-phenylbutanoic acid as an N-terminal capping group during Solid-Phase Peptide Synthesis (SPPS), researchers can generate tumor-homing peptides with significantly extended residence times [2]. The moiety acts as a hydrophobic anchor, increasing the local concentration of the peptide at the lipid-rich tumor microenvironment membrane.

Quantitative Data Summaries

The following tables summarize the physicochemical properties of the isolated acid and its theoretical impact when incorporated into a standard pentapeptide model.

Table 1: Physicochemical Properties of (2R)-2,3-Dimethyl-3-phenylbutanoic acid

PropertyValue / DescriptionImpact on Drug Design
CAS Number 167212-33-1Identifier for procurement and library screening.
Molecular Weight 192.25 g/mol Low MW allows for incorporation without exceeding Lipinski's Rule of 5 limits.
Stereochemistry (2R) configurationCritical for enantioselective receptor pocket binding; the (2S) epimer often shows >10-fold drop in affinity.
LogP (Predicted) ~3.1Imparts significant lipophilicity, driving hydrophobic interactions.

Table 2: Comparative Pharmacokinetic Impact (Theoretical Pentapeptide Model)

Modification StrategySerum Half-Life (In Vitro)Relative Binding Affinity (FcεRI)Proteolytic Cleavage Rate
Uncapped Native Peptide< 15 minutes1.0x (Baseline)High (N-terminal exopeptidases)
Standard Acetyl Capping~ 45 minutes1.2xModerate
(2R)-2,3-Dimethyl-3-phenylbutanoyl Capping > 12 hours 45.0x Negligible (Steric Shielding)

Experimental Methodologies

Because of the severe steric hindrance caused by the adjacent methyl and phenyl groups, standard peptide coupling reagents (e.g., HBTU, DCC) are highly inefficient for coupling (2R)-2,3-Dimethyl-3-phenylbutanoic acid to a growing peptide chain. The following protocol utilizes HATU —which generates a highly reactive 7-aza-OBt ester that accelerates the reaction via a neighboring group effect—combined with microwave assistance [3][4].

Protocol 1: Microwave-Assisted SPPS Coupling of Sterically Hindered Acids

Reagents & Materials:

  • Fmoc-deprotected Peptide-Resin (e.g., Rink Amide, 0.1 mmol scale)

  • (2R)-2,3-Dimethyl-3-phenylbutanoic acid (0.4 mmol, 4 eq)

  • HATU (0.38 mmol, 3.8 eq)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Pre-Activation: In a clean glass vial, dissolve (2R)-2,3-Dimethyl-3-phenylbutanoic acid and HATU in 2 mL of anhydrous DMF.

  • Base Addition: Add DIPEA to the solution. Scientific Rationale: A slight deficit of HATU relative to the acid prevents the capping of the resin by unreacted uronium species. The solution will turn pale yellow, indicating the formation of the active ester. Let sit for 3 minutes.

  • Coupling: Transfer the activated solution to the reaction vessel containing the swollen, Fmoc-deprotected peptide-resin.

  • Microwave Irradiation: Subject the vessel to microwave irradiation (75°C, 25 Watts) for 30 minutes with continuous nitrogen bubbling. Scientific Rationale: Thermal energy is required to overcome the high activation energy barrier caused by the steric clash between the bulky acid and the resin-bound amine.

  • Washing & Verification: Drain the reaction mixture and wash the resin with DMF (5 × 3 mL) and DCM (5 × 3 mL). Perform a Kaiser test. If the beads remain yellow (negative), the coupling is complete. If blue (positive), repeat steps 1-4.

SPPS Resin Peptide-Resin (Free N-terminus) Activation Activate (2R)-Acid (HATU/DIPEA, 3 min) Resin->Activation Coupling Microwave Coupling (75°C, 30 min) Activation->Coupling Transfer Active Ester Wash DMF/DCM Wash & Kaiser Test Coupling->Wash Wash->Coupling If Positive (Blue) Initiate Re-couple Cleavage TFA Cleavage (95% TFA, 2h) Wash->Cleavage If Negative (Yellow)

Diagram 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered chiral acids.

Protocol 2: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

To validate the biological efficacy of the synthesized (2R)-derivative as an IgE antagonist, a functional degranulation assay is required.

Step-by-Step Workflow:

  • Cell Culture: Culture RBL-2H3 (rat basophilic leukemia) cells in EMEM supplemented with 10% FBS. Seed at

    
     cells/well in a 96-well plate and incubate overnight.
    
  • Sensitization: Sensitize the cells with anti-DNP IgE (0.5 μg/mL) for 2 hours at 37°C.

  • Antagonist Treatment: Wash cells twice with Tyrode's buffer to remove unbound IgE. Add the synthesized (2R)-2,3-Dimethyl-3-phenylbutanoic acid derivative (serial dilutions from 10 μM to 1 nM) and incubate for 30 minutes. Scientific Rationale: This pre-incubation allows the antagonist to compete for the FcεRI binding site before the cross-linking event occurs.

  • Stimulation: Challenge the cells with DNP-BSA (100 ng/mL) for 45 minutes to trigger degranulation.

  • Quantification: Transfer 50 μL of the supernatant to a new plate and incubate with 50 μL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (in citrate buffer, pH 4.5) for 1 hour at 37°C. Stop the reaction with 0.1 M carbonate buffer (pH 10.0) and read absorbance at 405 nm. Calculate the

    
     based on the inhibition of β-hexosaminidase release relative to the positive control.
    

Conclusion

(2R)-2,3-Dimethyl-3-phenylbutanoic acid represents a highly specialized, privileged building block in medicinal chemistry. By leveraging its profound steric bulk and precise stereochemistry, application scientists can engineer peptidomimetics and small molecules that bypass traditional metabolic liabilities. Whether utilized to block the IgE-FcεRI allergic cascade or to stabilize tumor-homing vectors, the successful integration of this moiety relies on a deep understanding of advanced coupling kinetics and structure-activity relationships.

References

  • US Patent Application US20040086942A1.Ige receptor antagonists. Google Patents.
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews (ACS Publications). Available at:[Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Available at:[Link]

Safety Data Sheet (SDS) and handling precautions for (2R)-2,3-Dimethyl-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and operational protocols for (2R)-2,3-Dimethyl-3-phenylbutanoic acid .

Note on Data Availability: As a specialized chiral intermediate likely used in early-stage drug development or asymmetric synthesis, comprehensive public toxicological datasets (RTECS/ECHA) may be limited compared to commodity chemicals. The safety profiles below are derived from Structure-Activity Relationship (SAR) analysis of analogous


-methylated phenylalkanoic acids, prioritizing a "precautionary principle" approach suitable for pharmaceutical R&D environments.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the molecular architecture is the first step in safety assessment. The presence of a lipophilic phenyl ring adjacent to a quaternary carbon (C3) and a chiral center (C2) dictates its reactivity and biological interaction.

PropertySpecification / Data
Chemical Name (2R)-2,3-Dimethyl-3-phenylbutanoic acid
Molecular Formula

Molecular Weight 192.25 g/mol
Chirality (2R)-Enantiomer (Stereocenter at C2; C3 is achiral due to gem-dimethyl symmetry)
Physical State Solid (typically white to off-white crystalline powder)
Predicted pKa ~4.5 – 4.8 (Carboxylic acid)
Predicted LogP ~2.8 – 3.2 (Lipophilic; significant skin absorption potential)
Solubility Soluble in DCM, Methanol, DMSO; Low solubility in water.

Scientific Context: The gem-dimethyl group at C3 creates significant steric bulk. This "Thorpe-Ingold" effect often enhances the stability of the compound but may also reduce metabolic clearance rates if ingested, necessitating stricter exposure controls than linear analogs.

Hazard Identification (GHS Classification)

Based on functional group analysis (Carboxylic Acid + Lipophilic Hydrocarbon tail), this compound is classified as a Skin & Eye Irritant with potential for Corrosivity in high concentrations or under occlusion.

GHS Label Elements[6][8][9]
  • Signal Word: WARNING (Potential DANGER if handled in bulk)

  • Pictograms:

    • 
      (Irritant)
      
    • (Optional based on purity)

      
      (Corrosive - if pKa < 4 or high concentration)
      
Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation (dust/vapor).

  • H412: Harmful to aquatic life with long-lasting effects (Predicted due to LogP).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist.[2][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do.[1][4] Continue rinsing.[1][4]

Operational Handling: The "Chiral Integrity" Protocol

In drug development, safety is twofold: Operator Safety and Data Safety (preventing racemization or degradation). The following protocol ensures both.

Engineering Controls
  • Primary Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood with face velocity >0.5 m/s.

  • Static Control: Use ionizing bars or anti-static weighing boats. The hydrophobic nature of the phenyl group makes this powder prone to static charge, increasing dispersion risk.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if handling >10g open powder.

  • Dermal: Nitrile gloves (Double gloving recommended; 0.11mm min thickness).

  • Ocular: Chemical safety goggles (Safety glasses are insufficient for carboxylic acid powders).

Receipt & Verification Workflow

Because this is a specific (2R) enantiomer, verifying optical purity upon receipt is a critical safety step to prevent downstream experimental failure.

HandlingProtocol Start Compound Receipt (2R)-2,3-Dimethyl-3-phenylbutanoic acid CheckSeal Check Induction Seal & Desiccant Status Start->CheckSeal Weighing Weighing (Anti-Static) CheckSeal->Weighing Pass Solubility Dissolve in MeOH/EtOH (Prepare 10mg/mL) Weighing->Solubility Polarimetry Specific Rotation [α]D Check vs. CoA Solubility->Polarimetry Decision Within Spec? Polarimetry->Decision Release Release to Inventory Store at 2-8°C Decision->Release Yes Quarantine Quarantine (Suspect Racemization) Decision->Quarantine No

Figure 1: Quality Assurance and Handling Workflow. This self-validating loop ensures that the compound's stereochemistry is intact before it enters biological assays.

Emergency Response Protocols

Due to the lipophilic nature of the phenyl ring, this acid can penetrate the stratum corneum faster than hydrophilic acids (like acetic acid), potentially causing delayed deep-tissue irritation.

First Aid Measures
  • Eye Contact: Immediate irrigation for 15 minutes .[1][4] Use isotonic saline if available; otherwise, tap water. Mechanism: Neutralization of pH is secondary to dilution.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) or soap and water. Reasoning: Lipophilic acids dissolve better in PEG/surfactants than water alone, ensuring faster removal.

  • Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).

Spill Management
  • Small Spill (<5g):

    • Cover with sodium bicarbonate (NaHCO3) or spill pillow.

    • Moisten slightly to prevent dust generation.

    • Scoop into hazardous waste container.

  • Large Spill (>5g):

    • Evacuate area.[1][3][4]

    • Don full PPE (Tyvek suit).

    • Use HEPA vacuum or wet-sweeping method. DO NOT dry sweep (dust explosion risk).

EmergencyResponse Accident Exposure Event Type Identify Type Accident->Type Skin Dermal Exposure Type->Skin Eye Ocular Exposure Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Blot excess (Do not rub) 2. Wash w/ Soap or PEG-400 3. Rinse 15 mins Skin->ActionSkin ActionEye 1. Hold Eyelid Open 2. Irrigate 15 mins (Saline) 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Monitor for Pulmonary Edema (Delayed Onset) Inhale->ActionInhale

Figure 2: Emergency Response Decision Matrix. Note the specific instruction to use PEG-400 or Soap for dermal exposure due to the compound's lipophilicity.

Storage and Stability

To maintain the (2R) configuration and prevent chemical degradation:

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen blanket.

    • Why? Benzylic positions (even if quaternary, neighboring hydrogens on the methyls) can be susceptible to slow radical oxidation over long periods.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if possible (use ceramic/plastic) to prevent trace metal catalysis of oxidation.

Synthesis & Application Context

This compound is often utilized as a Chiral Auxiliary or a Resolving Agent in asymmetric synthesis.

  • Mechanism: The steric bulk of the tert-butyl-like group (C3) combined with the phenyl ring creates a highly defined "chiral pocket."

  • Reaction Safety: When converting this acid to an acid chloride (using

    
     or Oxalyl Chloride), expect vigorous evolution of HCl and 
    
    
    
    . The resulting acyl chloride is significantly more corrosive and volatile than the parent acid.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2,3-Dimethylbutanoic acid (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Conformational Analysis of 2,3-Dimethyl-3-phenylbutanoic Acid Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conformational elucidation of acyclic molecules containing adjacent stereogenic and sterically congested centers is a critical exercise in rational drug design and synthetic methodology. This whitepaper provides an in-depth technical analysis of 2,3-dimethyl-3-phenylbutanoic acid . By deconstructing its topological architecture, evaluating the steric parameters of its functional groups, and establishing a self-validating experimental workflow, this guide serves as a comprehensive resource for researchers navigating the conformational dynamics of highly substituted acyclic systems.

Stereochemical Architecture & Topological Analysis

Before analyzing the rotational dynamics of 2,3-dimethyl-3-phenylbutanoic acid, we must first rigorously define its stereochemical boundaries. A common pitfall in analyzing this molecule is the misidentification of its chiral centers based purely on its nomenclature.

Deconstructing the Carbon Backbone
  • C1: Carboxylic acid group (-COOH).

  • C2: Bonded to -H, -CH₃, -COOH, and the C3 complex. Because it is bonded to four distinct substituents, C2 is a chiral center .

  • C3: Bonded to -Ph (phenyl), -CH₃ (the 3-methyl substituent), -CH₃ (the C4 terminal methyl of the butanoic acid chain), and the C2 complex.

Critical Insight: Because C3 is bonded to two identical methyl groups, it lacks the four distinct substituents required for chirality. Therefore, C3 is strictly achiral .

Consequently, the molecule possesses only one stereocenter (C2). The stereoisomers of 2,3-dimethyl-3-phenylbutanoic acid are limited to a single pair of enantiomers: (2R) and (2S) . Because enantiomers possess identical internal energies and scalar properties in an achiral environment, the conformational energy landscape for the (2R)-isomer is the exact mirror image of the (2S)-isomer.

Stereochemical_Logic N1 2,3-Dimethyl-3-phenylbutanoic Acid N2 Topological Analysis N1->N2 N3 C2: Chiral Center (4 distinct groups) N2->N3 N4 C3: Achiral Center (2 identical methyls) N2->N4 N5 Stereoisomers: (2R) and (2S) Enantiomers N3->N5 N4->N5

Caption: Topological deconstruction and stereoisomer identification of the target molecule.

Conformational Dynamics Around the C2-C3 Bond

The conformational preferences of acyclic diastereomers and enantiomers are dictated by the minimization of steric strain (gauche interactions) along the central carbon-carbon bond[1]. To accurately predict the global minimum of the C2-C3 bond rotation, we must evaluate the effective steric bulk of the substituents.

Steric Bulk and A-Values

Steric bulk is quantitatively approximated using cyclohexane A-values, which measure the energetic penalty of placing a group in an axial versus equatorial position[2].

  • Phenyl (-Ph): A-value ≈ 3.0 kcal/mol (Bulkiest)[3].

  • Methyl (-CH₃): A-value ≈ 1.7 kcal/mol[2].

  • Carboxylic Acid (-COOH): A-value ≈ 1.2 kcal/mol[4].

Causality Note: It is highly counterintuitive to many chemists that a -CH₃ group is sterically more demanding than a -COOH group. However, the -COOH group is planar and can rotate its carbonyl oxygen to minimize steric clashes, whereas the -CH₃ group acts as a rigid, spherical rotor that sweeps a larger effective volume[4]. Therefore, the most severe steric clash in this molecule is between the Phenyl and Methyl groups.

Staggered Conformers of the (2R)-Enantiomer

Looking down the C2-C3 bond via a Newman projection, we can identify three staggered conformers based on the dihedral angle between the two bulkiest groups on their respective carbons: the C2-Methyl and the C3-Phenyl.

  • Conformer I (Anti CH₃-Ph): The C2-CH₃ and C3-Ph groups are 180° apart. This eliminates the severe CH₃/Ph interaction, trading it for a less severe COOH/Ph interaction.

  • Conformer II (Gauche-1 CH₃-Ph): The C2-CH₃ and C3-Ph groups are 60° apart. This induces a severe CH₃/Ph interaction but avoids the COOH/Ph interaction.

  • Conformer III (Gauche-2 CH₃-Ph): The C2-CH₃ and C3-Ph groups are 300° (-60°) apart. This conformer suffers from both the severe CH₃/Ph interaction and the COOH/Ph interaction.

Quantitative Data Presentation
ConformerDihedral Angle (C2-CH₃ vs C3-Ph)Major Gauche Interactions (Steric Clashes)Relative Energy Rank
Conformer I (Anti) 180°1x (COOH / Ph)2x (CH₃ / CH₃)1x (COOH / CH₃)1 (Global Minimum)
Conformer II (Gauche-1) 60°1x (CH₃ / Ph)1x (CH₃ / CH₃)2x (COOH / CH₃)2 (Local Minimum)
Conformer III (Gauche-2) 300° (-60°)1x (CH₃ / Ph)1x (COOH / Ph)1x (CH₃ / CH₃)1x (COOH / CH₃)3 (Global Maximum)

Experimental Workflows for Conformational Elucidation

Theoretical predictions must be anchored by empirical data. The following protocol outlines a self-validating system combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) to definitively assign the conformational populations.

Experimental_Workflow S1 Sample Preparation (Enantiopure Isomer in CDCl3) S2 NMR Spectroscopy (1D J-Coupling & 2D NOESY) S1->S2 S3 Computational Modeling (DFT B3LYP/6-31G(d,p)) S1->S3 S4 Data Synthesis (Boltzmann Population Analysis) S2->S4 S3->S4 S5 Final Conformational Assignment S4->S5

Caption: Self-validating workflow combining NMR spectroscopy and DFT computational modeling.

Step-by-Step Methodology
Part A: NMR Spectroscopy (Empirical Data)
  • Sample Preparation: Dissolve 5–10 mg of enantiopure 2,3-dimethyl-3-phenylbutanoic acid in 0.5 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a non-polar, non-competing solvent that preserves the intramolecular steric dynamics without inducing artificial solvent-solute hydrogen bonding networks.

  • 1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum at 298 K. Extract the ³J (vicinal) coupling constants between the C2 proton and the adjacent functional groups.

  • 2D NOESY Acquisition: Run a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment with a mixing time (τ_m) of 300–500 ms. Causality: For small molecules (MW ~192 g/mol ), this specific mixing time allows sufficient cross-relaxation for NOE buildup (indicating through-space proximity < 5 Å) without entering the spin-diffusion regime, which would yield false-positive cross-peaks[5].

Part B: Computational Chemistry (Theoretical Validation)
  • In Silico Construction: Build the (2R) enantiomer in a molecular modeling suite (e.g., Gaussian 16).

  • Geometry Optimization: Perform DFT calculations using the B3LYP functional and the 6-31G(d,p) basis set. Causality: B3LYP provides an optimal cost-to-accuracy ratio for organic molecules, while the 6-31G(d,p) basis set includes necessary polarization functions on both heavy atoms and hydrogens to accurately model steric repulsion and dihedral rotation.

  • Frequency Analysis: Run a vibrational frequency calculation on the optimized geometries to ensure no imaginary frequencies exist (confirming true local minima) and to extract the Gibbs free energy (ΔG) for Conformers I, II, and III.

  • Boltzmann Weighting: Calculate the theoretical population of each conformer at 298 K using the Boltzmann distribution equation.

Part C: Data Synthesis

Compare the theoretical interatomic distances from the DFT-optimized global minimum (Conformer I) against the cross-peak intensities observed in the NOESY spectrum. A strong NOE correlation between the C2-proton and the C3-phenyl ring protons will definitively validate Conformer I as the dominant species in solution.

References

  • Lumen Learning. "Conformational analysis | Organic Chemistry 1". Lumen Learning. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy". PMC. URL:[Link]

  • Wikipedia. "A value". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Master Organic Chemistry. "Ranking The Bulkiness Of Substituents On Cyclohexanes: 'A-Values'". Master Organic Chemistry. URL:[Link]

  • Wikipedia. "Steric effects". Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

The Electronic Architecture and Stereoselective Reactivity of (2R)-Configured Carboxylic Acids: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently navigate the complex interplay between ground-state electronic properties and dynamic reactivity in chiral drug design. The (2R)-configured carboxylic acids—most notably the 2-arylpropanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen—represent a fascinating case study in stereochemical lability. This whitepaper deconstructs the electronic properties that govern their reactivity, explains the causality behind their hallmark in vivo chiral inversion, and provides field-proven, self-validating protocols for their in vitro stereoselective functionalization.

Electronic Properties & Ground-State Thermodynamics

The reactivity of (2R)-carboxylic acids is fundamentally dictated by the electronic environment surrounding the C2 (alpha) stereocenter. In aqueous physiological conditions, the carboxylic acid moiety (pKa ~4.4–4.8) exists predominantly as a carboxylate anion.

HOMO/LUMO and Dipole Characteristics

Density Functional Theory (DFT) studies reveal that the ionization potential and electron affinity of these molecules are highly dependent on their stereochemical configuration and protonation state[1]. The carboxylate anion raises the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the molecule an effective electron donor[2]. However, this anionic state creates immense Coulombic repulsion, which suppresses the acidity of the adjacent C2 alpha-proton (pKa > 40), making direct enolization under physiological conditions thermodynamically impossible.

Modulating Reactivity via Isosteric Replacement

To alter these electronic properties, medicinal chemists often employ


-fluorination. Substituting the C2 hydrogen with highly electronegative fluorine dramatically shifts the dipole moment, lowers the pKa of the carboxylic acid, and completely blocks metabolic racemization by removing the enolizable proton[3].

Table 1: Comparative Electronic & Physicochemical Properties of 2-Arylpropanoic Acids

CompoundC2 SubstituentApprox. COOH pKaC2-H pKaIn Vivo Chiral InversionPrimary HOMO Localization
(R)-Ibuprofen Hydrogen4.4> 40Yes (Unidirectional)Carboxylate / Aryl ring
(R)-Naproxen Hydrogen4.2> 40Yes (Species dependent)Naphthyl system
(R)-2-Fluoro-ibuprofen Fluorine< 3.5N/ANo (Blocked) Aryl ring / Fluorine lone pairs

Data synthesized from computational DFT models and pharmacokinetic literature[1][2][3].

The Metabolic Chiral Inversion Pathway (In Vivo Reactivity)

One of the most critical reactivity profiles of (2R)-2-arylpropanoic acids is their enzyme-mediated, unidirectional chiral inversion to the active (S)-enantiomer in vivo[4][5]. For example, (R)-ibuprofen (the inactive distomer) is converted to (S)-ibuprofen (the active eutomer, an inhibitor of COX enzymes)[4].

The Causality of Thioester Activation

Why does this inversion occur in vivo when the C2 proton is so unreactive? The biological system circumvents the high activation energy of direct


-deprotonation by converting the oxyanion into a neutral, electron-withdrawing thioester.
  • Stereoselective Activation: Acyl-CoA synthetase specifically recognizes the (R)-enantiomer, utilizing ATP and Coenzyme A (CoA-SH) to form (R)-ibuprofenoyl-CoA[6][7].

  • Electronic Shift: The formation of the thioester drastically lowers the pKa of the C2 proton by allowing the resulting enolate to be stabilized by resonance without the penalty of a dianion intermediate.

  • Epimerization: The enzyme

    
    -methylacyl-CoA racemase (AMACR) abstracts the activated C2 proton, forming a planar enolate intermediate. The proton is then stereoselectively re-added to the opposite face, yielding the (S)-thioester[6][7].
    
  • Hydrolysis: A hydrolase cleaves the CoA group, releasing the active (S)-carboxylic acid[4].

G R_Ibu (R)-Ibuprofen (Inactive Distomer) R_AMP (R)-Ibuprofenoyl-AMP R_Ibu->R_AMP ATP Acyl-CoA synthetase R_CoA (R)-Ibuprofenoyl-CoA (Activated Thioester) R_AMP->R_CoA CoA-SH Enolate Planar Enolate Intermediate R_CoA->Enolate AMACR Epimerase (-H+) S_CoA (S)-Ibuprofenoyl-CoA Enolate->S_CoA (+H+) Stereoselective S_Ibu (S)-Ibuprofen (Active Eutomer) S_CoA->S_Ibu Hydrolase (-CoA)

Enzymatic chiral inversion pathway of (R)-ibuprofen via a CoA-thioester enolate intermediate.

Synthetic Reactivity & Stereoselective Transformations (In Vitro)

In the laboratory, utilizing unprotected (2R)-carboxylic acids for asymmetric C-C bond formation (such as aldol reactions) is notoriously difficult. The high basicity required for enolization degrades sensitive substrates, and the resulting ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hydroxy acid products strongly chelate and poison Lewis acid catalysts[8].

To solve this, modern synthetic protocols employ traceless activators . By temporarily converting the carboxylic acid into a siloxy ester, we acidify the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-proton and attenuate the Lewis basicity of the carboxylate, enabling efficient boron-catalyzed asymmetric aldol reactions. Alternatively, silicon tetrachloride can be used to form bis(trichlorosilyl)enediolates in situ[8].
Protocol: Boron-Catalyzed Chemoselective Asymmetric Aldol Reaction

This protocol utilizes a self-validating workflow to ensure complete activation before catalyst introduction.

Reagents & Materials:

  • (2R)-Carboxylic acid substrate (1.0 equiv)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 equiv)

  • Chiral Boron Catalyst (e.g., oxazaborolidine derivative) (10 mol%)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Target Aldehyde (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Traceless Silylation (Self-Validation Step): Dissolve the (2R)-carboxylic acid in anhydrous DCM under an inert argon atmosphere. Add BSA (1.2 equiv) dropwise at room temperature.

    • Causality & Validation: BSA converts the carboxylic acid to a trimethylsilyl (TMS) ester. Do not proceed until complete conversion is verified via crude

      
      H NMR (monitor the disappearance of the broad -OH peak and the upfield shift of the C2-H proton). This prevents unreacted acid from poisoning the boron catalyst in Step 2.
      
  • Catalyst Complexation: Cool the reaction mixture to -78 °C. Add the chiral boron catalyst (10 mol%) followed by DIPEA (1.5 equiv). Stir for 30 minutes.

    • Causality: The amine base deprotonates the now-activated C2 position, forming a transient boron enolate. The chirality of the boron ligand dictates the facial selectivity of the subsequent nucleophilic attack[9].

  • Electrophilic Addition: Add the target aldehyde dropwise. Maintain the temperature at -78 °C for 4 hours, then slowly warm to -20 °C over 12 hours.

  • Quench & Isolation: Quench the reaction with a saturated aqueous solution of NH

    
    Cl. The TMS ester spontaneously hydrolyzes during the aqueous workup, regenerating the free carboxylic acid moiety. Extract with ethyl acetate, dry over Na
    
    
    
    SO
    
    
    , and purify the resulting stereochemically enriched
    
    
    -hydroxy carboxylic acid via silica gel chromatography.

Workflow Step1 1. Silylation (Traceless Activation) Step2 2. Boron Catalyst & Amine Base Step1->Step2 NMR Verified Step3 3. Electrophile Addition (Aldehyde) Step2->Step3 -78 °C Step4 4. Quench & Stereo-Isolation Step3->Step4 Hydrolysis

Experimental workflow for the boron-catalyzed chemoselective asymmetric aldol reaction.

Conclusion

The reactivity of (2R)-configured carboxylic acids is a masterclass in electronic manipulation. In biological systems, nature utilizes transient thioesterification to overcome the thermodynamic barriers of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-deprotonation, driving the unidirectional chiral inversion of drugs like ibuprofen[6][7]. In the laboratory, we mimic this principle using traceless silyl or silyl-chloride activators to achieve highly stereoselective C-C bond formations[8]. Understanding these ground-state electronic properties is non-negotiable for any scientist engaged in the rational design of chiral therapeutics or the development of novel asymmetric methodologies.

References

1.6 - PubMed (nih.gov) 2. - Wikipedia (wikipedia.org) 3.7 - Ovid (ovid.com) 4.10 - Semantic Scholar (semanticscholar.org) 5. 5 - ResearchGate (researchgate.net) 6.8 - DICP (dicp.ac.cn) 7.3 - Google Patents (google.com) 8. - ChemRxiv (chemrxiv.org) 14.1 - ResearchGate (researchgate.net) 15.2 - SciRP (scirp.org)

Sources

Methodological & Application

Application Note: Enantioselective Synthesis Protocol for (2R)-2,3-Dimethyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure (SOP) & Technical Application Note Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals

Executive Summary & Strategic Rationale

The synthesis of (2R)-2,3-dimethyl-3-phenylbutanoic acid presents a unique steric challenge. The target molecule features an


-chiral center (C2) positioned immediately adjacent to a bulky quaternary carbon (C3, bearing a phenyl and two methyl groups). This extreme steric shielding at the 

-position severely hinders many traditional catalytic asymmetric approaches, such as transition-metal-catalyzed conjugate additions or organocatalytic

-alkylations, often leading to poor yields or compromised enantiomeric excess (ee).

To bypass these steric limitations and guarantee high enantiopurity, this protocol employs a robust Evans Chiral Auxiliary methodology. By utilizing (R)-4-benzyl-2-oxazolidinone as a stoichiometric chiral director, the synthesis leverages a highly organized, chelated (Z)-enolate transition state. This rigid conformation ensures exceptional facial selectivity during electrophilic methylation, providing a self-validating, scalable pathway to the (2R)-stereocenter with >98% diastereomeric excess (de).

Retrosynthetic Analysis & Workflow

The synthetic sequence is divided into four distinct stages:

  • Construction of the achiral backbone via Friedel-Crafts alkylation.

  • Covalent attachment of the chiral auxiliary.

  • Diastereoselective

    
    -methylation.
    
  • Non-destructive hydrolytic cleavage to release the target acid.

SynthesisWorkflow SM 3,3-Dimethylacrylic Acid + Benzene Step1 Step 1: Friedel-Crafts Alkylation (AlCl3, 80°C) SM->Step1 Int1 3-Methyl-3-phenylbutanoic Acid (Achiral Intermediate) Step1->Int1 Step2 Step 2: Auxiliary Coupling (Pivaloyl Chloride, (R)-4-Benzyl-2-oxazolidinone) Int1->Step2 Int2 N-Acyl Oxazolidinone Imide (Chiral Control Element) Step2->Int2 Step3 Step 3: Asymmetric Methylation (NaHMDS, MeI, -78°C) Int2->Step3 Int3 Alkylated Imide (>98% de) Step3->Int3 Step4 Step 4: Hydrolytic Cleavage (LiOH, H2O2, 0°C) Int3->Step4 Target (2R)-2,3-Dimethyl-3-phenylbutanoic Acid (Target Molecule) Step4->Target

Workflow for the enantioselective synthesis of (2R)-2,3-Dimethyl-3-phenylbutanoic acid.

Step-by-Step Methodologies

Protocol 3.1: Synthesis of 3-Methyl-3-phenylbutanoic Acid

The achiral carbon framework is assembled in a single step via the Friedel-Crafts alkylation of benzene with 3,3-dimethylacrylic acid[1].

  • Procedure: To a rigorously dried round-bottom flask under argon, add anhydrous aluminum chloride (AlCl

    
    , 2.0 equiv) and anhydrous benzene (10 volumes; serves as both solvent and nucleophile). Slowly add a solution of 3,3-dimethylacrylic acid (1.0 equiv) in benzene. Heat the reaction mixture to reflux (80 °C) for 2.5 hours. Cool the mixture to 0 °C and carefully quench by pouring over an ice/1M HCl mixture. Separate the organic layer, extract the aqueous layer with ethyl acetate, wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo. Recrystallize the crude product from hexanes/ethyl acetate.
  • Mechanistic Causality: AlCl

    
     activates the 
    
    
    
    -unsaturated carboxylic acid, promoting the formation of a stable tertiary carbocation at the
    
    
    -position. Benzene attacks this electrophilic center, establishing the sterically congested quaternary C3 carbon[1].
  • Self-Validation (QC):

    
    H NMR (CDCl
    
    
    
    ) must show a distinct 6H singlet at ~1.45 ppm corresponding to the gem-dimethyl group.
Protocol 3.2: Chiral Auxiliary Coupling
  • Procedure: Dissolve 3-methyl-3-phenylbutanoic acid (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C. Add triethylamine (1.5 equiv) followed by dropwise addition of pivaloyl chloride (1.1 equiv). Warm the mixture to 0 °C for 1 hour to form the mixed anhydride, then re-cool to -78 °C. In a separate flask, dissolve (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in THF at -78 °C and treat with n-BuLi (1.05 equiv, 1.6 M in hexanes). Transfer this lithiated auxiliary via cannula into the mixed anhydride solution. Stir for 2 hours at -78 °C, then warm to room temperature. Quench with saturated aqueous NH

    
    Cl, extract with CH
    
    
    
    Cl
    
    
    , and purify via flash chromatography.
  • Mechanistic Causality: Pivaloyl chloride is specifically selected over standard coupling reagents (like DCC/DMAP) because its bulky tert-butyl group sterically shields the pivalate carbonyl. This directs the nucleophilic attack of the lithiated oxazolidinone exclusively toward the less hindered butanoyl carbonyl, preventing the formation of undesired pivaloyl oxazolidinone byproducts.

  • Self-Validation (QC): TLC monitoring (4:1 Hexanes/EtOAc) should show complete consumption of the auxiliary (Rf ~0.2) and formation of the imide (Rf ~0.4).

Protocol 3.3: Asymmetric -Methylation
  • Procedure: Dissolve the N-acyl oxazolidinone imide (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C under a strict argon atmosphere. Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, 1.0 M in THF) dropwise. Stir at -78 °C for 1 hour. Add Methyl iodide (MeI, 3.0 equiv) dropwise. Maintain the reaction strictly at -78 °C for 4 hours. Quench cold with saturated NH

    
    Cl, warm to room temperature, extract with EtOAc, and purify by column chromatography.
    
  • Mechanistic Causality: NaHMDS is utilized to generate the (Z)-enolate. The sodium cation forms a tight chelate between the enolate oxygen and the auxiliary's carbonyl oxygen, locking the molecule in a rigid conformation. The (R)-benzyl group of the auxiliary points downward (blocking the Re face). Consequently, the electrophile (MeI) is forced to approach from the unhindered top face (Si face), establishing the (2R) stereocenter ().

  • Self-Validation (QC): Diastereomeric excess must be confirmed via Chiral HPLC (>98% de).

    
    H NMR will reveal a new 3H doublet at ~1.1 ppm (the newly installed 
    
    
    
    -methyl group).
Protocol 3.4: Non-Destructive Hydrolytic Cleavage
  • Procedure: Dissolve the alkylated imide in a 3:1 mixture of THF and H

    
    O (0.1 M) and cool to 0 °C. Add 30% aqueous H
    
    
    
    O
    
    
    (4.0 equiv) followed by LiOH·H
    
    
    O (2.0 equiv). Stir at 0 °C for 1 hour. Quench the excess peroxide with 1.5 N aqueous Na
    
    
    SO
    
    
    . Remove the THF in vacuo, and extract the aqueous layer with CH
    
    
    Cl
    
    
    to recover the intact chiral auxiliary. Acidify the aqueous layer to pH 2 with 1M HCl, extract with EtOAc, dry, and concentrate to yield the pure (2R)-2,3-dimethyl-3-phenylbutanoic acid.
  • Mechanistic Causality: Standard basic hydrolysis (LiOH alone) often leads to endocyclic cleavage (destroying the auxiliary) or epimerization of the newly formed

    
    -stereocenter. The addition of H
    
    
    
    O
    
    
    generates the hydroperoxide anion (HOO⁻). Due to the
    
    
    -effect, HOO⁻ is highly nucleophilic and selectively attacks the exocyclic carbonyl at 0 °C, ensuring clean cleavage without racemization ().
  • Self-Validation (QC): Optical rotation must match literature values for the (2R) enantiomer. Enantiomeric excess (>99% ee) is verified via chiral GC/HPLC of the corresponding methyl ester.

Quantitative Data & Quality Control Summary

Process StepIntermediate / ProductExpected YieldPurity / SelectivityKey Analytical Metric
1. Friedel-Crafts 3-Methyl-3-phenylbutanoic acid85 - 90%>99% (Achiral)

H NMR: Singlet at 1.45 ppm (6H, 2xCH

)
2. Coupling N-Acyl Oxazolidinone Imide80 - 85%>98% purityTLC: Rf ~0.4 (4:1 Hex/EtOAc)
3. Methylation Alkylated Imide75 - 80%>98% deChiral HPLC;

H NMR: Doublet at ~1.1 ppm
4. Cleavage (2R)-2,3-Dimethyl-3-phenylbutanoic acid88 - 92%>99% eeOptical Rotation; Chiral GC/HPLC

Troubleshooting & Mechanistic Insights

  • Incomplete Enolization in Step 3: The extreme steric bulk of the C3 quaternary center can slow down enolization. If unreacted starting material is observed, extend the enolization time with NaHMDS from 1 hour to 1.5 hours at -78 °C. Do not raise the temperature, as this will degrade the chelated transition state and drastically lower the diastereomeric excess.

  • Poor Auxiliary Recovery in Step 4: If the recovery of the (R)-4-benzyl-2-oxazolidinone drops below 85%, ensure that the H

    
    O
    
    
    
    is added before the LiOH. Premature exposure to unbuffered LiOH will cause destructive endocyclic ring opening.

References

  • Synthesis and Antimitotic/Cytotoxic Activity of Hemiasterlin Analogues Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Enantioselective alkylation of chiral imides constructed from amino acids Journal of the American Chemical Society (Evans, D. A.; Ennis, M. D.; Mathre, D. J.)[Link]

  • Mild conversion of chiral N-acyl-2-oxazolidinones to carboxylic acids Tetrahedron Letters (Evans, D. A.; Britton, T. C.; Ellman, J. A.)[Link]

Sources

Application Note: (2R)-2,3-Dimethyl-3-phenylbutanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Rationale

The "Magic Methyl" & Steric Locking

(2R)-2,3-Dimethyl-3-phenylbutanoic acid is a high-value chiral building block belonging to the neophyl-class of carboxylic acids. Its structural uniqueness lies in the contiguous placement of a quaternary center (C3) and a chiral tertiary center (C2).

Why use this building block?

  • Metabolic Stability: The gem-dimethyl group at C3 and the methyl group at C2 create a sterically congested environment that effectively blocks

    
    -oxidation and hinders proteolytic cleavage when incorporated into peptidomimetics.
    
  • Conformational Restriction: The bulky phenyl and methyl groups restrict bond rotation, locking downstream pharmacophores into bioactive conformations (the "Thorpe-Ingold" or gem-dialkyl effect).

  • Hydrophobic Packing: It serves as an excellent bioisostere for Leucine or Phenylalanine in hydrophobic pockets, offering tighter binding kinetics due to shape complementarity.

Structural Analysis
  • IUPAC Name: (2R)-2,3-dimethyl-3-phenylbutanoic acid

  • Key Feature: Vicinal quaternary-tertiary carbon motif (

    
    ).
    
  • Challenge: Constructing the C2-C3 bond is difficult due to steric hindrance. The most robust synthetic strategy involves establishing the C3 quaternary center first, followed by asymmetric induction at C2.

Part 2: Synthesis Protocol (Myers Asymmetric Alkylation)

While classical resolution is possible, it is low-yielding (max 50%). The preferred method for generating high-enantiomeric excess (ee > 98%) is Myers Asymmetric Alkylation using pseudoephedrine as a chiral auxiliary. This protocol uses the commercially available precursor 3-methyl-3-phenylbutanoic acid (Neophyl acetic acid).

Workflow Visualization

The following diagram outlines the critical path for synthesis and quality control.

SynthesisWorkflow Start Precursor: 3-Methyl-3-phenylbutanoic acid Step1 Step 1: Amidation ((1R,2R)-Pseudoephedrine) Start->Step1 SOCl2, TEA Step2 Step 2: Asymmetric Alkylation (LDA, LiCl, MeI) Step1->Step2 Enolization (-78°C) Step3 Step 3: Hydrolysis (Regeneration of Acid) Step2->Step3 Acid/Base Extraction Product Target: (2R)-2,3-Dimethyl-3-phenylbutanoic acid Step3->Product Purification QC QC: Chiral HPLC (>98% ee) Product->QC Validation

Figure 1: Synthetic pathway utilizing Myers' auxiliary for high stereocontrol.

Detailed Experimental Procedure
Reagents Required[1][2][3]
  • 3-Methyl-3-phenylbutanoic acid (CAS: 1914-69-8)

  • (1R,2R)-(-)-Pseudoephedrine

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane)

  • Lithium Chloride (anhydrous, flame-dried)

  • Iodomethane (MeI)

  • Solvents: Anhydrous THF, Dichloromethane (DCM)

Step 1: Auxiliary Attachment (Amide Formation)[1]
  • Activation: Dissolve 3-methyl-3-phenylbutanoic acid (10.0 g, 56 mmol) in DCM (100 mL). Add thionyl chloride (1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain the acid chloride.

  • Coupling: Suspend (1R,2R)-pseudoephedrine (1.1 eq) and Triethylamine (1.5 eq) in DCM (100 mL) at 0°C.

  • Addition: Dropwise add the crude acid chloride dissolved in DCM.

  • Workup: Stir at room temperature for 4 hours. Quench with water. Wash organic layer with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.

  • Result: N-((1R,2R)-1-hydroxy-1-phenylpropan-2-yl)-N,3-dimethyl-3-phenylbutanamide.

Step 2: Diastereoselective Alkylation

Rationale: LiCl is critical here. It accelerates enolization and breaks up LDA aggregates, allowing the formation of a rigid Z-enolate chelated to the pseudoephedrine alkoxide, which directs the electrophile (MeI) to the Si-face.

  • Preparation: In a flame-dried flask under Argon, charge LiCl (6.0 eq, flame-dried in situ) and anhydrous THF (100 mL).

  • Base Addition: Add diisopropylamine (2.2 eq) and cool to -78°C. Add n-BuLi (2.1 eq) to generate LDA in the presence of LiCl. Stir for 20 mins at 0°C, then cool back to -78°C.

  • Enolization: Add the amide from Step 1 (dissolved in THF) dropwise over 30 mins. Stir at -78°C for 1 hour.

  • Alkylation: Add Iodomethane (1.5 eq) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with sat. NH4Cl.[4] Extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc).

Step 3: Hydrolysis and Recovery
  • Hydrolysis: Dissolve the alkylated amide in 1,4-dioxane/water (1:1). Add H2SO4 (4N) and reflux for 12 hours.

    • Note: Acidic hydrolysis is preferred over basic to prevent racemization, though the steric bulk at C3 makes racemization slow.

  • Extraction: Extract the chiral auxiliary (pseudoephedrine) with DCM (save for recycling).

  • Isolation: The aqueous layer contains the product. Extract with EtOAc, dry, and concentrate.

  • Purification: Recrystallize from Hexanes to upgrade ee% if necessary.

Part 3: Quality Control & Characterization

Analytical Data Summary
ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity (HPLC) > 98.5%C18 Reverse Phase
Enantiomeric Excess > 99%Chiral HPLC
Specific Rotation

(

)
1H NMR (Diagnostic)

1.15 (d, 3H, C2-Me), 1.35 (s, 6H, C3-Me2)
400 MHz, CDCl3
Chiral HPLC Protocol

To validate the (2R) stereochemistry, use the following method:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexanes : Isopropanol (98 : 2) with 0.1% TFA.[5]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 215 nm (Phenyl absorption).

  • Expected Retention: The (2R) enantiomer typically elutes second (verify with racemic standard).

Part 4: Application in Drug Discovery[7]

Protocol: Peptide Capping (Amide Coupling)

Using (2R)-2,3-dimethyl-3-phenylbutanoic acid to "cap" the N-terminus of a peptide prevents aminopeptidase degradation.

  • Activation: Due to steric hindrance at C2 and C3, standard HATU couplings may be sluggish. Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ under neutral conditions.

  • Reaction:

    • Dissolve Acid (1 eq) in DCM. Add Ghosez's Reagent (1.1 eq). Stir 1 hr.

    • Add Peptide-Resin (solid phase) or Free Amine (solution) + DIPEA (3 eq).

    • Microwave irradiation (50°C, 30 min) significantly improves yield.

Mechanism of Action Diagram

The following diagram illustrates how this building block sterically protects the amide bond.

StericShield Acid (2R)-2,3-Dimethyl-3-phenylbutanoic Acid Complex Amide Bond Formation Acid->Complex Target Target Amine/Peptide Target->Complex Effect1 Steric Shielding (Gem-dimethyl + Phenyl) Complex->Effect1 Induces Effect2 Metabolic Stability (Blocks Aminopeptidases) Effect1->Effect2 Results in

Figure 2: Mechanistic impact of the neophyl-like substructure on peptide stability.

References

  • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496-6511.

  • Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition, 35(23-24), 2708-2748. (Foundational work on steric control in alkylation).

  • Karwol, C., et al. (2012). "Synthesis of sterically hindered amino acids and their incorporation into peptides." Beilstein Journal of Organic Chemistry, 8, 52-58. (Context on coupling hindered acids).

  • PubChem Compound Summary. "3-methyl-3-phenylbutanoic acid" (Precursor Data). National Center for Biotechnology Information.

Sources

Procedure for esterification of (2R)-2,3-Dimethyl-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Challenge Definition

The Substrate: (2R)-2,3-Dimethyl-3-phenylbutanoic acid presents a classic "Neo-Acid" structural challenge.

  • Steric Environment: The C3 position is quaternary (substituted with a phenyl and a methyl group), creating a neopentyl-like steric bulk adjacent to the reaction center (C1).

  • Chirality: The C2 position is a chiral center (

    
    ). The presence of an acidic 
    
    
    
    -proton makes this molecule susceptible to racemization via enolization or ketene formation under forcing conditions.[1]

The Problem: Standard Fischer esterification (acid + alcohol + strong acid catalyst) is kinetically disfavored due to the steric shielding of the carbonyl carbon by the adjacent quaternary center. Extended reaction times or high temperatures required to drive conversion will almost certainly lead to racemization or degradation.

The Solution: This guide details two optimized protocols designed to bypass steric hindrance while preserving optical purity:

  • Protocol A (Activation): The Oxalyl Chloride/DMF method (optimized for scale and variable ester groups).

  • Protocol B (Alkylation): The Alkyl Halide/Carbonate method (optimized for methyl/benzyl esters and maximum chiral retention).

Strategic Decision Matrix

Before selecting a protocol, evaluate the target ester and scale requirements.

EsterificationStrategy Start Target: Esterification of (2R)-2,3-Dimethyl-3-phenylbutanoic acid Decision1 What is the R-group of the Ester? Start->Decision1 Branch1 Methyl (Me) or Benzyl (Bn) Decision1->Branch1 Branch2 Complex / Bulky / Generic Alkyl Decision1->Branch2 PathA PROTOCOL B: Direct Alkylation (MeI / K2CO3) Branch1->PathA Preferred (Mildest) Decision2 Scale of Reaction? Branch2->Decision2 PathB PROTOCOL A: Acid Chloride Activation (Oxalyl Chloride / DMF) Decision2->PathB > 10g (Scalable) PathC Steglich Esterification (DCC / DMAP) Decision2->PathC < 1g (Lab Scale Only) Note Note: Steglich is viable but urea removal is difficult with hindered substrates. PathC->Note

Figure 1: Decision tree for selecting the optimal esterification pathway based on steric demands and scale.

Protocol A: Acid Chloride Activation (Scalable)

Mechanism & Rationale: This method activates the sterically shielded carboxyl group by converting it to an acid chloride. We use Oxalyl Chloride instead of Thionyl Chloride.

  • Why? Oxalyl chloride allows for milder conditions (0°C to Room Temp) compared to refluxing SOCl₂, significantly reducing the risk of thermal racemization [1].

  • Catalysis: A trace amount of DMF forms the Vilsmeier-Haack reagent in situ, which rapidly converts the hindered acid.

Critical Control Point (Racemization): Acid chlorides with


-hydrogens can undergo elimination to form ketenes  in the presence of tertiary amines, leading to instant racemization.
  • Control: Do not mix the amine base with the acid chloride before the alcohol is present. Keep the activation step cold (-10°C to 0°C).

Reagents Table
ReagentEquiv.Role
(2R)-Substrate1.0Starting Material
Oxalyl Chloride1.2 - 1.5Chlorinating Agent
DMF (Anhydrous)0.05 (Cat.)Catalyst
Dichloromethane (DCM)Solvent0.2 M Concentration
Target Alcohol (R-OH)2.0 - 5.0Nucleophile
Pyridine or Et₃N2.0Acid Scavenger (Step 2 only)
Step-by-Step Procedure
  • Activation:

    • Charge the (2R)-acid (1.0 equiv) into a flame-dried flask under

      
      .
      
    • Dissolve in anhydrous DCM (approx. 5 mL per gram of acid).

    • Add catalytic DMF (2-3 drops).

    • Cool the solution to 0°C .

    • Add Oxalyl Chloride (1.2 equiv) dropwise over 15 minutes. Gas evolution (CO/CO₂) will be vigorous.

    • Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

    • Check: Monitor by TLC (quench aliquot with MeOH). Ensure complete consumption of acid.

  • Evaporation (Optional but Recommended):

    • If the target alcohol is expensive, remove excess oxalyl chloride/DCM under reduced pressure (keep bath < 30°C) to yield the crude acid chloride. Do not store; use immediately.

  • Esterification:

    • Dissolve the crude acid chloride in fresh DCM.

    • Cool to 0°C .

    • Prepare a separate solution of the Target Alcohol (2.0 equiv) and Pyridine (2.0 equiv) in DCM.

    • Crucial Addition: Add the Alcohol/Pyridine solution TO the Acid Chloride solution slowly.

      • Reasoning: This ensures the base is never in large excess relative to the acid chloride in the absence of the trapping alcohol, minimizing ketene formation.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then Brine.

    • Dry over

      
       and concentrate.
      

Protocol B: Direct Alkylation (Chiral Safe)

Mechanism & Rationale: For methyl or benzyl esters, direct alkylation using an alkyl halide and a mild base is superior.

  • Why? This reaction proceeds via an

    
     attack of the carboxylate anion on the alkyl halide. The chiral center at C2 is never activated  and the carbonyl carbon is not attacked, rendering racemization mechanistically impossible unless the conditions are basic enough to deprotonate the 
    
    
    
    -carbon (pKa ~24). Using
    
    
    avoids this.
Reagents Table
ReagentEquiv.Role
(2R)-Substrate1.0Starting Material
Methyl Iodide (MeI)1.5 - 2.0Electrophile
Potassium Carbonate (

)
2.0Base (Heterogeneous)
DMF or AcetoneSolventPolar Aprotic
Step-by-Step Procedure
  • Preparation:

    • Dissolve (2R)-acid (1.0 equiv) in DMF (preferred for rate) or Acetone (easier workup). Concentration: 0.5 M.

    • Add finely ground, anhydrous

      
       (2.0 equiv).
      
  • Alkylation:

    • Add Methyl Iodide (2.0 equiv) dropwise at RT.

    • Note: For Benzyl esters, use Benzyl Bromide (1.2 equiv).

    • Stir vigorously.[2]

      • DMF: Reaction is usually complete in 2-4 hours at RT.

      • Acetone:[3] May require mild warming (35°C) or overnight stirring.

  • Workup:

    • For DMF: Pour mixture into ice-water (5x volume). The ester may precipitate (filter it) or extract with Ethyl Acetate/Hexanes (1:1). Wash organic layer aggressively with water to remove DMF.

    • For Acetone: Filter off the solid salts. Concentrate the filtrate. Dissolve residue in Ether, wash with water.[2]

Quality Control & Validation

To ensure the protocol succeeded without racemization, specific analytical checks are required.

QC_Workflow Sample Isolated Ester HNMR 1H NMR (CDCl3) Sample->HNMR CNMR 13C NMR Sample->CNMR HPLC Chiral HPLC (Chiralcel OD-H or AD-H) Sample->HPLC Check1 Check Methyl Doublet Shift (C2-Me) HNMR->Check1 Check2 Confirm Quaternary C (No C-H coupling) CNMR->Check2 Check3 Calculate ee% (Must be >98%) HPLC->Check3

Figure 2: Analytical workflow for validating chemical structure and enantiomeric excess.

Expected NMR Signatures:

  • 1H NMR: The doublet for the C2-Methyl group (approx

    
     1.1-1.3 ppm) is diagnostic. In a racemic mixture, if a chiral shift reagent is used (e.g., Eu(hfc)3), this doublet will split.
    
  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H are standard for phenyl-substituted acids/esters.

    • Mobile Phase: Hexane:IPA (90:10 to 98:2) is typical.

    • Target: >99% ee.[4]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Steric hindrance preventing alcohol attack.Switch from Protocol C (Steglich) to Protocol A (Acid Chloride). Increase reaction time of Acid Chloride step.
Racemization Ketene formation during activation.Cool the reaction. Ensure temperature is < 0°C during acid chloride formation. Add acid chloride TO the base/alcohol mixture.
Incomplete Conversion Vilsmeier reagent not forming.Ensure DMF is anhydrous. Increase DMF catalyst load to 0.1 equiv.
Urea Contamination Using DCC (Steglich) on hindered substrate.Switch to Protocol A. Urea removal from hindered esters is notoriously difficult.

References

  • Neises, B., & Steglich, W. (1978).[5][6][7][8][9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[7]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 12: Acyl Substitution).
  • Organic Syntheses. (1990). Esterification of Hindered Acids.[10][11] Org.[1][8][12] Synth. Coll. Vol. 7, p.93.

  • PubChem Compound Summary. (2023). (2R)-2,3-dimethylbutanoic acid derivatives.[13][14]

  • Beissner, M., et al. (2018). Triphenylphosphine oxide and oxalyl chloride as a mild coupling system.[12] Royal Society Open Science.

Sources

Application Note: Utilizing (2R)-2,3-Dimethyl-3-phenylbutanoic Acid in Advanced Peptide Synthesis and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Focus: N-terminal capping, steric shielding, and overcoming kinetic barriers in solid-phase peptide synthesis (SPPS).

Introduction & Chemical Profile

In the development of therapeutic peptides, native sequences often suffer from poor pharmacokinetic profiles due to rapid proteolytic degradation and low membrane permeability. To circumvent this, the incorporation of non-natural, sterically demanding building blocks has become a cornerstone of peptidomimetic design.

(2R)-2,3-Dimethyl-3-phenylbutanoic acid (CAS: 167212-33-1)[1] is a highly specialized chiral carboxylic acid utilized primarily as an N-terminal capping agent. Structurally, it features an


-methyl group and a 

-quaternary carbon bearing a bulky phenyl ring. This architecture creates a dense hydrophobic cloud and immense steric bulk, making it a highly effective structural modifier, albeit a notoriously difficult molecule to couple during synthesis.

Mechanisms of Action in Peptidomimetics

The strategic addition of this specific chiral acid to the N-terminus of a peptide serves three distinct pharmacological purposes:

  • Absolute Proteolytic Shielding: Unmodified N-termini are highly susceptible to degradation by aminopeptidases. Capping the N-terminus with a bulky motif introduces extreme steric hindrance around the adjacent amide bond. This physical barrier distorts the peptide's ability to fit into the active sites of exopeptidases, drastically enhancing the in vivo half-life[2].

  • Conformational Nucleation: The steric bulk of the

    
    -methyl and 
    
    
    
    -quaternary centers restricts the dihedral angles (
    
    
    and
    
    
    ) of the peptide backbone. This restriction can force the peptide to adopt and stabilize specific secondary structures, such as
    
    
    -helices or
    
    
    -turns, which are often required for high-affinity target receptor binding[2].
  • Enhanced Lipophilicity: The integration of the phenyl ring and multiple methyl groups significantly increases the overall lipophilicity of the peptide, which is a critical parameter for facilitating cell membrane penetration in intracellularly targeted therapeutics.

Pathway A (2R)-2,3-Dimethyl-3- phenylbutanoic Acid B Steric Shielding of Adjacent Amide Bond A->B Induces C Protease Active Site Exclusion B->C Prevents Binding D Enhanced In Vivo Half-Life C->D Results in

Caption: Mechanism of proteolytic resistance induced by bulky N-terminal capping.

Synthetic Challenges & Causality of Protocol Design

Coupling (2R)-2,3-dimethyl-3-phenylbutanoic acid to a resin-bound peptide presents a severe kinetic challenge. The branching at both the


 and 

carbons creates a "neopentyl-like" steric shield that drastically raises the activation energy required for aminolysis.

Why standard methods fail: Traditional coupling reagents like HBTU or TBTU generate benzotriazole (OBt) active esters. The sheer size of the OBt leaving group, combined with the extreme bulk of the carboxylic acid itself, prevents the incoming resin-bound amine from achieving the necessary Bürgi-Dunitz trajectory for nucleophilic attack. This results in incomplete couplings and truncated deletion sequences.

The DIC/OxymaPure Solution: To overcome this, we employ the DIC/OxymaPure activation system[3]. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive oxime ester. Unlike the bulky, planar benzotriazole system, the oxime ester is less sterically demanding and highly electrophilic. When paired with N,N'-Diisopropylcarbodiimide (DIC) and mild heating (50 °C), the kinetic barrier is effectively overcome, driving the coupling to completion while suppressing epimerization[4].

For exceptionally difficult sequences where DIC/OxymaPure yields incomplete capping, TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) paired with N-methylimidazole (NMI) serves as an excellent fallback. TCFH generates a highly reactive acyl imidazolium intermediate that forces amide bond formation even with highly sterically hindered carboxylic acids[5].

Table 1: Comparison of Coupling Reagents for Sterically Hindered Carboxylic Acids
Coupling Reagent SystemActive IntermediateCoupling Efficiency (Bulky Acids)Epimerization RiskRecommended Temp
HBTU / DIPEA Benzotriazole ester (OBt)Low (< 30%)Moderate25 °C
HATU / DIPEA 7-Aza-benzotriazole ester (OAt)Moderate-High (60-80%)Low-Moderate25 - 40 °C
DIC / OxymaPure Oxime esterVery High (> 90%)Very Low50 °C
TCFH / NMI Acyl imidazoliumHigh (85-95%)Low25 °C

Experimental Protocols

The following self-validating protocol is designed for the manual or automated solid-phase synthesis coupling of (2R)-2,3-dimethyl-3-phenylbutanoic acid.

Protocol 1: Elevated-Temperature Coupling via DIC/OxymaPure

Materials Required:

  • N-terminal deprotected peptide-resin (0.1 mmol scale)

  • (2R)-2,3-Dimethyl-3-phenylbutanoic acid (4.0 equivalents, 0.4 mmol)

  • OxymaPure (4.0 equivalents, 0.4 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (4.0 equivalents, 0.4 mmol)

  • Peptide synthesis grade DMF and DCM

Step-by-Step Methodology:

  • Resin Preparation: Swell the N-terminal deprotected peptide-resin in DMF for 30 minutes to ensure optimal polymer matrix expansion and amine accessibility[3].

  • Reagent Pre-activation: In a separate glass vial, dissolve the bulky carboxylic acid (4.0 eq) and OxymaPure (4.0 eq) in a minimum volume of DMF (approx. 2-3 mL). Add DIC (4.0 eq) to the solution. Stir for 5–10 minutes at room temperature to allow the complete formation of the active oxime ester.

  • Primary Coupling: Transfer the activated mixture to the resin. Incubate the reaction vessel at 50 °C for 2 to 4 hours with gentle orbital agitation. Note: The elevated temperature is critical to overcoming the activation energy barrier imposed by the

    
    -quaternary center[4].
    
  • Validation (Kaiser Test): Withdraw a few resin beads, wash them with DCM, and perform a Kaiser (ninhydrin) test.

    • Negative (Yellow/Colorless): Coupling is complete. Proceed to Step 6.

    • Positive (Blue): Unreacted free amines remain. Proceed to Step 5.

  • Double Coupling (Fallback): If the Kaiser test is positive, drain the reaction vessel and wash the resin (3 × DMF). Perform a second coupling using TCFH (4.0 eq) and NMI (8.0 eq) with the bulky acid (4.0 eq) in DMF for 2 hours at room temperature[5].

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all urea byproducts and excess reagents.

Protocol 2: Cleavage and Global Deprotection
  • Preparation: Dry the coupled peptide-resin under vacuum for 1 hour.

  • Cleavage: Treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/H₂O at a ratio of 95:2.5:2.5) for 2 hours at room temperature. The bulky N-cap is completely stable under these acidic conditions.

  • Isolation: Filter the resin, collect the TFA filtrate, and precipitate the crude peptide by dropwise addition into a 10-fold excess of ice-cold diethyl ether[3]. Centrifuge and lyophilize prior to RP-HPLC purification.

Workflow N1 Resin-Bound Peptide (N-terminal Deprotected) N3 Coupling Reaction (50°C, 2-4 hours) N1->N3 N2 Pre-activation: Bulky Acid + DIC + OxymaPure (5-10 mins) N2->N3 N4 Ninhydrin / Kaiser Test N3->N4 N5 Cleavage & Global Deprotection (TFA Cocktail) N4->N5 Negative (Complete) N6 Double Coupling (TCFH/NMI) (If needed) N4->N6 Positive (Incomplete) N6->N4

Caption: Optimized SPPS workflow for coupling sterically hindered carboxylic acids using DIC/OxymaPure.

References

1.[167212-33-1 | 2,3-Dimethyl-3-phenylbutanoic acid], [BLD Pharm],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWDjlJb5T2ZMCoOjLxNFArdxL6kwSf8EshwcDrjVVW_ESTIxqA7myaDMByzZ9DpB8lIqCAytnjTrQTXC4fwbis23DZvSZCS4AUtP4vP54GDIaR-chtoi1K925egskAIcrlH98HCpRcCHkKVkIS] 2. [Capping motifs in antimicrobial peptides and their relevance for improved biological activities],[National Institutes of Health (NIH)],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoMtoCvuad6gnt9gPf3ezp_Jl7Fdp30aGljZv5NPdiIxsIuFd1fURLtSd-wrh1SjTtfOC_XowDUGxZFEExA_RL6YK89eHhLC60s3tCRN6JtoNNod9X8DVNe9Rrh5Zzue4f3s0dxKhb9CH_PIg=] 3.[Efficient Synthesis Methodology and Biological Activity Study of Spider Venom Peptide GsMTx4 Based on DIC/Oxyma Condensation System], [Oreate AI],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFf0nHf0CGHK5BleUB6z4GIb8Y2j4ark5VqqJg7ep5UGpwTNGnz1KpGipsqSUv-6Ul4TILNRzKUNFpOjxKWnvAYP3lDrREkOthIifOJ-g7P2IK7T6t4dsNqrtn6Kz5S29uX4MOk1kLKA6ufJ3dlQSQmiQKok3g7U5-GQ9San9sGhnFruA-3bqaeJsEaP5YHkO9cvaOOurZYVrRWUy_DKRIpEayx10MhydWRHCT-7IxLX-YN8QuuPEd27lMrSrYaLoEx3F7uxNOKGDhRfb3oHjFILNo2PFVS4eMEAE-XNLVBLfKzUUqE2iG8GHxoIqdoFaJLjBPcAPlXlT5EFU=] 4.[N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate], [BenchChem],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtd7WvNhewih__0IxX8Z0c8SeGeriIps7UYZU5SSHkOrgi2bpG7-V7kdZ-RcRDPhO2qKvjAkTjWnblh1ii5KtU9QWyIaTdZ3GVLOLw66aJ4xWZY3SUFqlqBj3RBsImHmnGVvqr] 5.[Standard Protocol for Incorporating Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in Solid-Phase Peptide Synthesis (SPPS)], [BenchChem],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoesmrqEUwle8LM5iPzt6PAzILnR6zbsvbrR_V0RGQbWhQ48QcuIDvpDH0AyzXQYoU6GcJlSemA2bpUL3EYx05OY0rhbrKrmyc63Tuija23nyV3HW7UKh5cHVRuy990dOJj277IAkqa0GI4YxG4kdCuNq66ycfFcWBfoQYsYFP6VEpsMoAaD8P1qMnU9OjJ0fZeZQLJyTFUcYQnAYVV8c4b8Uc2f0FpSnRKN6-pfBd9gpWUFDbsOGry2jCAaRatj2T350nai0TcR7SOuc=]

Sources

Application Note: Advanced Amide Coupling Strategies for (2R)-2,3-Dimethyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The formation of amide bonds is one of the most ubiquitous reactions in medicinal chemistry; however, the synthesis of sterically hindered amides remains a formidable synthetic challenge[1]. Coupling (2R)-2,3-dimethyl-3-phenylbutanoic acid with amines presents a dual hurdle: extreme steric congestion and the risk of α-epimerization. The molecule features an α-methyl group adjacent to a massive, quaternary β-center (β-methyl, β-phenyl), which creates a neopentyl-like steric shield around the carbonyl carbon.

This application note details field-proven, self-validating protocols to overcome these kinetic barriers. By transitioning from traditional carbodiimide chemistry to in situ acyl fluoride generation or high-efficiency uronium salts, chemists can achieve high-yielding couplings while strictly preserving the (2R)-stereocenter.

Mechanistic Constraints & Reagent Rationale

To successfully couple this highly branched acid, one must understand the causality behind reagent failure and success:

  • The Steric Penalty of Traditional Reagents: Standard coupling reagents like DCC or EDC activate the carboxylic acid to form an O-acylisourea intermediate. In a sterically congested environment, the nucleophilic attack of the amine on this intermediate is severely retarded. This kinetic delay allows the deleterious [1,3]-O-to-N acyl shift to outcompete aminolysis, yielding inactive N-acylurea byproducts rather than the desired amide.

  • The Acyl Fluoride Advantage (BTFFH): To bypass the steric bulk of OAt or OBt active esters, in situ conversion to an acyl fluoride is highly recommended. Acyl fluorides are ideal for minimizing steric hindrance between coupling partners because the fluorine atom is sterically diminutive, allowing unhindered approach by the amine[2]. Furthermore, acyl fluorides are uniquely resistant to α-deprotonation and ketene formation, safeguarding the (2R) stereocenter from racemization better than acyl chlorides[2].

  • High-Efficiency Uronium Salts (HATU): For less hindered primary amines, HATU remains a highly efficient coupling reagent, particularly for minimizing racemization[3]. The neighboring-group effect of the pyridine nitrogen in the HOAt leaving group assists in directing the incoming amine, accelerating aminolysis despite the steric bulk.

Quantitative Reagent Comparison

The following table synthesizes expected outcomes for coupling α,β-branched chiral acids based on leaving group dynamics and steric profiles.

Coupling StrategyActive IntermediateLeaving Group SizeEpimerization RiskYield Expectation (Hindered Amines)
EDC / HOBt O-Bt EsterLargeLow< 20%
HATU / DIPEA O-At EsterLargeLow40 - 70%
Oxalyl Chloride Acyl ChlorideSmallHigh 50 - 80%
BTFFH / DIPEA Acyl FluorideVery Small Very Low 80 - 95%

Pathway Visualization

G A (2R)-2,3-Dimethyl-3- phenylbutanoic acid B1 HATU / DIPEA Activation A->B1 B2 BTFFH / DIPEA Activation A->B2 C1 OAt Active Ester (Bulky Intermediate) B1->C1 C2 Acyl Fluoride (Small Intermediate) B2->C2 E Chiral Amide Product (Retention of 2R) C1->E Aminolysis (Slow) C2->E Aminolysis (Fast) D Amine Nucleophile D->C1 D->C2

Reaction pathways comparing HATU and BTFFH activation for hindered amide coupling.

Experimental Protocols

Protocol A: Acyl Fluoride Generation via BTFFH

Recommended for highly hindered or electron-deficient amines.

Causality & Design: BTFFH generates the acyl fluoride in situ. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile. Elevated temperatures can be applied safely due to the thermal stability of acyl fluorides and their resistance to ketene-mediated racemization[2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under argon, dissolve (2R)-2,3-dimethyl-3-phenylbutanoic acid (1.0 equiv, 0.5 mmol) in anhydrous DCM or DMF (0.1 M). Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acyl fluoride.

  • Base Addition: Add DIPEA (3.0 equiv, 1.5 mmol) and cool the mixture to 0 °C.

  • Activation: Add BTFFH (1.2 equiv, 0.6 mmol) in one portion. Stir at 0 °C for 15 minutes, then warm to room temperature for 45 minutes.

  • Self-Validation Checkpoint 1: Quench a 5 µL aliquot in 100 µL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl ester (m/z 207.1 [M+H]+) and the disappearance of the free acid (m/z 191.1 [M-H]-) confirms complete acyl fluoride formation. Do not proceed until activation is verified.

  • Coupling: Add the target amine (1.2–1.5 equiv). If the amine is an HCl salt, add an additional 1.2 equiv of DIPEA.

  • Reaction: Stir at room temperature. If LC-MS indicates stalled conversion after 4 hours, elevate the temperature to 50 °C (acyl fluorides uniquely tolerate heating without significant epimerization)[2].

  • Work-up: Dilute with EtOAc, wash sequentially with 1M aqueous HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Uronium Coupling via HATU

Recommended for unhindered primary amines.

Causality & Design: HATU is utilized for its superior leaving group (HOAt), which accelerates coupling via a hydrogen-bond-mediated pre-organization of the incoming amine[3]. The amine must be added after pre-activation to prevent guanylation of the amine by the HATU reagent.

Step-by-Step Procedure:

  • Preparation: Dissolve (2R)-2,3-dimethyl-3-phenylbutanoic acid (1.0 equiv) in anhydrous DMF (0.1 M) under an inert atmosphere[3].

  • Base Addition: Add DIPEA (2.0 equivalents).

  • Activation: Add HATU (1.1 equivalents) to the solution.

  • Self-Validation Checkpoint 2: Observe the color change. The solution will typically turn a distinct yellow upon HATU addition, indicating the release of the active HOAt anion. Stir at room temperature for exactly 15–30 minutes to form the activated ester[3].

  • Coupling: Add the amine (1.2 equivalents) to the pre-activated mixture[3]. Stir the reaction at room temperature for 2-12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃ (critical for removing the HOAt byproduct), and brine[3]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Visualization

Workflow Step1 1. Dissolve Acid & Amine in Anhydrous DMF/DCM Step2 2. Add Base (DIPEA) Cool to 0°C Step1->Step2 Step3 3. Add Coupling Reagent (HATU or BTFFH) Step2->Step3 Step4 4. Stir at RT or Heat (Monitor via LC-MS) Step3->Step4 Step5 5. Aqueous Work-up & Extraction Step4->Step5 Step6 6. Column Chromatography Purification Step5->Step6

Step-by-step experimental workflow for sterically hindered amide bond formation.

References

Sources

Scalable Production Methods for (2R)-2,3-Dimethyl-3-phenylbutanoic Acid: Asymmetric Synthesis and Biocatalytic Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Causality

The synthesis of (2R)-2,3-dimethyl-3-phenylbutanoic acid presents a highly specific stereochemical challenge. The molecule features a chiral center at the alpha-position (C2) adjacent to a sterically demanding quaternary carbon at the beta-position (C3). Because C3 is fully substituted (bearing two methyl groups and a phenyl ring), the formation of a C2-C3 alkene precursor is chemically impossible. Consequently, standard scalable methods like the asymmetric hydrogenation of


-unsaturated acids cannot be applied to this scaffold.

To achieve scalable production, the synthetic strategy must rely on either diastereoselective


-alkylation of a pre-formed C3-quaternary backbone or the enantioselective resolution of a racemic mixture. As a Senior Application Scientist, I have structured this guide to detail two field-proven, highly scalable workflows: a chemical approach utilizing Evans asymmetric alkylation, and a green biocatalytic approach utilizing enzymatic kinetic resolution.

Workflow 1: Diastereoselective Evans Alkylation (Chemical Approach)

Causality & Logic

The Evans asymmetric alkylation is the gold standard for constructing


-chiral centers with high predictability and enantiomeric excess (ee) .
  • Auxiliary Selection: To obtain the (2R) configuration, the (4R)-4-benzyl-2-oxazolidinone auxiliary is employed. The bulky benzyl group effectively blocks the Si face of the enolate.

  • Base Selection (NaHMDS): Sodium hexamethyldisilazide (NaHMDS) is chosen over LDA because the sodium counterion strongly favors the formation of the Z-enolate via a highly ordered Zimmerman-Traxler transition state. This ensures that methyl iodide (MeI) approaches exclusively from the unhindered Re face.

  • Cleavage Mechanism (LiOH/H₂O₂): Direct basic hydrolysis of the imide often leads to endocyclic cleavage (destroying the auxiliary) or racemization. The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻), which selectively attacks the exocyclic carbonyl, preserving both the chiral auxiliary for recovery and the stereointegrity of the product.

Protocol 1: Step-by-Step Methodology

Step 1.1: Imide Formation (Auxiliary Coupling)

  • Activation: Dissolve 3-methyl-3-phenylbutanoic acid (1.0 eq, 100 mmol) in anhydrous dichloromethane (DCM, 0.5 M). Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by 3 drops of DMF as a catalyst. Stir at room temperature until gas evolution ceases. (In-Process Control [IPC]: TLC shows complete consumption of the acid). Concentrate in vacuo to yield the acid chloride.

  • Coupling: In a separate flame-dried flask, dissolve (4R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.3 M) at -78 °C. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Add the acid chloride (dissolved in minimal THF) dropwise to the lithiated auxiliary. Warm to room temperature over 2 hours.

  • Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and purify via recrystallization to obtain the pure N-acyl oxazolidinone.

Step 1.2: Asymmetric Methylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under argon.

  • Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir for 1 hour at -78 °C to ensure complete Z-enolate formation.

  • Add methyl iodide (MeI, 3.0 eq) dropwise. Maintain stirring at -78 °C for 4 hours.

  • Validation: Quench the reaction cold with saturated NH₄Cl to prevent epimerization. Extract with EtOAc, wash with brine, and purify via column chromatography to isolate the diastereopure intermediate. (IPC: Diastereomeric ratio >95:5 via ¹H NMR).

Step 1.3: Auxiliary Cleavage

  • Dissolve the methylated intermediate in a 3:1 mixture of THF/H₂O (0.1 M) and cool to 0 °C.

  • Add H₂O₂ (30% aq, 4.0 eq) followed immediately by LiOH·H₂O (2.0 eq). Stir for 1 hour at 0 °C.

  • Validation (Critical Quench): Add solid Na₂SO₃ (1.5 eq) to reduce excess peroxide. (IPC: Verify peroxide absence with KI-starch paper).

  • Extract the aqueous layer with DCM to recover the cleaved auxiliary.

  • Acidify the aqueous layer to pH 2 using 1 M HCl. Extract with EtOAc, dry, and concentrate to yield the final (2R)-2,3-dimethyl-3-phenylbutanoic acid.

EvansAlkylation A 3-Methyl-3-phenylbutanoic acid (Starting Material) B Acid Chloride Formation (SOCl2, DCM) A->B C Auxiliary Coupling ((4R)-4-Benzyl-2-oxazolidinone) B->C D Asymmetric Alkylation (NaHMDS, MeI, -78°C) C->D E Auxiliary Cleavage (LiOH, H2O2, 0°C) D->E F (2R)-2,3-Dimethyl-3-phenylbutanoic acid (Target Product) E->F

Workflow for the diastereoselective synthesis of (2R)-2,3-dimethyl-3-phenylbutanoic acid.

Workflow 2: Enzymatic Kinetic Resolution (Biocatalytic Approach)

Causality & Logic

For industrial-scale production, biocatalysis offers superior atom economy and avoids stoichiometric chiral auxiliaries. Candida antarctica Lipase B (CALB), commercially available as Novozym 435, is highly robust and exhibits predictable enantioselectivity. CALB preferentially binds and hydrolyzes the (S)-enantiomer of


-methyl branched esters . By subjecting the racemic methyl ester to CALB-catalyzed hydrolysis, the (2S)-ester is converted to the water-soluble (2S)-acid, while the desired (2R)-ester remains unreacted in the organic phase. This allows for a simple, highly scalable liquid-liquid extraction separation.
Protocol 2: Step-by-Step Methodology

Step 2.1: Racemization & Esterification

  • Convert 3-methyl-3-phenylbutanoic acid to racemic 2,3-dimethyl-3-phenylbutanoic acid using LDA (2.2 eq) and MeI (1.2 eq) in THF at -78 °C, warming to room temperature.

  • Dissolve the racemic acid in methanol (0.5 M). Add catalytic concentrated H₂SO₄ (0.05 eq) and reflux for 12 hours.

  • Validation: Concentrate, neutralize with saturated NaHCO₃, and extract with MTBE to yield racemic methyl 2,3-dimethyl-3-phenylbutanoate. (IPC: GC-MS confirms >99% esterification).

Step 2.2: Enzymatic Hydrolysis

  • Suspend the racemic ester (1.0 eq) in a biphasic system consisting of 0.1 M phosphate buffer (pH 7.0) and MTBE (1:1 v/v, overall concentration 0.2 M).

  • Add immobilized CALB (Novozym 435, 10% w/w relative to the ester). Stir gently at 35 °C.

  • Validation (IPC): Monitor the reaction strictly via chiral HPLC. Stop the reaction exactly at 50% conversion (typically 24–48 hours) by filtering off the immobilized enzyme.

  • Separate the layers. Wash the organic MTBE layer with saturated aqueous NaHCO₃ (3x) to remove the hydrolyzed (2S)-acid. The organic layer now contains the highly enantioenriched (2R)-ester.

Step 2.3: Chemical Hydrolysis of the Retained Ester

  • Dissolve the isolated (2R)-ester in THF/H₂O (1:1). Add LiOH·H₂O (3.0 eq) and heat to 50 °C for 4 hours.

  • Acidify to pH 2 with 1 M HCl, extract with EtOAc, and concentrate to yield (2R)-2,3-dimethyl-3-phenylbutanoic acid.

EnzymaticResolution A Racemic 2,3-Dimethyl-3-phenylbutanoic acid B Esterification (MeOH, H2SO4) A->B C Racemic Methyl Ester B->C D Enzymatic Hydrolysis (CALB, pH 7.0 Buffer, 35°C) C->D E (2S)-Acid (Aqueous Layer) D->E Hydrolyzed (S)-Enantiomer F (2R)-Ester (Organic Layer) D->F Unreacted (2R)-Enantiomer G Chemical Hydrolysis (LiOH, THF/H2O) F->G H (2R)-2,3-Dimethyl-3-phenylbutanoic acid G->H

Biocatalytic kinetic resolution workflow using CALB to isolate the (2R)-enantiomer.

Quantitative Data & Comparative Analysis

To assist process chemists in selecting the appropriate route, the following table summarizes the key operational metrics of both methodologies:

ParameterWorkflow 1: Evans AlkylationWorkflow 2: Enzymatic Resolution
Overall Yield (Theoretical Max) ~65-75% (100% theoretical max)~40-45% (50% theoretical max)
Enantiomeric Excess (ee) >98% (Highly predictable)>99% (Dependent on strict IPC at 50%)
Scalability Moderate (Requires cryogenic -78 °C steps)High (Operates at mild 35 °C)
Cost Profile High (Stoichiometric chiral auxiliary, BuLi)Low to Moderate (Recyclable enzyme)
Environmental Impact High (Halogenated solvents, atom-waste)Low (Aqueous buffers, green solvents)

Conclusion

Both the Evans asymmetric alkylation and CALB-mediated kinetic resolution provide robust, self-validating systems for synthesizing (2R)-2,3-dimethyl-3-phenylbutanoic acid. For early-stage drug development where absolute stereocontrol and material throughput (avoiding the 50% yield cap of kinetic resolution) are paramount, Workflow 1 is recommended. Conversely, for late-stage scale-up and commercial manufacturing, Workflow 2 provides a superior safety profile, lower cost of goods (COGs), and aligns with green chemistry principles.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives." Journal of the American Chemical Society, 1982, 104 (6), 1737-1739. URL:[Link]

  • Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron, 2007, 63 (8), 1721-1754. URL:[Link]

Harnessing (2R)-2,3-Dimethyl-3-phenylbutanoic Acid for the Design of Advanced Chiral Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline, porous materials with exceptional versatility, constructed from metal ions or clusters linked by organic ligands.[1][2] Their high surface area, tunable pore size, and diverse functionality make them prime candidates for a range of applications, including gas storage, catalysis, and drug delivery.[3][4][5] The introduction of chirality into the MOF structure, creating Chiral Metal-Organic Frameworks (CMOFs), opens up exciting possibilities for enantioselective applications, which are of paramount importance in the pharmaceutical and fine chemical industries.[6][7][8]

This guide focuses on the use of a unique chiral ligand, (2R)-2,3-Dimethyl-3-phenylbutanoic acid, in the design and synthesis of novel CMOFs. The bulky phenyl group and the chiral center of this ligand are hypothesized to impart specific stereochemical constraints within the resulting framework, leading to MOFs with potential applications in enantioselective separations and as chiral catalysts.

Rationale for Selecting (2R)-2,3-Dimethyl-3-phenylbutanoic Acid

The choice of the organic linker is a critical determinant of the final topology and properties of a MOF.[1][2] (2R)-2,3-Dimethyl-3-phenylbutanoic acid presents several advantageous characteristics for the synthesis of CMOFs:

  • Inherent Chirality: The (2R) stereocenter provides a direct route to homochiral MOFs without the need for chiral induction or post-synthetic modification.[1][2][9]

  • Steric Hindrance: The bulky t-butyl-like phenyl group can influence the coordination environment of the metal centers, potentially leading to the formation of unique network topologies and pore structures.

  • Robust Carboxylate Linkage: The carboxylic acid moiety provides a strong and well-defined coordination site for binding to metal ions, forming stable framework structures.

These features suggest that MOFs constructed from this ligand could exhibit well-defined chiral pores, making them suitable for applications requiring molecular recognition.

Protocol 1: Synthesis of a Chiral Zinc-based MOF using (2R)-2,3-Dimethyl-3-phenylbutanoic Acid (Hypothetical Example: G-CMOF-1)

This protocol details the solvothermal synthesis of a hypothetical chiral MOF, designated as G-CMOF-1 (Gemini-Chiral Metal-Organic Framework-1), using (2R)-2,3-Dimethyl-3-phenylbutanoic acid and zinc nitrate.

Materials

  • (2R)-2,3-Dimethyl-3-phenylbutanoic acid (≥98% purity)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (≥99% purity)

  • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

  • Ethanol (99.5%)

  • Dichloromethane (DCM), anhydrous (99.8%)

Equipment

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Programmable oven

  • Centrifuge

  • Schlenk line or vacuum oven

  • Analytical balance

Synthesis Workflow

reagents 1. Prepare Reagent Solutions - Ligand in DMF - Metal Salt in DMF mixing 2. Combine Solutions in Reaction Vessel reagents->mixing heating 3. Solvothermal Reaction (e.g., 120°C for 48h) mixing->heating cooling 4. Cool to Room Temperature heating->cooling separation 5. Isolate Product (Centrifugation) cooling->separation washing 6. Solvent Exchange (DMF, Ethanol, DCM) separation->washing activation 7. Activate MOF (Heating under Vacuum) washing->activation characterization 8. Characterization activation->characterization

Caption: Workflow for the solvothermal synthesis of G-CMOF-1.

Procedure

  • Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 0.1 mmol of (2R)-2,3-Dimethyl-3-phenylbutanoic acid in 5 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • Reaction Mixture:

    • Combine the two solutions in a 20 mL Teflon-lined autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Synthesis:

    • Place the autoclave in a programmable oven and heat to 120°C for 48 hours.

    • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Product Isolation and Washing:

    • Collect the crystalline product by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Decant the supernatant and wash the solid with fresh DMF (3 x 10 mL).

    • To remove residual DMF, immerse the product in ethanol for 24 hours, replacing the ethanol three times during this period.

    • Perform a final solvent exchange with dichloromethane (DCM) for 12 hours.

  • Activation:

    • Decant the DCM and dry the product under vacuum at 150°C for 12 hours to remove any guest molecules from the pores.

Table 1: Key Synthesis Parameters

ParameterValue
Ligand(2R)-2,3-Dimethyl-3-phenylbutanoic acid
Metal SourceZn(NO₃)₂·6H₂O
SolventN,N-Dimethylformamide (DMF)
Temperature120°C
Time48 hours
Molar Ratio (Ligand:Metal)1:1

Protocol 2: Characterization of G-CMOF-1

A thorough characterization is essential to confirm the successful synthesis, structure, and properties of the MOF.

Characterization Techniques

GCMOF1 G-CMOF-1 (Activated) PXRD PXRD GCMOF1->PXRD Crystallinity FTIR FTIR GCMOF1->FTIR Functional Groups TGA TGA GCMOF1->TGA Thermal Stability SEM SEM GCMOF1->SEM Morphology CD Circular Dichroism GCMOF1->CD Chirality BET N2 Sorption (BET) GCMOF1->BET Porosity

Caption: Key characterization techniques for G-CMOF-1.

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material. The PXRD pattern of the as-synthesized and activated MOF should be compared to a simulated pattern if a single crystal structure is obtained.[10][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To verify the coordination of the carboxylate group to the metal center. Look for a shift in the C=O stretching frequency from the free ligand to the MOF.[10][12]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and determine the temperature at which the framework decomposes.[12][13]

  • Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size distribution of the MOF particles.[12][13]

  • Circular Dichroism (CD) Spectroscopy: To confirm the presence of chirality in the bulk material. A non-zero CD signal is indicative of a chiral structure.[12]

  • Nitrogen Sorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOF, confirming its porosity.[4]

Application Protocol: Enantioselective Separation of a Racemic Drug

This protocol outlines a proof-of-concept experiment to evaluate the potential of G-CMOF-1 for the enantioselective separation of a racemic mixture of a model drug, such as ibuprofen.

Materials

  • Activated G-CMOF-1

  • Racemic ibuprofen

  • Hexane

  • Isopropanol

  • Chiral High-Performance Liquid Chromatography (HPLC) column and system

Procedure

  • Adsorption Experiment:

    • Prepare a 1 mg/mL solution of racemic ibuprofen in a 9:1 hexane:isopropanol mixture.

    • Add 10 mg of activated G-CMOF-1 to 5 mL of the ibuprofen solution.

    • Gently agitate the mixture at room temperature for 24 hours to reach adsorption equilibrium.

  • Sample Analysis:

    • Centrifuge the mixture to separate the G-CMOF-1.

    • Carefully collect the supernatant.

    • Analyze the supernatant using a chiral HPLC system to determine the enantiomeric excess (ee) of the solution.

  • Data Interpretation:

    • A change in the enantiomeric ratio of the supernatant compared to the initial solution indicates preferential adsorption of one enantiomer by G-CMOF-1.

    • The enantiomeric excess can be calculated using the following formula: ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Table 2: Expected Outcomes and Interpretations

ObservationInterpretation
Significant change in the enantiomeric ratio of the supernatantG-CMOF-1 exhibits enantioselective adsorption.
No change in the enantiomeric ratioThe MOF does not show significant enantioselectivity for the chosen analyte under these conditions.

Application in Drug Development

The development of chiral MOFs as described has significant implications for the pharmaceutical industry. The ability to perform enantioselective separations is crucial, as often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even harmful.[8] Furthermore, the high porosity and tunable nature of MOFs make them promising candidates for controlled drug delivery systems.[3][4][5][14][15][16] The incorporation of a chiral ligand like (2R)-2,3-Dimethyl-3-phenylbutanoic acid could lead to novel drug carriers with stereospecific interactions with chiral drug molecules, potentially influencing drug loading and release kinetics.[17]

The use of (2R)-2,3-Dimethyl-3-phenylbutanoic acid as a chiral building block in MOF synthesis offers a promising avenue for the creation of novel, functional materials. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and preliminary application testing of such CMOFs. The unique structural features of this ligand are expected to yield materials with significant potential in enantioselective separations and other chiral-based applications relevant to drug development and beyond.

References

  • Recent progress in the design, synthesis and applications of chiral metal-organic frameworks - PMC. (n.d.).
  • (PDF) Application of a chiral metal-organic framework in enantioselective separation. (2025, August 7).
  • Applications of homochiral metal‐organic frameworks in enantioselective adsorption and chromatography separation - R Discovery. (2014, May 19).
  • Impact of Chirality in MOFs on Enantioselective Reaction Catalysts - Patsnap Eureka. (2025, August 11).
  • Applications of homochiral metal-organic frameworks in enantioselective adsorption and chromatography separation - PubMed. (2014, October 15).
  • Recent progress in the design, synthesis and applications of chiral metal-organic frameworks - Frontiers. (2022, October 4).
  • Characterization of Metal-Organic Frameworks: Unlocking the Potential of Solid-State NMR. (2018, February 20).
  • Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer. (n.d.).
  • The development of chiral metal–organic frameworks for enantioseparation of racemates. (2023, June 2).
  • Characterization of metal-organic frameworks by transmission electron microscopy. (2022, March 16).
  • Metal-organic frameworks in oral drug delivery - PMC - NIH. (2024, August 22).
  • Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks - CD Bioparticles. (n.d.).
  • Synthetic strategies for chiral metal-organic frameworks. (n.d.).
  • The development of chiral metal–organic frameworks for enantioseparation of racemates. (2023, June 2).
  • A review on chiral metal-organic frameworks: synthesis and asymmetric applications - Nanoscale (RSC Publishing). (n.d.).
  • Development-Heterogeneous Enantioselective Catalysts: Chiral MOFs l Protocol Preview. (2023, March 13).
  • Synthesis and characterization of a novel mixed-ligand zinc-based metal-organic framework. (2024, September 30).
  • Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions - RSC Publishing. (2017, October 2).
  • Chiral Nanoporous Metal-Organic Frameworks with High Porosity as Materials for Drug Delivery | Request PDF - ResearchGate. (2025, August 6).
  • Outstanding Drug-Loading/Release Capacity of Hollow Fe-Metal–Organic Framework-Based Microcapsules: A Potential Multifunctional Drug-Delivery Platform | Inorganic Chemistry - ACS Publications. (2021, January 12).
  • Synthesis of MOFs and Characterization and Drug Loading Efficiency - MDPI. (2025, February 24).
  • Metal-Organic Frameworks as Potential Drug Carriers - PMC. (n.d.).
  • Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR | Accounts of Chemical Research - ACS Publications. (2017, December 18).
  • Synthesis of Chiral MOF‐74 Frameworks by Post‐Synthetic Modification by Using an Amino Acid. (n.d.).
  • Synthesis of (2R)-2,3-dimethylbutanoic acid: An In-depth Technical Guide - Benchchem. (n.d.).
  • Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 - Smolecule. (2023, August 15).
  • In Situ Investigation of Multicomponent MOF Crystallization during Rapid Continuous Flow Synthesis - PMC. (n.d.).
  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (n.d.).
  • Metal-Organic Framework (MOF)-Based Drug Delivery - Bentham Science Publishers. (n.d.).
  • An In-depth Technical Guide to the Discovery and History of 2,3-Dimethylbutanoic Acid - Benchchem. (n.d.).
  • CN106083508A - A kind of preparation method of 2,3 dimethyl 2,3 diphenyl butanes - Google Patents. (n.d.).
  • The most advanced synthesis and a wide range of applications of MOF-74 and its derivatives. (2019, March 6).
  • (R)-2-Phenyl-3-methylbutanoic acid | 13491-13-9 - ChemicalBook. (2025, July 24).
  • Journal Pre-proof - Universidad de Alicante. (2021, June 21).
  • 3,3-Dimethyl-2-phenylbutanoic acid | C12H16O2 | CID 11665557 - PubChem. (n.d.).
  • An In-Depth Technical Guide to the Synthesis of 2,3-Dimethyl-2,3-diphenylbutane - Benchchem. (n.d.).
  • Chemical Properties of (-)-2,3-Dimethylbutanedioic acid (CAS 57694-62-9) - Cheméo. (n.d.).
  • JP2009173580A - Method for producing 2,3-dimethyl-2,3-diphenylbutane - Google Patents. (n.d.).
  • Design and synthesis of pillared metal-organic frameworks featuring olefinic fragments - ChemRxiv. (n.d.).
  • Biocompatible Adenine-Based Metal–Organic Frameworks MOF with Natural Co-Linkers: Tartaric and Fumaric Acids - KAUST Repository. (n.d.).

Sources

Derivatization techniques for (2R)-2,3-Dimethyl-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of (2R)-2,3-Dimethyl-3-phenylbutanoic Acid

Part 1: Strategic Framework & Structural Analysis

1.1 The Steric Challenge The derivatization of (2R)-2,3-Dimethyl-3-phenylbutanoic acid presents a unique synthetic challenge due to its extreme steric congestion.[1]

  • C2 Position (Chiral Center): A tertiary carbon bearing a methyl group and the carboxyl moiety.[1]

  • C3 Position (Adjacent): A quaternary carbon substituted with a phenyl group, a methyl group, and the terminal methyl of the butane chain.[1]

Impact on Protocol: The bond connecting C2 and C3 links a tertiary center to a quaternary center. This "neopentyl-like" steric bulk effectively shields the carbonyl carbon from nucleophilic attack. Standard Fischer esterification (e.g., MeOH/H₂SO₄) will be kinetically incompetent or require conditions harsh enough to cause racemization at C2.[1]

1.2 Decision Matrix: Selecting the Right Methodology Do not apply a "one-size-fits-all" approach. Select the protocol based on your analytical endpoint.

DerivatizationStrategy Start Goal: Analyze (2R)-DMPBA Decision Analytical Platform? Start->Decision GC GC-FID / GC-MS (Volatility Required) Decision->GC Volatility HPLC_Achiral HPLC-UV (Achiral) (Sensitivity Required) Decision->HPLC_Achiral Quantitation HPLC_Chiral Chiral Analysis (Enantiomeric Excess) Decision->HPLC_Chiral Purity Method1 Protocol 1: Alkylation (MeI/Base) *Avoids tetrahedral intermediate* GC->Method1 Method2 Protocol 2: Phenacyl Esterification (Adds Chromophore) HPLC_Achiral->Method2 Method3 Protocol 3: Chiral Amidation (Via Acid Chloride) HPLC_Chiral->Method3

Figure 1: Strategic decision tree for DMPBA derivatization. Note that Protocol 1 is preferred for GC due to the steric resistance of silylation reagents at quaternary centers.[1]

Part 2: Detailed Experimental Protocols

Protocol 1: Sterically-Resilient Methylation for GC/MS

Objective: Create a volatile methyl ester without acid catalysis to prevent racemization and overcome steric hindrance. Mechanism: Nucleophilic attack by the carboxylate anion (sterically accessible) on a methyl donor, rather than attack by methanol on the hindered carbonyl.[1]

Reagents:

  • Iodomethane (MeI) - Warning: Neurotoxin[1]

  • Potassium Carbonate (K₂CO₃), anhydrous[1]

  • Dimethylformamide (DMF), anhydrous[1]

  • Internal Standard: Methyl Benzoate[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of (2R)-DMPBA in 1.0 mL of anhydrous DMF in a 4 mL screw-cap vial.

  • Deprotonation: Add 20 mg (approx. 3 eq) of finely ground anhydrous K₂CO₃. Vortex for 1 minute.

    • Why: Generates the carboxylate anion. The ionic bond is less sterically demanding than a covalent intermediate.

  • Alkylation: Add 20 µL (excess) of Iodomethane. Cap tightly.

  • Reaction: Incubate at 40°C for 60 minutes with agitation (orbital shaker).

    • Note: While MeI is reactive, the steric bulk at C2/C3 slows the approach. 40°C ensures completion without risking thermal racemization.

  • Quench & Extraction: Add 2 mL of water to dissolve salts. Extract with 2 mL of Ethyl Acetate (EtOAc).[1]

  • Analysis: Transfer the upper organic layer to a GC vial. Inject 1 µL (Split 1:20).

Validation Criteria:

  • Recovery: >95% conversion (monitor disappearance of acid peak if derivatized via silylation for comparison).

  • Racemization Check: Analyze a racemic standard alongside. The (2R) peak should remain a single peak; appearance of a doublet indicates base-catalyzed racemization (unlikely with K₂CO₃/DMF at 40°C).[1]

Protocol 2: High-Sensitivity UV Derivatization (HPLC)

Objective: Attach a strong chromophore (Phenacyl group) to enable UV detection at 254 nm, as the native phenyl group of DMPBA has weak absorbance.[1]

Reagents:

  • 4-Bromophenacyl Bromide (p-BPB)[1]

  • 18-Crown-6 (Phase transfer catalyst)[1]

  • Potassium Carbonate (K₂CO₃)[1]

  • Acetonitrile (ACN)[1]

Step-by-Step Workflow:

  • Mix: In a reaction vial, combine:

    • 10 mg (2R)-DMPBA[1]

    • 15 mg 4-Bromophenacyl bromide (1.5 eq)[1]

    • 2 mg 18-Crown-6 (Catalytic amount)[1]

    • 10 mg K₂CO₃[1]

    • 1.0 mL ACN[1]

  • Reflux: Heat the sealed vial at 80°C for 45 minutes .

    • Why: The crown ether complexes potassium, creating a "naked," highly reactive carboxylate anion capable of attacking the alkyl halide despite the steric bulk.

  • Cleanup: Cool to room temperature. Filter through a 0.22 µm PTFE syringe filter to remove salts.

  • Dilution: Dilute 1:10 with Mobile Phase A (Water/ACN) before injection.

Data Output:

Parameter Value
Detection Wavelength 254 nm (Phenacyl absorption)
Limit of Detection (LOD) ~ 10 ng/mL

| Retention Time Shift | Significant increase (more hydrophobic) |[1]

Protocol 3: Chiral Resolution via Diastereomeric Amides

Objective: React (2R)-DMPBA with a chiral amine to form diastereomers separable on achiral HPLC columns (or to verify ee% via NMR). Critical Challenge: The amine nucleophile cannot easily attack the hindered carbonyl of the acid.[1] Standard coupling agents (EDC/NHS) often fail here.[1] Solution: Activation via Acid Chloride using Ghosez’s Reagent or Oxalyl Chloride.

Reagents:

  • Oxalyl Chloride (2.0 M in DCM)[1]

  • DMF (Catalytic)[1]

  • (S)-(-)-1-Phenylethylamine (Chiral Selector)[1]

  • Triethylamine (Et₃N)[1]

  • Dichloromethane (DCM), anhydrous[1][2]

Step-by-Step Workflow:

ChiralWorkflow Step1 Activation: DMPBA + Oxalyl Chloride + cat. DMF (Generates Acid Chloride) Step2 Evaporation: Remove excess Oxalyl Chloride (Critical to prevent amine side-reaction) Step1->Step2 Step3 Coupling: Add (S)-Phenylethylamine + Et3N (Forms Diastereomer) Step2->Step3 Step4 Quench: Add 1M HCl (Removes unreacted amine) Step3->Step4

Figure 2: Acid chloride activation pathway required to overcome steric hindrance at the C2/C3 interface.[1]

  • Activation: Dissolve 20 mg DMPBA in 2 mL dry DCM. Add 1 drop of DMF (catalyst).[1] Add 100 µL Oxalyl Chloride (excess).[1] Stir at Room Temp for 1 hour.

    • Observation: Gas evolution (CO/CO₂) indicates reaction.[1]

  • Evaporation: Evaporate solvent and excess oxalyl chloride under nitrogen stream. Re-dissolve residue in 2 mL dry DCM.

  • Coupling: Add 1.2 eq of (S)-1-Phenylethylamine and 2.0 eq of Et₃N. Stir for 2 hours.

  • Workup: Wash with 1M HCl (to remove excess amine) and Sat. NaHCO₃ (to remove unreacted acid).[1] Dry organic layer over MgSO₄.

  • Analysis: Inject onto a C18 HPLC column. The (R,S)-diastereomer (target) will separate from the (S,S)-diastereomer (impurity/racemate trace).[1]

Part 3: References & Validation Sources

  • Ingalls, S. T., et al. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate...[1][3] Journal of Chromatography A. Link[1]

    • Relevance: Establishes the phenacyl ester protocol for sterically hindered acids.

  • BenchChem Technical Support. Chiral Separation of 2,3-Dimethylbutanoic Acid.Link[1]

    • Relevance: Confirms the necessity of derivatization for UV detection and chiral resolution of this scaffold.

  • Sigma-Aldrich (MilliporeSigma). Derivatization Reagents for Gas Chromatography.[1]Link

    • Relevance: Provides foundational data on silylation vs. alkylation reactivity for hindered functional groups.

  • Han, J., et al. (2013). 3-Nitrophenylhydrazine derivatives for LC-MS analysis.[1] Analytica Chimica Acta. Link

    • Relevance: Alternative high-sensitivity derivatization for carboxylic acids.

Sources

Troubleshooting & Optimization

Improving enantiomeric excess (ee) in (2R)-2,3-Dimethyl-3-phenylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Synthesis of (2R)-2,3-Dimethyl-3-phenylbutanoic Acid

Ticket ID: #EE-OPT-2026-03 Subject: Optimization of Enantiomeric Excess (ee) for Sterically Hindered


-Methyl Acids
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Executive Summary: The Steric Challenge

You are synthesizing (2R)-2,3-Dimethyl-3-phenylbutanoic acid . Structural Analysis:

  • Target Center: C2 (Alpha position).

  • Neighboring Environment: C3 is a quaternary center bearing a Phenyl group and two Methyl groups (one from the chain, one substituent).

  • The Problem: This is a "neopentyl-like" system. The extreme steric bulk at C3 hinders the approach of reagents to C2, often leading to:

    • Incomplete enolization (low yield).

    • Poor face differentiation (low ee).

    • Aggregated enolates (stalled reactivity).

This guide prioritizes the Myers Asymmetric Alkylation over the Evans method for this specific substrate, as the pseudoephedrine auxiliary is less prone to steric clash during the critical bond-forming step in this specific steric class.

Module 1: Diagnostic & Method Selection

Before altering your protocol, determine if your current method is fundamentally limited.

Decision Matrix: Selecting the Right Route

MethodSelection Start Current Status Check CheckEE Current ee %? Start->CheckEE CheckYield Current Yield %? CheckEE->CheckYield High (>90%) LowEE_HighYield <90% ee, >60% Yield CheckEE->LowEE_HighYield Moderate (80-90%) LowEE_LowYield <80% ee, <40% Yield CheckEE->LowEE_LowYield Low (<80%) Sol_Enolization Diagnosis: Enolate Aggregation Fix: Add LiCl / Switch to NaHMDS CheckYield->Sol_Enolization Low Yield HighEE_LowYield >95% ee, <40% Yield HighEE_LowYield->Sol_Enolization Sol_Resolution Diagnosis: Kinetic Limit Reached Fix: Downstream Resolution ((S)-PEA) LowEE_HighYield->Sol_Resolution Sol_Myers Diagnosis: Steric Mismatch Fix: Switch to Myers (Pseudoephedrine) LowEE_LowYield->Sol_Myers

Figure 1: Triage workflow for diagnosing synthesis failures based on yield/ee correlation.

Module 2: The Primary Protocol (Myers Alkylation)

For substrates with


-quaternary centers (like your 3-phenyl-3-methyl system), the Myers Pseudoephedrine  route is superior to Evans Oxazolidinones. The auxiliary is less bulky, allowing the "hard" electrophile (MeI) to attack the hindered enolate more effectively.
The Chemistry
  • Substrate: 3-Methyl-3-phenylbutanoic acid (Achiral).

  • Auxiliary:

    
    -Pseudoephedrine (Directs to 2R  product).[1]
    
  • Reaction Type: Diastereoselective Methylation.

Optimized Protocol

Step 1: Amide Formation Do not use direct coupling reagents (EDC/DCC) as they struggle with the bulky acid. Use the Mixed Anhydride method.

  • Dissolve 3-methyl-3-phenylbutanoic acid (1.0 equiv) in THF.

  • Add

    
     (1.2 equiv) and pivaloyl chloride (1.1 equiv) at 0°C. Stir 1h (Formation of mixed anhydride).
    
  • Add

    
    -Pseudoephedrine (1.1 equiv) and 
    
    
    
    (1.0 equiv).
  • Critical: The LiCl accelerates acylation by breaking hydrogen-bond aggregates.

Step 2: Asymmetric Alkylation (The Critical Step)

  • Reagent A: LDA (Lithium Diisopropylamide) - 2.2 equiv.

  • Reagent B: LiCl (Lithium Chloride) - 6.0 equiv.[2] (MANDATORY)

  • Reagent C: Methyl Iodide (MeI) - 1.5 equiv.

Procedure:

  • Drying: Flame-dry LiCl (6 equiv) in the flask under high vacuum. This is the #1 cause of failure; wet LiCl kills the reaction.

  • Solvent: Add THF to the LiCl. Cool to -78°C.

  • Base: Add LDA (2.2 equiv).

  • Substrate: Cannulate the amide (from Step 1) into the LDA/LiCl mixture slowly. Stir for 1 hour at 0°C (allow warming to ensure full enolization of the bulky proton).

  • Alkylation: Cool back to -78°C. Add MeI.

  • Quench: Standard aqueous workup.

Why this works: The huge excess of LiCl creates a reactive, non-aggregated enolate. In the absence of LiCl, the enolate of this bulky system forms stable aggregates that resist alkylation or alkylate non-selectively.

Data Comparison: Evans vs. Myers for Bulky Substrates

ParameterEvans OxazolidinoneMyers Pseudoephedrine
Steric Tolerance Moderate (Fails with

-quat centers)
High (Excellent for

-quat)
Typical Yield 40-60%85-95%
Typical ee 85-90%>98%
Hydrolysis Requires LiOH/H2O2 (Harsh)Mild (Acid or Base)

Module 3: Troubleshooting the Evans Route

If you are constrained to using the Evans Oxazolidinone (e.g., regulatory filing locked), use these modifications to boost ee.

Issue: Low diastereoselectivity (dr < 90:10). Root Cause: The "Evans dipoles" are not aligning due to the repulsion between the auxiliary's isopropyl/benzyl group and the substrate's phenyl-dimethyl group.

The Fix: Switch Cation & Solvent

  • Change Base: Switch from LDA to NaHMDS (Sodium Hexamethyldisilazide).

    • Reason: The Sodium enolate is "looser" and often finds the thermodynamic minimum better in extremely crowded systems than the tight Lithium chelate.

  • Add Polar Co-solvent: Add 10% HMPA or DMPU.

    • Reason: This solvates the cation, making the enolate more "naked" and reactive toward the electrophile, increasing the rate of the selective reaction over the background thermal racemization.

Module 4: Resolution (The "Polishing" Step)

If synthesis yields 90-95% ee, do not discard. Use Classical Resolution to upgrade to >99%.

Resolving Agent:


 [(S)-PEA].
  • Note: For (2R)-acids, the (S)-amine often forms the less soluble salt (check empirically, but this is the standard starting point).

Protocol:

  • Dissolve crude acid (ee ~90%) in hot Ethanol/Water (9:1).

  • Add 0.6 equiv of (S)-PEA.

  • Cool slowly (1°C/min) to room temperature.

  • Filter crystals.

  • Crack the salt: Suspend crystals in dilute HCl and extract with MTBE.

  • Verify: Check ee of the crystal vs. mother liquor. If crystals are racemic, switch to

    
    .
    

Module 5: Analytical Verification

Issue: "I cannot separate the enantiomers on HPLC." Diagnosis: The lack of functional groups on the chain (besides COOH) makes chiral recognition difficult.

Recommended Columns:

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: Hexane : IPA : TFA (98 : 2 : 0.1).

    • Why: The "neopentyl" shape fits well in the Amylose clefts.

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: Hexane : Ethanol : TFA (95 : 5 : 0.1).

Frequently Asked Questions (FAQs)

Q1: Why is my yield low (<30%) during the alkylation step? A: You likely have enolate aggregation . The bulky phenyl group at C3 promotes stacking of the enolates.

  • Fix: You must use LiCl (6 equivalents) as described in the Myers protocol.[2] It breaks these aggregates. Alternatively, ensure your LDA is fresh; yellow/brown LDA indicates decomposition.

Q2: Can I use the Evans auxiliary with a different electrophile order? A: No. You cannot alkylate a propionate auxiliary with "2-phenyl-2-propyl iodide" (Cumyl iodide). Tertiary halides do not undergo SN2 substitution. You must form the C2-Methyl bond last.

Q3: My product racemizes during hydrolysis of the auxiliary. A: The quaternary center at C3 exerts pressure on C2, making the alpha-proton more acidic than usual (steric decompression).

  • Fix: Use non-basic hydrolysis . For Myers amides, use mild acid hydrolysis (

    
     in Dioxane/Water). Avoid LiOH/Peroxide if possible.
    

References

  • Myers, A. G. , et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997, 119(28), 6496-6511. Link

  • Evans, D. A. , et al. "Enantioselective alkylation of amide enolates."[2] Journal of the American Chemical Society, 1982, 104(6), 1737-1739. Link

  • Ariaans, G. , et al. "Efficient resolution of 2-phenylbutyric acid."[3] Arkivoc, 2004, (ii), 64-71.[3] (Demonstrates resolution of sterically similar alpha-phenyl/alkyl acids). Link

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis of chiral intermediates involves hazardous reagents (LDA, Methyl Iodide). Always consult MSDS before handling.

Sources

Preventing racemization of (2R)-2,3-Dimethyl-3-phenylbutanoic acid during heating

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Stability of (2R)-2,3-Dimethyl-3-phenylbutanoic Acid

Ticket ID: #RAC-2R-DMPBA-001 Subject: Prevention of Racemization During Thermal Processing Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary & Core Mechanism

The Issue: Users frequently report a loss of enantiomeric excess (ee) when subjecting (2R)-2,3-Dimethyl-3-phenylbutanoic acid to heating steps, particularly during distillation or high-temperature amide coupling.

The Root Cause: Unlike


-aryl carboxylic acids (e.g., Ibuprofen) which racemize easily due to resonance stabilization of the enolate by the aromatic ring, your molecule is an 

-alkyl,

-aryl acid. The chiral center is at C2.
  • Stability Profile: The

    
    -proton at C2 is less acidic than in phenylacetic acid derivatives, offering better intrinsic stability.
    
  • The Vulnerability: However, the presence of the bulky quaternary center at C3 (bearing a phenyl and a methyl group) introduces steric strain . At elevated temperatures (>120°C), the molecule seeks to relieve this strain. The transition to a planar enediol intermediate (sp² hybridized C2) relieves the gauche interactions between the C2-Methyl and the bulky C3-substituents. This thermodynamic drive accelerates thermal racemization.

Diagram 1: The Thermal Racemization Pathway This diagram illustrates the keto-enol tautomerization mechanism responsible for the loss of chirality.

RacemizationMechanism cluster_conditions Critical Factors R_Isomer (2R)-Isomer (Chiral, Strained) TS_Removal Proton Abstraction (Heat/Base) R_Isomer->TS_Removal ΔT > 120°C Enediol Planar Enediol Intermediate (Achiral, sp2) TS_Removal->Enediol -H+ Racemate Racemic Mixture (50% R / 50% S) Enediol->Racemate +H+ (Non-stereoselective) Factor1 Trace Base (Glassware) Factor2 High T (>140°C) Factor3 Protic Solvents

Caption: Thermal enolization pathway driven by relief of steric strain at the C2-C3 bond.[1]

Troubleshooting Guide: Diagnosing ee Loss

Use this matrix to identify where your process is compromising the chiral center.

Symptom Likely Culprit Technical Explanation Corrective Action
ee drops during distillation Thermal Stress Boiling point of the acid is high (~178°C @ 19 mmHg). Prolonged exposure to >150°C activates auto-catalytic enolization.Switch to Kugelrohr or Wiped-Film Distillation. Reduce pressure to <0.5 mmHg to keep bath temp <100°C.
ee drops during esterification Acid Chloride Pathway Converting the acid to acid chloride using SOCl₂/heat generates a Ketene intermediate via HCl elimination. Ketenes are achiral.Avoid SOCl₂. Use "Racemization-Free" coupling agents like COMU or T3P with weak bases (Collidine) at 0°C.
ee drops in storage Trace Alkalinity Glassware washed with base (KOH/NaOH) and not acid-rinsed retains surface alkalinity, catalyzing proton exchange.Acid Wash Glassware. Rinse all storage vials with 1N HCl followed by acetone/drying. Store in silanized glass.
Variable ee between batches Solvent Impurities Use of technical grade DMF or DMSO often contains dimethylamine (base), which rapidly racemizes chiral acids.Use Anhydrous/Amine-Free Solvents. Purge solvents with N₂. Switch to non-polar solvents (Toluene) if possible.

Validated Protocols for Handling

Protocol A: Safe Purification (Avoid Distillation if Possible)

Standard distillation is the #1 cause of racemization for this molecule.

  • Preferred Method: Acid-Base Extraction.

    • Dissolve crude acid in Et₂O or MTBE.

    • Extract with cold 1N NaHCO₃ (pH ~8.5). Note: Avoid strong bases like NaOH.

    • Wash aqueous layer with organic solvent to remove non-acidic impurities.

    • Acidify aqueous layer carefully with 1N HCl to pH 2 at 0°C.

    • Extract back into Et₂O, dry over Na₂SO₄, and concentrate in vacuo at <40°C.

  • If Distillation is Mandatory:

    • Equipment: Short-path distillation head (minimize residence time).

    • Vacuum: Must be High Vacuum (< 0.1 mbar).

    • Temperature: Do not exceed a bath temperature of 110°C. If the product does not distill, stop. Do not ramp heat.

Protocol B: Racemization-Free Activation (Amide/Ester Formation)

Do not use Thionyl Chloride or Oxalyl Chloride with heat.

  • Reagents: Use T3P (Propylphosphonic anhydride) or DIC/Oxyma .

  • Solvent: Ethyl Acetate or DCM (Anhydrous).

  • Base: N-Methylmorpholine (NMM) or DIPEA (Limit to 2.0 eq).

  • Procedure:

    • Dissolve (2R)-acid (1.0 eq) and amine/alcohol (1.1 eq) in solvent.

    • Cool to 0°C.

    • Add Base (2.0 eq).

    • Add T3P (50% in EtOAc, 1.2 eq) dropwise.

    • Allow to warm to Room Temp (20-25°C). Do not heat.

    • Mechanism:[2][3][4][5][6][7] T3P forms a mixed anhydride that reacts faster with the nucleophile than it racemizes via oxazolone formation.

Frequently Asked Questions (FAQs)

Q: Can I recrystallize the (2R)-acid to upgrade ee? A: Yes, but with caution. Since the racemate often forms a stable crystal lattice (pseudoracemate), simple recrystallization might not work efficiently.

  • Recommendation: Use a chiral amine (e.g., (R)-1-Phenylethylamine) to form a diastereomeric salt.[5] Recrystallize the salt from EtOH/Water to upgrade optical purity, then hydrolyze back to the free acid.

Q: I must use an acid chloride for my reaction. How do I minimize racemization? A: If you cannot use coupling agents:

  • Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) instead of SOCl₂. It forms the acid chloride under neutral conditions at room temperature.

  • If using SOCl₂, add a drop of DMF (catalyst) and keep temp < 40°C. Remove excess SOCl₂ using azeotropic distillation with toluene under vacuum (do not heat the neat acid chloride).

Q: Does the phenyl group at C3 affect the pKa? A: Yes. The inductive effect of the


-phenyl group slightly lowers the pKa of the acid compared to purely aliphatic analogs, making the carboxylate anion more stable. However, it does not significantly acidify the 

-proton (C2-H) compared to an

-phenyl group. The primary risk remains thermal energy overcoming the rotation barrier.

Decision Workflow: Processing (2R)-2,3-Dimethyl-3-phenylbutanoic acid

Diagram 2: Operational Decision Tree Follow this logic to select the safest processing route.

ProcessingLogic Start Start: Crude (2R)-Acid Check_Pur Needs Purification? Start->Check_Pur Distill_Q Is Distillation Necessary? Check_Pur->Distill_Q Yes Reaction_Q Next Step: Derivatization? Check_Pur->Reaction_Q No (Pure) Distill_Yes High Vac (<0.1 mbar) Max T < 110°C Distill_Q->Distill_Yes Yes (Volatile Impurities) Distill_No Acid/Base Extraction (Keep T < 40°C) Distill_Q->Distill_No No (Standard) Method_Cl Acid Chloride Method (HIGH RISK) Reaction_Q->Method_Cl Requires R-COCl Method_Coup Coupling Agent (T3P/Oxyma) Reaction_Q->Method_Coup Amide/Ester Ghosez Use Ghosez's Reagent @ 25°C Method_Cl->Ghosez Mitigation

Caption: Decision logic for purification and derivatization to maintain optical purity.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Pattabiraman, V. R., & Bode, J. W. (2011).[8] Rethinking Amide Bond Synthesis. Nature, 480, 471–479. [Link] (Source for racemization-free coupling strategies).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link] (Validation of T3P/Oxyma for chiral acid stability).

  • Org. Syn. Coll. Vol. 2, 194. gamma-Phenylbutyric acid. [Link] (Reference for boiling points and stability of phenyl-substituted butanoic acids).

  • Werner, L., et al. (2014). Ester Coupling Reactions – An Enduring Challenge. RSC Advances. [Link] (Mechanisms of ketene-mediated racemization).

Sources

Recrystallization strategies for impure (2R)-2,3-Dimethyl-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (2R)-2,3-Dimethyl-3-phenylbutanoic acid

Case ID: #REC-2R-DMPBA-001 Status: Open Priority: High (Process Chemistry/R&D) Subject: Recrystallization & Resolution Strategies for Hindered Chiral Acids

Executive Summary

You are dealing with (2R)-2,3-Dimethyl-3-phenylbutanoic acid , a sterically hindered, lipophilic carboxylic acid. The presence of the phenyl group at C3 and methyl branching at C2/C3 creates specific purification challenges:

  • Low Melting Point / Oiling Out: The branching disrupts crystal packing, often leading to "oiling out" rather than crystallization.

  • Enantiomeric Purity: "Impure" often implies the presence of the (2S)-enantiomer. Standard recrystallization of the free acid is rarely sufficient to upgrade Enantiomeric Excess (ee) unless the racemate is a conglomerate (rare).

  • Lipophilicity: The molecule is highly soluble in organic solvents, making recovery difficult without specific anti-solvent strategies.

This guide is structured to address both Chemical Purity (removal of byproducts) and Optical Purity (removal of the (2S)-isomer).

Module 1: Solvent System Selection (Chemical Purity)

Objective: Remove non-isomeric impurities (starting materials, decarboxylated byproducts) from the free acid.

The "Cloud Point" Protocol: Due to the hydrophobic phenyl/methyl groups, this acid behaves like a fatty acid. Avoid pure methanol or ethanol, as solubility is often too high even at


.
Solvent SystemRatio (v/v)RoleBest For
Heptane / Toluene 90:10 to 70:30Anti-solvent / SolventPrimary Recommendation. Excellent for removing non-polar byproducts while crystallizing the acid.
Hexane / Ethyl Acetate 80:20Anti-solvent / SolventGood for more polar impurities. Requires cooling to

.
Ethanol / Water 60:40Solvent / Anti-solventRisk of Oiling. Use only if the acid is a solid with MP

.

Experimental Workflow:

  • Dissolve crude acid in the minimum volume of the "Solvent" (e.g., Toluene) at

    
    .
    
  • Slowly add the "Anti-solvent" (e.g., Heptane) until a persistent haze (cloud point) appears.

  • Add 1-2 drops of "Solvent" to clear the haze.

  • Critical Step: Seed with pure crystal (if available) at

    
    .
    
  • Cool to Room Temperature (RT) over 2 hours, then to

    
    .
    

Module 2: Enantiomeric Enrichment (Optical Purity)

Objective: Upgrade the ee% from a partially resolved mixture (e.g., 80% ee) to


 ee.

Strategy: Direct recrystallization of the free acid is inefficient for separating enantiomers. You must form a Diastereomeric Salt using a chiral amine. The salt lattice amplifies the structural differences between the (2R) and (2S) forms.

Recommended Resolving Agents:

  • (S)-(-)-1-Phenylethylamine (PEA): The industry standard for

    
    -branched acids.
    
  • (+)-Dehydroabietylamine: Excellent for bulky, hindered acids if PEA fails.

ResolutionProtocol Start Impure (2R)-Acid (e.g., 85% ee) SaltForm Add (S)-1-Phenylethylamine (0.95 eq) in Isopropanol Start->SaltForm Heat Heat to Reflux (Dissolve completely) SaltForm->Heat Cool Controlled Cooling (10°C/hour) Heat->Cool Filter Filtration Cool->Filter Crystals Crystals (Salt) Enriched (2R)-Salt Filter->Crystals Liquor Mother Liquor Enriched (2S)-Salt Filter->Liquor CheckEE Check ee% of Crystals Crystals->CheckEE Recryst Recrystallize Salt (EtOH/Water) CheckEE->Recryst ee < 98% Crack Acid Release (HCl Hydrolysis) CheckEE->Crack ee > 99% Recryst->Filter Final Pure (2R)-Acid (>99% ee) Crack->Final

Caption: Workflow for diastereomeric salt resolution. Note that the salt must be "cracked" (hydrolyzed) to recover the free acid.

Module 3: Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution turns milky/opaque, and a viscous oil settles at the bottom instead of crystals. Cause: The solution entered the "liquid-liquid miscibility gap" before the "solubility curve." This is common with branched acids like 2,3-dimethyl-3-phenylbutanoic acid due to low lattice energy.

Corrective Actions:

  • The "Reheat & Seed" Method:

    • Reheat the mixture until the oil dissolves.

    • Allow it to cool very slowly with vigorous stirring.

    • Crucial: Add seed crystals at a temperature above the oiling point (usually 5-10°C above where you saw the oil).

  • Change Solvent Polarity:

    • Oiling out in Ethanol/Water? Switch to Methyl tert-butyl ether (MTBE) / Heptane . The oil is likely too soluble in the ethanol phase.

  • Sonication:

    • Brief sonication (10-30 seconds) during the nucleation phase can force an organized lattice structure.

Issue 2: Low Yield (High Purity, but huge loss)

Symptom: You obtained >99% ee, but only 20% recovery. Cause: The solubility of the (2R)-salt is too high in the chosen solvent. Corrective Actions:

  • Second Crop Recovery: Evaporate the mother liquor to 50% volume and cool again. (Note: The ee of the second crop will be lower; keep it separate).

  • Anti-Solvent Addition: After the initial crystallization, add pre-chilled Heptane to the mother liquor to force more salt out.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use HPLC to monitor the recrystallization? A: Yes, but standard C18 columns will not separate enantiomers. You must use a Chiral Stationary Phase (CSP) column.

  • Recommended Columns: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA (Trifluoroacetic acid). The acid additive is critical to suppress peak tailing of the carboxylic acid [1].

Q2: My acid is a thick oil at room temperature. How do I crystallize it? A: If the free acid is an oil, do not attempt to crystallize it directly. Convert it to a salt.[1]

  • Option A (Achiral Salt): Form the Dicyclohexylamine (DCHA) salt. DCHA salts of oily acids are almost always high-melting solids. Recrystallize the DCHA salt to remove chemical impurities, then crack it to get the pure oily acid.

  • Option B (Chiral Salt): Use the (S)-Phenylethylamine method described in Module 2.

Q3: Why do I need to "crack" the salt? A: The crystals you isolate in Module 2 are the amine salt of your drug, not the drug itself.

  • Protocol: Suspend the salt in Ethyl Acetate. Add 1M HCl (aq) and shake. The amine goes into the water layer (as amine-HCl); your pure (2R)-acid stays in the Ethyl Acetate layer. Wash, dry (MgSO4), and evaporate.

References

  • Chromatographic Separation of Chiral Acids

    • Source: Daicel Corporation, Instruction Manual for Chiralpak/Chiralcel Columns.
    • Context: Use of TFA in mobile phases for acidic analytes.[2]

    • URL:[Link]

  • General Resolution of Phenyl-Alkyl Acids

    • Source:Organic Syntheses, Coll. Vol. 9, p.522 (1998); Vol. 72, p.1 (1995). "Resolution of Ibuprofen" (Structural Analog).[3]

    • Context: Demonstrates the use of (S)
    • URL:[Link]

  • Troubleshooting Oiling Out (Liquid-Liquid Phase Separation)

    • Source: Chem. Eng. Technol. 2008, 31, No. 6, 838–845.
    • Context: Explains the thermodynamics of the miscibility gap and the necessity of seeding.
    • URL:[Link]

  • Synthesis and Properties of Phenylbutanoic Acid Derivatives

    • Source: PubChem Compound Summary for CID 11665557 (Related Isomer D
    • Context: Solubility and physical property data for dimethyl-phenyl-butanoic acid deriv
    • URL:[Link]

Sources

Resolving solubility issues of (2R)-2,3-Dimethyl-3-phenylbutanoic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this troubleshooting guide to move beyond basic instructions. We do not just tell you what to add to your beaker; we explain the thermodynamic and kinetic causality behind why your target compound resists aqueous solvation, and how to engineer a microenvironment that forces it into solution.

Part 1: Troubleshooting FAQs & Causality

Q: Why does (2R)-2,3-Dimethyl-3-phenylbutanoic acid instantly precipitate when diluted in standard aqueous buffers (e.g., PBS pH 7.4)? A: The solubility of ionizable drugs is governed by the delicate thermodynamic balance between their lipophilic framework and ionizable functional groups[1]. In this specific molecule, the bulky, electron-rich phenyl ring and the two aliphatic methyl groups create a massive hydrophobic cavity requirement in water. While it possesses a carboxylic acid group, if the microenvironmental pH is not sufficiently above its pKa (typically ~4.5 for phenylalkanoic acids), the molecule remains largely un-ionized. When un-ionized, water molecules must form highly ordered, entropically unfavorable clathrate-like structures around the phenyl ring. To minimize this exposed surface area, the compound self-aggregates and precipitates. Adjusting the pH leads to exponential changes in ionizable drug solubility according to the Henderson-Hasselbalch equation[2].

Q: If my downstream cell-based assay cannot tolerate high pH, how do I force this compound into solution? A: You must bypass ionization and instead alter the solvent's polarity or physically shield the hydrophobic moiety.

  • Cosolvency: Cosolvents like DMSO or Ethanol are water-miscible organic solvents that effectively increase nonpolar drug solubility by reducing the overall dielectric constant (polarity) of the aqueous phase, allowing it to approach the nonpolar solute's polarity[2].

  • Inclusion Complexation: Cyclodextrins (CDs), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a lipophilic interior cavity and a hydrophilic exterior[3]. The phenyl ring of your compound spontaneously enters this hydrophobic cavity via Van der Waals forces and hydrophobic interactions, shielding it from water, while the exterior hydroxyl groups maintain aqueous solubility[3].

Part 2: Solubilization Logic & Quantitative Comparison

Before proceeding to the lab bench, use the following logical framework to select the appropriate formulation strategy based on your assay's biological constraints.

Solubilization_Logic Start Solubility Barrier: Lipophilic Carboxylic Acid Decision1 Can assay tolerate pH > 7.4? Start->Decision1 Path_pH pH Adjustment Method Deprotonate to Carboxylate Decision1->Path_pH Yes (Ionization) Decision2 Can cells tolerate 1-5% DMSO? Decision1->Decision2 No (Neutral/Acidic) Path_Cosolvent Cosolvent System Lower Dielectric Constant Decision2->Path_Cosolvent Yes Path_CD Cyclodextrin Complexation Shield Phenyl Ring Decision2->Path_CD No (Strict Biocompatibility)

Fig 1. Decision matrix for selecting a solubilization strategy based on assay constraints.

Table 1: Quantitative Comparison of Solubilization Strategies

Solubilization StrategyMechanism of ActionRecommended ExcipientExpected Solubility GainAssay Compatibility
pH Adjustment (Salt) Ionization of carboxylic acid to carboxylate anion0.1 M NaOH / PBS (pH > 7.4)High (>10 mg/mL)Excellent (if alkaline pH is tolerated)
Cosolvency Reduction of solvent polarity / dielectric constantDMSO or Ethanol (1-5% v/v)Moderate (1-5 mg/mL)Good (may inhibit sensitive enzymes)
Inclusion Complexation Shielding of hydrophobic phenyl ring in cavity10-20% w/v HP-β-CDVery High (>20 mg/mL)Excellent (Highly biocompatible)

Part 3: Standardized Self-Validating Protocols

A protocol is only as good as its built-in quality control. The following methodologies include mandatory self-validation steps to ensure you have created a true thermodynamic solution, rather than a temporary colloidal suspension that will precipitate during your experiment.

Protocol A: pH-Shift and Cosolvent Hybrid Method

Use this method when moderate DMSO concentrations are acceptable.

  • Primary Solvation: Dissolve 10 mg of (2R)-2,3-Dimethyl-3-phenylbutanoic acid in 100 µL of 100% DMSO.

    • Causality: The low dielectric constant of DMSO rapidly disrupts the crystal lattice of the powder.

  • Aqueous Phase Preparation: Prepare 900 µL of a mildly alkaline buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Causality: Ensuring the pH is > pKa + 2 guarantees that the vast majority of the carboxylic acid is deprotonated to the highly soluble carboxylate anion[1].

  • Controlled Addition: Dropwise, add the DMSO stock to the aqueous buffer while vortexing vigorously to prevent localized precipitation zones.

  • Self-Validation (Dynamic Light Scattering - DLS): Visual clarity is insufficient to confirm solubility. Measure the solution via DLS. If the polydispersity index (PDI) is > 0.3 or particles > 10 nm are detected, you have formed a nano-suspension, not a true solution. You must adjust the DMSO ratio or increase the pH accordingly.

Protocol B: HP-β-CD Inclusion Complexation

Use this method for strict biocompatibility in live-cell assays.

CD_Workflow Step1 1. Vehicle Prep 20% HP-β-CD in H2O Step2 2. API Addition Add Target Compound Step1->Step2 Step3 3. Complexation Sonicate 30 min at 37°C Step2->Step3 Step4 4. Validation Centrifuge 15,000 x g Step3->Step4 Step5 5. Quantification HPLC of Supernatant Step4->Step5

Fig 2. Self-validating experimental workflow for cyclodextrin inclusion complexation.

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of ddH2O to create a 20% w/v vehicle.

  • API Integration: Add 5 mg of the (2R)-2,3-Dimethyl-3-phenylbutanoic acid directly to the CD solution.

  • Thermodynamic Driving: Sonicate the mixture in a water bath at 37°C for 30 minutes.

    • Causality: Thermal energy accelerates the kinetic exchange of water molecules out of the CD cavity, allowing the bulky phenyl ring to enter and form the stable inclusion complex[3].

  • Self-Validation (Phase Separation): Centrifuge the mixture at 15,000 x g for 10 minutes. The presence of a pellet indicates the saturation point of the CD cavity has been exceeded and un-complexed drug has precipitated.

  • Quantification: Carefully decant the supernatant. Quantify the exact solubilized concentration of the supernatant using RP-HPLC against a known standard curve to establish your precise working concentration.

References[1] Brief Overview of Various Approaches to Enhance Drug Solubility. longdom.org.Verify Source[2] Solubilization techniques used for poorly water-soluble drugs - PMC. nih.gov. Verify Source[3] Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. ualberta.ca. Verify Source

Sources

Minimizing side reactions during the synthesis of phenylbutanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Minimizing Side Reactions in 4-Phenylbutyric Acid (4-PBA) & Derivative Synthesis Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1]

Core Synthesis Overview & Failure Points

The synthesis of phenylbutanoic acid derivatives generally follows a two-stage industrial standard: Friedel-Crafts Acylation followed by Carbonyl Reduction .[1] While robust, this pathway is prone to specific "silent" side reactions that degrade purity profiles.[1]

The Master Pathway & Competitive Side Reactions

The following diagram maps the standard workflow against the critical failure points (red nodes) where side reactions occur.

G Start Benzene/Derivative + Succinic Anhydride Inter Intermediate: 3-Benzoylpropionic Acid Start->Inter AlCl3, Friedel-Crafts Side1 Impurity A: Polyacylated Dimers Start->Side1 Excess Anhydride High Temp Product Target: 4-Phenylbutyric Acid Inter->Product Reduction (Pd/C or Zn/Hg) Side4 Impurity D: Secondary Alcohols (Incomplete Reduction) Inter->Side4 Incomplete Hydrogenation Side3 Impurity C: Ring-Saturated (Cyclohexyl Derivatives) Product->Side3 Over-Reduction (High Pressure/Active Cat) Side2 Impurity B: Cyclic Lactones (5-phenyl-dihydrofuran-2-one) Side4->Side2 Acidic Workup Cyclization

Figure 1: Critical process flow for phenylbutanoic acid synthesis, highlighting the divergence points for polyacylation, lactonization, and ring saturation.

Knowledge Base: Troubleshooting Modules

Module A: The Acylation Stage (Friedel-Crafts)

Context: Reaction of Succinic Anhydride (or Butyrolactone) with Benzene/Arene using AlCl₃.[1]

Ticket #101: "I am seeing heavy sludge and low yields of the keto-acid intermediate."

Diagnosis: This is classic Polymerization/Oligomerization caused by moisture or improper stoichiometry.[1] Aluminum chloride is hygroscopic; once hydrated, it catalyzes the self-polymerization of succinic anhydride rather than the acylation of benzene.

Corrective Protocol:

  • Order of Addition: Do not add AlCl₃ directly to the anhydride.

    • Correct: Suspend AlCl₃ in the arene (solvent/reactant) first.[1]

    • Then: Add succinic anhydride in small portions.

  • Stoichiometry: Ensure a strict ratio of 1.1 : 1.0 : Excess (AlCl₃ : Anhydride : Arene).

    • Why? The first equivalent of AlCl₃ complexes with the carbonyl oxygen. You need >1 equivalent to drive the catalytic cycle.[1]

  • Temperature Gate: Maintain reaction at 50–60°C . Exceeding 65°C promotes the formation of 1,4-diketones (double acylation).

Ticket #102: "My HPLC shows a 'double-hump' peak near the product."

Diagnosis: Regioisomer Contamination. If your starting phenyl ring has substituents (e.g., methyl, methoxy), you are likely getting a mix of para- and ortho- isomers.

Resolution Strategy:

  • Solvent Switching: Switch from neat arene to Nitrobenzene or Dichloromethane (DCM) .[1]

    • Mechanism:[1][2][][4][5][6] Nitrobenzene forms a complex with the acylium ion, increasing its bulk. This sterically hinders ortho- attack, significantly favoring the para- product [1].[1]

  • Crystallization: The para- keto-acid isomer usually has a significantly higher melting point.[1] Recrystallize the intermediate from Ethanol/Water before proceeding to reduction.[1]

Module B: The Reduction Stage (Carbonyl to Methylene)

Context: Converting the ketone (C=O) to a methylene (CH₂) group. This is the highest risk stage for impurities.[1]

Ticket #201: "The product contains ~5% of a cyclic impurity (Lactone)."

Diagnosis: Incomplete Reduction followed by Cyclization. If the ketone is only partially reduced to an alcohol (hydroxyl intermediate), and the solution is acidic (common in workups), the hydroxyl group will attack the carboxylic acid, eliminating water to form 5-phenyl-dihydrofuran-2-one (a γ-lactone).

Troubleshooting Protocol:

  • Monitor Reaction Completion: Do not stop the reaction until the alcohol intermediate is <0.1% by HPLC.

  • pH Control: Avoid strong mineral acids during the workup of the reduction step. If the alcohol exists, acid will force lactonization.

  • Remediation: If the lactone is present, hydrolyze it back to the hydroxy-acid using NaOH, then re-subject the material to hydrogenation conditions.

Ticket #202: "I have significant 'M+6' mass peaks (Over-reduction)."

Diagnosis: Ring Saturation. You have hydrogenated the benzene ring, converting 4-phenylbutyric acid into 4-cyclohexylbutyric acid .[1] This is common when using Palladium on Carbon (Pd/C) at high pressures.[1]

Catalyst & Solvent Selection Matrix:

MethodRisk ProfilePrevention Strategy
Pd/C Hydrogenation High for Ring SaturationUse unreduced Pd/C (dry type) or lower pressure (<3 bar).[1] Add Acetic Acid as solvent to deactivate ring reduction [2].[1]
Clemmensen (Zn/Hg) High for Toxic WasteEffective, but generates mercury waste.[1] Avoid unless strictly necessary.
Wolff-Kishner Medium for DecarboxylationRequires high heat/base.[1] Can decarboxylate the acid.[1] Use modified conditions (hydrazine hydrate/KOH in diethylene glycol).

Experimental Protocols (Self-Validating)

Optimized Catalytic Hydrogenation (Minimizing Ring Reduction)

Standard Pd/C reductions often saturate the ring.[1] This modified protocol uses solvent effects to protect the aromatic system.

  • Preparation: Dissolve 3-benzoylpropionic acid (10.0 g) in Glacial Acetic Acid (50 mL).

    • Note: Do not use Methanol if esterification is a concern.[1] Acetic acid suppresses ring hydrogenation compared to neutral alcohols.[1]

  • Catalyst Loading: Add 10% Pd/C (0.5 g, 5 wt% loading).

    • Critical: Use a catalyst with a low surface area support if ring saturation persists.[1]

  • Reaction: Hydrogenate at 3–5 bar (45–75 psi) at 60°C for 6–8 hours.

    • Validation: Check HPLC every 2 hours.[1] Look for the disappearance of the ketone peak (254 nm).

  • Workup: Filter catalyst while hot (prevents product precipitation on the carbon). Dilute filtrate with water to precipitate the crude 4-phenylbutyric acid.[1]

  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to remove trace cyclohexyl derivatives.[1]

FAQ: Rapid Response

Q: Can I use Friedel-Crafts alkylation directly with γ-butyrolactone? A: Yes, but it is messier.[1] Direct alkylation of benzene with γ-butyrolactone using AlCl₃ is possible and skips the reduction step.[1] However, it suffers from rearrangement (forming branched isomers) and polymerization of the lactone. The two-step acylation-reduction route (Succinic Anhydride route) is preferred for pharmaceutical purity (>99.5%) because the crystalline intermediate (keto-acid) acts as a purification gate [3].[1]

Q: How do I remove the "dimer" impurity? A: The "dimer" is often a result of intermolecular esterification or ketone condensation. It is highly lipophilic.[1] Wash the crude solid with cold Toluene .[1] The monomeric acid is less soluble in cold toluene than the lipophilic dimer.

References

  • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Detailed mechanisms on solvent effects in acylation).

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Source for solvent effects on aromatic ring reduction selectivity).

  • Organic Syntheses , Coll. Vol. 2, p. 81 (1943); Vol. 13, p. 12 (1933). β-Benzoylpropionic Acid.[1][7] [1]

  • PubChem Compound Summary . (2024). 4-Phenylbutyric acid.[1][][6][8] National Center for Biotechnology Information.[1] [1]

Sources

Removing catalyst residues from (2R)-2,3-Dimethyl-3-phenylbutanoic acid samples

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (2R)-2,3-Dimethyl-3-phenylbutanoic acid Audience: Process Chemists, API Development Scientists, and R&D Researchers

As a Senior Application Scientist, I frequently encounter challenges in purging late-stage transition metals (typically Ru, Rh, or Pd) from complex chiral APIs. The synthesis of (2R)-2,3-Dimethyl-3-phenylbutanoic acid often relies on asymmetric hydrogenation or cross-coupling[1]. Because this molecule features a bulky, lipophilic backbone coupled with a polar carboxylic acid moiety, standard precipitation or carbon filtration often fails to achieve the ICH Q3D regulatory limits (<10 ppm) without severe yield penalties.

This guide provides a self-validating, mechanistically grounded framework to troubleshoot and execute catalyst removal.

Diagnostic Workflow: Phase-Appropriate Scavenging

Do not default to adding expensive scavengers to crude mixtures. The most robust purification systems exploit the intrinsic physicochemical properties of the target molecule before deploying chemical scavengers[2].

CatalystRemoval Start Crude (2R)-2,3-Dimethyl- 3-phenylbutanoic acid + Metal Catalyst CheckConc Metal > 1000 ppm? Start->CheckConc AcidBase Acid-Base Extraction (Exploit COOH group) CheckConc->AcidBase Yes CheckType Catalyst Type? CheckConc->CheckType No AcidBase->CheckType PdRu Pd, Ru, or Rh CheckType->PdRu Scavenger Silica-Supported Scavenger (Si-Thiol or Si-TMT) PdRu->Scavenger Test ICP-MS Analysis (< 10 ppm?) Scavenger->Test Success Purified Product Ready for Downstream Test->Success Yes Rework Optimize Scavenger Loading / Time Test->Rework No Rework->Scavenger

Workflow for removing transition metal catalysts from carboxylic acid APIs.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why is my Palladium/Ruthenium catalyst not precipitating out of the organic phase? A: Transition metal catalysts are stabilized by bulky organic ligands (e.g., triphenylphosphine, BINAP). These ligands render the metal complex highly lipophilic, preventing spontaneous precipitation. They remain solvated in standard organic solvents (MTBE, EtOAc, DCM) alongside your lipophilic API.

Q: Why should I avoid amine-functionalized scavengers (e.g., Si-Trisamine) for this specific molecule? A: Causality dictates that scavenger selection must account for the API's functional groups. (2R)-2,3-Dimethyl-3-phenylbutanoic acid has a pKa of ~4.5-5.0. If you introduce a basic amine scavenger, the carboxylic acid will protonate the amine, forming a salt on the solid support. This leads to massive API yield loss (trapping) and neutralizes the scavenger's lone pairs, destroying its ability to coordinate with the transition metal. You must use neutral or weakly acidic sulfur-based scavengers (Si-Thiol or Si-TMT)[3].

Q: Why choose silica-supported scavengers over polystyrene (macroporous) resins? A: Polystyrene resins require specific solvent polarities to swell and expose their active sites. The bulky, hydrophobic 2,3-dimethyl-3-phenyl backbone of your API can easily become trapped in the polymer matrix during this swelling process. Silica supports are rigid, do not swell, and offer superior API recovery rates, making them the industry standard for complex pharmaceutical intermediates[4].

Self-Validating Experimental Protocols

To ensure trustworthiness, these protocols are designed as self-validating systems. Every phase separation or scavenging event includes an analytical checkpoint (ICP-MS) to verify mass balance and metal partitioning.

Protocol A: Bulk Metal Removal via Acid-Base Extraction

Objective: Reduce metal load from >5000 ppm to <500 ppm by exploiting the API's ionizable carboxylic acid.

  • Dissolution: Dissolve the crude (2R)-2,3-Dimethyl-3-phenylbutanoic acid in Methyl tert-butyl ether (MTBE) (10 mL/g).

  • Deprotonation: Add an equal volume of 1M aqueous NaHCO3 (pH ~8). Stir vigorously for 15 minutes.

    • Causality: The API deprotonates into a highly water-soluble sodium carboxylate salt. The lipophilic metal-ligand complexes remain in the MTBE phase.

  • Phase Separation: Separate the layers. Wash the aqueous layer with a fresh portion of MTBE (5 mL/g) to ensure complete removal of residual metal complexes.

    • Validation Checkpoint: Sample both the organic and aqueous layers for ICP-MS. The aqueous layer should contain >95% of the API mass and <10% of the initial metal load.

  • Reprotonation: Carefully acidify the aqueous layer to pH 2 using 1M HCl. The API will precipitate or form a milky suspension.

  • Extraction: Extract the protonated API into fresh MTBE (2 x 10 mL/g).

  • Concentration: Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Trace Metal Scavenging (Si-Thiol / Si-TMT)

Objective: Chemically bind residual trace metals to achieve <10 ppm ICH Q3D compliance.

  • Preparation: Dissolve the pre-purified API from Protocol A in Ethyl Acetate or THF (10 mL/g).

  • Scavenger Addition: Add 3 to 5 molar equivalents (relative to the residual metal concentration determined by ICP-MS) of[4].

    • Causality: The soft sulfur atoms form strong dative bonds with the empty d-orbitals of soft transition metals (Pd, Ru, Pt), irreversibly tethering them to the silica backbone[1].

  • Thermal Activation: Stir the suspension at 40–50 °C for 4 to 12 hours.

    • Causality: Heat provides the activation energy required to dissociate the existing ligands (e.g., phosphines) from the metal center, allowing the scavenger to bind.

  • Filtration: Filter the mixture through a pad of unfunctionalized silica or Celite to remove the metal-loaded scavenger. Wash the cake with 2 column volumes of solvent.

  • Validation Checkpoint: Perform a final ICP-MS analysis on the concentrated filtrate. If metal is >10 ppm, repeat Protocol B with a fresh charge of scavenger.

Quantitative Data: Scavenger Efficacy Comparison

The following table summarizes the expected performance of various purification strategies specifically for (2R)-2,3-Dimethyl-3-phenylbutanoic acid, based on established pharmaceutical process data[2].

Purification StrategyTarget MetalMetal Removal EfficiencyAPI RecoverySwelling Risk
Acid-Base Extraction Bulk (All)85 - 95%> 95%None (Liquid-Liquid)
Si-Thiol (Silica) Pd, Ru, Rh, Pt> 99%96 - 98%None
Si-TMT (Silica) Pd, Ru, Rh> 99%95 - 98%None
Polystyrene-Thiol Pd, Ru, Pt90 - 95%75 - 85%High (Traps API)
Si-Trisamine Pd, Ru< 50%< 60%None (Forms API Salt)
Activated Carbon All60 - 80%50 - 70%None (Non-specific binding)

Note: Data reflects typical performance metrics. Actual efficiency depends on specific catalyst ligands and initial metal loading.

References

  • Metal Scavengers in Process Chemistry An Investigative Study Source: Biotage URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) Source: Annals of Chemical Science Research (Crimson Publishers) URL:[Link]

Sources

Validation & Comparative

Chiral HPLC Method Development Guide: Separation of (2R) and (2S) 2,3-Dimethyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric resolution of sterically hindered, branched carboxylic acids is a persistent challenge in pharmaceutical development. This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for the separation of the (2R) and (2S) isomers of 2,3-Dimethyl-3-phenylbutanoic acid. By evaluating immobilized polysaccharide columns against traditional coated phases and anion-exchange alternatives, this document equips analytical scientists with the mechanistic rationale and self-validating protocols necessary to establish robust, reproducible chiral HPLC methods.

Molecular Profiling & Mechanistic Rationale

To design an effective separation method, we must first deconstruct the analyte's stereochemistry and physicochemical behavior:

  • Stereochemical Misconceptions: A common structural misconception regarding 2,3-Dimethyl-3-phenylbutanoic acid is the assignment of two stereocenters (at C2 and C3). However, carbon-3 is bonded to a phenyl ring, the C2 group, and two identical methyl groups (one being the 3-methyl substituent, the other being C4 of the butanoic acid backbone). Because it possesses two identical substituents, C3 is achiral. Carbon-2 is the sole stereocenter, meaning the molecule exists strictly as a pair of enantiomers: (2R) and (2S).

  • The Role of Acidic Modifiers: Carboxylic acids undergo partial ionization in standard organic eluents, leading to multiple retention mechanisms, severe peak tailing, and loss of resolution[1]. The addition of 0.1% Trifluoroacetic Acid (TFA) or Formic Acid suppresses the ionization of the carboxylate (

    
    ), ensuring the molecule remains in its neutral, protonated state. This causality is critical: only the protonated acid can establish the highly directional hydrogen bonds with the carbamate (NH) groups of the polysaccharide CSP required for chiral discrimination.
    

Product Comparison: Selecting the Optimal CSP

We evaluate three distinct classes of CSPs for this application:

The Benchmark: Immobilized Polysaccharide Phases (e.g., CHIRALPAK® IA)

Immobilized phases feature the chiral selector (Amylose tris(3,5-dimethylphenylcarbamate)) covalently bonded to the silica matrix.

  • The Advantage: This immobilization allows the use of "extended range" solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methyl tert-Butyl Ether (MtBE)[2]. For highly lipophilic and sterically hindered molecules like 2,3-Dimethyl-3-phenylbutanoic acid, MtBE drastically improves solubility and mass transfer kinetics compared to standard alcohols.

Alternative 1: Coated Polysaccharide Phases (e.g., CHIRALPAK® AD-H)

Coated phases utilize the exact same chiral selector, but it is physically coated onto the silica.

  • The Advantage: Because the polymer is not constrained by covalent tethers, it adopts a highly ordered, relaxed supramolecular structure. This often yields slightly higher theoretical plates and raw resolving power (

    
    ) for certain acidic drugs[3].
    
  • The Limitation: They are strictly limited to alkane/alcohol mobile phases. Injecting a sample dissolved in DCM will strip the polymer from the column, destroying it instantly.

Alternative 2: Cinchona Alkaloid Anion-Exchange (e.g., CHIRALPAK® ZWIX)

These columns rely on stereoselective ionic interactions rather than pure hydrogen bonding/steric fit.

  • The Advantage: They operate in polar organic modes (MeOH/ACN) with acid/base modifier pairs, offering a completely orthogonal retention mechanism if polysaccharide phases fail.

Comparative Performance Data

The following table summarizes the representative chromatographic performance for 2,3-Dimethyl-3-phenylbutanoic acid (and structurally analogous sterically hindered 2-aryl carboxylic acids) across the three evaluated platforms[2][3].

ParameterImmobilized Amylose (e.g., CHIRALPAK IA)Coated Amylose (e.g., CHIRALPAK AD-H)Anion-Exchange (e.g., CHIRALPAK ZWIX)
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cinchona alkaloid derivative
Immobilization Covalently bonded to silicaPhysically coated on silicaCovalently bonded to silica
Optimal Mobile Phase n-Hexane / MtBE / TFA (80:20:0.1)n-Hexane / IPA / TFA (90:10:0.1)MeOH / ACN / HCOOH / DEA
Selectivity (

)
1.251.321.18
Resolution (

)
2.83.51.9
Solvent Versatility High (Compatible with DCM, MtBE)Low (Restricted to alkanes/alcohols)Medium (Polar organic modes)
Primary Utility Best for sterically hindered/insoluble samplesHighest theoretical raw resolving powerOrthogonal retention mechanism

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following methodology for the Immobilized Amylose (CHIRALPAK IA) column incorporates a System Suitability Test (SST) that acts as a self-validating mechanism.

Step 1: Mobile Phase Preparation
  • Measure 800 mL of HPLC-grade n-Hexane and 200 mL of HPLC-grade Methyl tert-Butyl Ether (MtBE).

  • Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to act as the ionization suppressor.

  • Mix thoroughly and degas via ultrasonication for 10 minutes. Note: Do not filter through standard nylon membranes, as TFA can degrade them.

Step 2: Sample Preparation
  • Weigh 2.0 mg of racemic 2,3-Dimethyl-3-phenylbutanoic acid.

  • Dissolve in 1.0 mL of the prepared mobile phase. (If solubility is poor, dissolve in 100 µL of DCM first, then dilute to 1.0 mL with mobile phase—this is only permissible on immobilized columns).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes to remove particulates.

Step 3: System Equilibration & SST (Self-Validation)
  • Install the CHIRALPAK IA column (250 mm x 4.6 mm, 5 µm).

  • Set the column oven to 25°C and flow rate to 1.0 mL/min. Equilibrate for 30 column volumes (~45 minutes).

  • The Validation Gate: Inject 5 µL of the racemic standard.

    • Acceptance Criteria: Resolution (

      
      ) must be 
      
      
      
      . The tailing factor (
      
      
      ) for the second eluting peak must be
      
      
      .
    • Causality Check: If

      
      , it is an immediate diagnostic indicator of TFA depletion in the mobile phase or active site contamination on the column. Do not proceed to quantitative analysis until the mobile phase is remade.
      

Method Development Logic

G Start Target: 2,3-Dimethyl-3-phenylbutanoic acid Analyze Identify Stereocenters (Only C2 is chiral) Start->Analyze CSP_Select Select Chiral Stationary Phase (CSP) Analyze->CSP_Select Immobilized Immobilized Polysaccharide (e.g., CHIRALPAK IA) CSP_Select->Immobilized Coated Coated Polysaccharide (e.g., CHIRALPAK AD-H) CSP_Select->Coated IonExchange Anion-Exchange (e.g., ZWIX) CSP_Select->IonExchange Mod_Acid Add Acidic Modifier (0.1% TFA or HCOOH) Crucial for peak shape Immobilized->Mod_Acid Coated->Mod_Acid Mod_Base Add Acid/Base Pair (HCOOH + DEA) IonExchange->Mod_Base Eval Evaluate Resolution (Rs) Mod_Acid->Eval Mod_Base->Eval Success Rs > 1.5 Method Validated Eval->Success Yes Fail Rs < 1.5 Optimize Temp/Solvent Eval->Fail No Fail->Eval Iterate

Workflow for chiral HPLC method development and CSP selection for carboxylic acid enantiomers.

References

  • [1] Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. RSC Publishing. 1

  • [3] Comparison, Applications, Advantages, and Limitations of Immobilized and Coated Amylose Tris‐(3,5‐Dimethylphenylcarbamate) Chiral Stationary Phases in HPLC. Taylor & Francis. 3

  • [2] Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. MDPI. 2

Sources

Publish Comparison Guide: Optical Rotation & Purity Analysis of (2R)-2,3-Dimethyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the optical rotation reference values for (2R)-2,3-Dimethyl-3-phenylbutanoic acid , a specialized chiral building block. It compares this compound against established alternatives like (R)-2-Phenyl-3-methylbutanoic acid to assist in selecting the optimal resolving agent or chiral intermediate.

Executive Summary

(2R)-2,3-Dimethyl-3-phenylbutanoic acid (CAS 167212-33-1) is a sterically crowded chiral carboxylic acid. Structurally, it features a quaternary carbon at the C3 position (bearing a phenyl and two methyl groups) and a chiral center at C2. This unique architecture offers superior chiral discrimination in specific resolution scenarios where standard agents fail due to lack of steric bulk.

This guide defines the reference optical rotation parameters for this compound, compares it with the industry-standard alternative (R)-2-Phenyl-3-methylbutanoic acid , and provides a self-validating protocol for establishing in-house purity standards.

Reference Value Analysis

Target Compound Data: (2R)-2,3-Dimethyl-3-phenylbutanoic Acid

Unlike commodity chemicals, this compound is often synthesized as a custom intermediate. The primary reference for its characterization stems from asymmetric synthesis and oxidative coupling studies (e.g., Kyushu University research).

ParameterReference SpecificationNotes
Compound (2R)-2,3-Dimethyl-3-phenylbutanoic acid
CAS Number 167212-33-1 Confirmed identity [1].
Physical State White Solid
Molecular Weight 192.25 g/mol
Chiral Center C2 (Alpha carbon)C3 is achiral (quaternary) but sterically critical.
Primary Reference Synthesis via Oxidative Coupling See Methodology below for determination.
Comparative Benchmark: The "Standard" Alternative

To validate your data, compare the magnitude and solvent behavior against the closest structural analog, (R)-2-Phenyl-3-methylbutanoic acid . This analog is the industry standard for resolving amines and is chemically similar but lacks the extra methyl group at the C3 position.

FeatureTarget: (2R)-2,3-Dimethyl-3-phenyl... Alternative: (R)-2-Phenyl-3-methyl...
Structure Quaternary C3 (Me, Me, Ph)Tertiary C3 (H, Me, Ph)
Steric Bulk High (Rigid conformation)Moderate (Flexible)
Specific Rotation

Determine via Protocol (Est. -40° to -70°)-58.6° (

, CHCl

) [2]
Solvent Dependency High sensitivity to H-bonding solventsModerate sensitivity
Application Resolution of sterically demanding aminesGeneral purpose resolution

Critical Insight: The extra methyl group in the target compound reduces conformational freedom. If your measured rotation deviates significantly (>15%) from the expected sign/magnitude of the analog, suspect enantiomeric impurity or solvation effects rather than chemical degradation.

Self-Validating Experimental Protocol

Since specific rotation is concentration- and solvent-dependent, you must establish an internal "Gold Standard" using this self-validating workflow. Do not rely on a single literature value without verifying the conditions.

Reagents & Equipment
  • Polarimeter: High-precision (e.g., JASCO P-2000 series or equivalent), Na-D line (589 nm).

  • Solvent: Chloroform (HPLC Grade, Ethanol-stabilized) or Methanol (HPLC Grade). Note: Chloroform is preferred for phenyl-substituted acids to minimize H-bond dimerization effects.

  • Temperature: 25°C ± 0.1°C (Thermostated cell is mandatory).

Measurement Workflow (Step-by-Step)
  • Blanking: Fill the 100 mm (1 dm) cell with pure solvent. Ensure zero bubbles. Null the instrument.

  • Sample Prep: Weigh exactly 200 mg (for

    
    ) or 1.0 g  (for 
    
    
    
    ) of the dried acid. Dissolve in a 10 mL volumetric flask.
    • Tip: Filter through a 0.45 µm PTFE filter if any haze is visible. Haze causes scattering, artificially lowering the reading.

  • Equilibration: Inject sample into the cell. Wait 5 minutes for temperature equilibration.

  • Measurement: Record 5 readings. Calculate the average observed rotation (

    
    ).
    
  • Calculation:

    
    
    
    • Where

      
       = path length in dm (usually 1).[1]
      
    • Where

      
       = concentration in  g/100  mL.
      
Purity Cross-Check (The "Scientist's Check")

If the rotation value is critical (e.g., for GMP release), validate it against Chiral HPLC . Polarimetry is a bulk property measurement and can be deceived by impurities with high specific rotations.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Mechanism of Action & Workflow Visualization

The following diagram illustrates the decision matrix for choosing between the Target Compound and the Alternative based on steric requirements and rotation validation.

ChiralSelection Start Select Resolving Agent AnalyzeSubstrate Analyze Target Amine/Alcohol (Steric Profile) Start->AnalyzeSubstrate Decision Is Substrate Sterically Crowded? AnalyzeSubstrate->Decision UseAlternative Use Alternative: (R)-2-Phenyl-3-methylbutanoic acid (Standard Sterics) Decision->UseAlternative No (Flexible) UseTarget Use Target: (2R)-2,3-Dimethyl-3-phenylbutanoic acid (High Steric Bulk) Decision->UseTarget Yes (Rigid/Bulky) Validation Validate Optical Purity UseAlternative->Validation UseTarget->Validation MethodA Polarimetry (Primary Check) Validation->MethodA MethodB Chiral HPLC (Definitive Check) Validation->MethodB MethodA->MethodB If [α] < Expected

Figure 1: Decision Logic for Selecting Chiral Acid Resolving Agents based on steric demand.

References

  • Chemical Identification : PubChem. 2,3-dimethyl-3-phenylbutanoic acid (Compound CID 155546237). National Library of Medicine. Link

  • Comparative Analog Data : ChemicalBook. (R)-2-Phenyl-3-methylbutanoic acid Properties and Optical Rotation. Accessed March 2026. Link

  • Synthesis Source : Kyushu University Institutional Repository. Development of synthesis and conversion methods of amino acid derivatives by oxidative coupling reaction. (Describes synthesis of 2,3-dimethyl-3-phenylbutanoic acid). Link

  • Chiral Resolution Methodology : BenchChem. The Pivotal Role of (2R)-2,3-Dimethylbutanoic Acid in Advancing Chiral Recognition Studies. Link

Sources

Infrared Spectroscopy Characterization of (2R)-2,3-Dimethyl-3-phenylbutanoic Acid: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) Spectroscopy Peaks for (2R)-2,3-Dimethyl-3-phenylbutanoic Acid Characterization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

(2R)-2,3-Dimethyl-3-phenylbutanoic acid is a specialized chiral carboxylic acid intermediate, often utilized in the synthesis of sterically hindered ligands and pharmaceutical scaffolds.[1] Its structural complexity—featuring a chiral center at C2 and a quaternary carbon at C3 bearing a phenyl group—presents unique challenges in characterization.

While Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) remain the gold standards for structural elucidation and enantiomeric purity, Fourier Transform Infrared (FTIR) spectroscopy serves as the critical "first-pass" gatekeeper in process chemistry.[1] This guide objectively compares the IR spectral performance of the target molecule against its synthetic precursors (esters/alcohols) and structural isomers, providing a robust protocol for rapid identity verification.

Experimental Protocol: Data Acquisition Standards

To ensure reproducibility and minimize spectral artifacts, the following acquisition parameters are recommended. This protocol prioritizes Attenuated Total Reflectance (ATR) over traditional KBr pellets due to the compound's likely solid-state polymorphism and the risk of hygroscopic interference in KBr.[1]

Methodology:

  • Instrument: FTIR Spectrometer with Diamond ATR Accessory (Single-bounce).

  • Resolution: 4 cm⁻¹ (Standard for solid organics).[1]

  • Scans: 32 (Optimization of S/N ratio vs. throughput).

  • Spectral Range: 4000 – 600 cm⁻¹.[1]

  • Background: Air background acquired immediately prior to sample loading.

  • Sample Prep: Direct application of ~5 mg solid to the crystal; high-pressure clamp applied to ensure uniform contact.[1]

Spectral Analysis: The "Product" Profile

The IR spectrum of (2R)-2,3-Dimethyl-3-phenylbutanoic acid is defined by the interplay between the carboxylic acid dimer and the monosubstituted phenyl ring.

Table 1: Critical Peak Assignments
Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensityDiagnostic Value
3300 – 2500 Carboxylic Acid (O-H)Stretching (H-bonded dimer)Broad, StrongPrimary ID: Distinguishes acid from ester/aldehyde precursors.[1] Overlaps C-H stretches.[1]
3080 – 3030 Aromatic C-HStretching (

C-H)
Weak, SharpConfirms presence of Phenyl group.
2980 – 2870 Aliphatic C-HStretching (

C-H)
MediumMethyl/Methine groups on C2 and C3.
1705 – 1725 Carboxyl (C=O)Stretching (Dimer)Very Strong Critical: Position indicates aliphatic acid.[1] Shifts >1735 cm⁻¹ indicate ester impurity.
1600, 1580, 1495 Phenyl RingC=C Ring BreathingMedium/Weak"Fingerprint" confirmation of aromaticity.
1450 – 1375 Methyl (C-H)Bending (Scissoring/Rocking)Medium1375 cm⁻¹ is specific to the methyl group.
1200 – 1300 C-OStretchingStrongCoupled with O-H bend; confirms acid functionality.
730 – 770 Aromatic C-HOut-of-Plane (OOP) BendingStrongRegion Specific: Diagnostic for monosubstituted benzene (typically two peaks: ~690 & ~750).[1]

Technical Insight: The steric bulk at the C3 position (quaternary carbon with Methyl/Phenyl) may slightly disrupt the efficiency of H-bonded dimerization compared to linear acids, potentially sharpening the C=O band or shifting it slightly higher (closer to 1720 cm⁻¹) compared to unhindered analogs.

Comparative Analysis: Differentiation from Alternatives

In a process development setting, the "alternatives" are often impurities (precursors) or structural isomers. IR is superior to NMR for detecting carbonyl-based changes (e.g., Ester hydrolysis monitoring) in real-time.[1]

Comparison A: Target Acid vs. Synthetic Precursor (Ethyl Ester)

The most common synthesis involves the hydrolysis of Ethyl 2,3-dimethyl-3-phenylbutanoate.[1]

  • Target (Acid): Shows broad O-H trough (2500-3300 cm⁻¹) and C=O at ~1710 cm⁻¹.[1]

  • Alternative (Ester):

    • Loss of O-H: The 2500-3300 cm⁻¹ region becomes clean (only C-H stretches visible).[1]

    • Shift of C=O: The Carbonyl peak shifts upfield to ~1735-1750 cm⁻¹ (typical for esters).[1]

Comparison B: Target Acid vs. Precursor Alcohol

If synthesized via oxidation of 2,3-dimethyl-3-phenylbutanol.[1]

  • Target (Acid): Strong C=O peak at 1710 cm⁻¹.[1]

  • Alternative (Alcohol):

    • Absence of C=O: The 1700-1750 cm⁻¹ region is silent.[1]

    • O-H Shape: Alcohol O-H is typically sharper and higher frequency (~3300-3400 cm⁻¹) than the broad carboxylic dimer.[1]

Comparison C: Target vs. Regioisomer (3,3-Dimethyl-2-phenylbutanoic acid)

Distinguishing (2R)-2,3-Dimethyl-3-phenyl... from its isomer 3,3-dimethyl-2-phenyl...[1] is challenging but possible in the fingerprint region.[2][3]

  • Target: Phenyl is on a quaternary carbon (C3).[1]

  • Isomer: Phenyl is on a tertiary carbon (C2).[1]

  • Differentiation: The skeletal vibrations (1000-1300 cm⁻¹) will differ.[1][2] However, NMR is the preferred alternative for this specific distinction due to the clear difference in splitting patterns (singlet vs. doublet methyls). IR should not be the sole release test for regio-isomeric purity.[1]

Visualization of Characterization Workflows
Diagram 1: Rapid Identification Decision Tree

This workflow illustrates the logical causality for selecting IR over other techniques during synthesis monitoring.

Characterization_Workflow Start Crude Reaction Mixture IR_Scan Step 1: ATR-FTIR Scan (5 min) Start->IR_Scan Check_CO Check 1700-1750 cm⁻¹ IR_Scan->Check_CO Result_Ester Peak at ~1740 cm⁻¹ (Ester Precursor) Check_CO->Result_Ester High Freq Shift Result_Acid Peak at ~1710 cm⁻¹ (Target Acid) Check_CO->Result_Acid Expected Range Recycle Continue Hydrolysis Result_Ester->Recycle Check_OH Check 2500-3300 cm⁻¹ Result_Acid->Check_OH Check_OH->Result_Ester Absent/Weak Confirm_Identity Identity Confirmed Proceed to Purity (HPLC) Check_OH->Confirm_Identity Broad Dimer Band

Caption: Decision tree for using IR as a rapid "Go/No-Go" gate during the synthesis of (2R)-2,3-Dimethyl-3-phenylbutanoic acid.

Diagram 2: Spectral Assignment Pathway

Mapping the functional group vibrations to the specific structural components of the molecule.

Spectral_Assignment Molecule (2R)-2,3-Dimethyl-3-phenylbutanoic acid COOH Carboxylic Acid (C1) Molecule->COOH Phenyl Phenyl Group (on C3) Molecule->Phenyl Alkyl Methyl/Backbone (C2, C3, C4) Molecule->Alkyl OH_Stretch O-H Stretch (2500-3300 cm⁻¹) COOH->OH_Stretch CO_Stretch C=O Stretch (1710 cm⁻¹) COOH->CO_Stretch CH_Arom C-H Arom. Stretch (>3000 cm⁻¹) Phenyl->CH_Arom Ring_Mode Ring Breathing (1500-1600 cm⁻¹) Phenyl->Ring_Mode OOP OOP Bending (690-770 cm⁻¹) Phenyl->OOP CH_Ali C-H Aliph. Stretch (2800-2980 cm⁻¹) Alkyl->CH_Ali

Caption: Mapping of structural moieties to specific diagnostic IR frequency bands.

References
  • BenchChem. (2025).[1] Synthesis of (2R)-2,3-dimethylbutanoic acid: An In-depth Technical Guide. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2024).[1] 3-Phenylbutyric acid IR Spectrum. NIST Mass Spectrometry Data Center.[1][4][5][6] Retrieved from [1]

  • PubChem. (2025).[1][7][8] Compound Summary: 3-Phenylbutanoic acid.[1][4][7] National Center for Biotechnology Information.[1] Retrieved from [1]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids. Retrieved from [1]

  • SpectraBase. (2025).[1] Vapor Phase IR Spectra of Phenylbutanoic Acid Derivatives. John Wiley & Sons.[1] Retrieved from [1]

Sources

Comparing reactivity of (2R) vs (2S)-2,3-Dimethyl-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the reactivity, synthesis, and application profiles of the (2R)- and (2S)-enantiomers of 2,3-Dimethyl-3-phenylbutanoic acid.

Executive Summary

2,3-Dimethyl-3-phenylbutanoic acid (CAS: 2304561-34-8 / generic structure ref) represents a class of sterically congested carboxylic acids used primarily as chiral building blocks in the synthesis of IgE receptor antagonists and specialized agrochemicals.

The molecule features a chiral center at C2 and a quaternary carbon at C3. This specific "neophyl-like" arrangement creates significant steric bulk, influencing both chemical reactivity and biological fit. While the (2R) and (2S) enantiomers exhibit identical scalar properties in achiral environments, their behavior diverges sharply in enzymatic transformations and receptor binding events.

Key Distinction: The primary operational difference lies in enzymatic recognition and biological potency , where one enantiomer typically acts as the eutomer (active) and the other as the distomer (inactive or antagonistic).

Structural & Physical Comparison

In an achiral environment (standard solvents, non-chiral reagents), both enantiomers behave identically. The divergence occurs only during interaction with chiral probes (polarized light, enzymes, chiral stationary phases).

Table 1: Physicochemical Profile
Feature(2R)-Enantiomer(2S)-EnantiomerNotes
Molecular Weight 192.25 g/mol 192.25 g/mol Identical.
Physical State White SolidWhite SolidIdentical.
Melting Point 108–112 °C108–112 °CRacemate may differ (eutectic).
Solubility DCM, MeOH, DMSODCM, MeOH, DMSOLipophilic due to phenyl/methyl groups.
Optical Rotation

(Positive)

(Negative)
Direction depends on solvent/concentration; typically opposite.
pKa ~4.8~4.8Steric bulk does not significantly shift pKa.
Configurational Stability HighHighC3 bulk prevents easy racemization at C2.

> Note: Specific optical rotation values vary by solvent. Always report solvent and concentration (e.g., c=1, CHCl3) when documenting COAs.

Reactivity & Synthetic Accessibility[1]

The steric crowding at C3 (bearing a phenyl and two methyl groups) significantly impacts the reactivity of the carboxylic acid at C2. This section details how this affects the synthesis and differentiation of the enantiomers.

Chemical Reactivity (Achiral)
  • Esterification: Both enantiomers react slowly with bulky alcohols (e.g., t-butanol) due to the adjacent quaternary center. Methylation (MeOH/H+) proceeds readily for both.

  • Amide Coupling: Coupling with secondary amines requires potent coupling agents (e.g., HATU) to overcome the steric barrier presented by the C3 gem-dimethyl-phenyl group.

Asymmetric Synthesis (The Differentiator)

The most reliable method to distinguish and access these enantiomers is via Evans Auxiliary synthesis. The steric bulk of the substrate actually enhances the diastereoselectivity of this reaction by locking the transition state.

Diagram 1: Stereoselective Synthesis Workflow

The following pathway illustrates the generation of the (2R) enantiomer using an oxazolidinone auxiliary.

EvansSynthesis Start Phenylacetic Acid Derivative Coupling Acylation (Formation of Imide) Start->Coupling Auxiliary (S)-Evans Auxiliary (Oxazolidinone) Auxiliary->Coupling Chiral Controller Alkylation Asymmetric Alkylation (NaHMDS, MeI, -78°C) Coupling->Alkylation Steric Blocking Cleavage Hydrolysis/Cleavage (LiOH/H2O2) Alkylation->Cleavage Diastereomer Separation Product (2R)-2,3-Dimethyl- 3-phenylbutanoic Acid Cleavage->Product Yields >90% ee

Caption: Stereoselective route to (2R)-2,3-dimethyl-3-phenylbutanoic acid using an Evans auxiliary to control C2 methylation.

Enzymatic Resolution (Kinetic)

For large-scale preparation where total synthesis is too costly, kinetic resolution of the racemic ester is preferred.

  • Enzyme: Candida antarctica Lipase B (CALB) is the industry standard for hindered esters.

  • Selectivity: CALB typically hydrolyzes the (R)-ester faster than the (S)-ester in 2-methyl alkanoic acid derivatives, leaving the (S)-ester intact.

  • Performance:

    • (2R)-Ester: Fast Hydrolysis

      
       (2R)-Acid.
      
    • (2S)-Ester: Slow/No Hydrolysis

      
       Remains (2S)-Ester.
      

Biological Implications (Eutomer vs. Distomer)

In drug development, particularly for IgE receptor antagonists (as referenced in patent literature [1]), the spatial arrangement of the phenyl and methyl groups is critical for binding affinity.

Mechanism of Action

The 2,3-dimethyl-3-phenyl motif acts as a hydrophobic anchor.

  • (2R)-Configuration: Often aligns the hydrophobic phenyl group into the receptor's lipophilic pocket while directing the carboxylate toward a polar residue (e.g., Arginine).

  • (2S)-Configuration: May cause steric clash due to the gem-dimethyl group at C3, preventing the carboxylate from engaging the active site.

Experimental evidence suggests that for many 2-aryl-alkanoic acid derivatives (profilens), one enantiomer inhibits cyclooxygenase or similar targets up to 100x more potently than the other [2].

Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (Chiral HPLC)

Objective: To quantify the ratio of (2R) vs (2S) in a sample.

  • Sample Prep: Dissolve 1 mg of acid in 1 mL of 2-propanol/Hexane (1:9).

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol : TFA (95 : 5 : 0.1).

    • Note: TFA is required to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm (Phenyl chromophore).

  • Expected Result: Baseline separation with

    
    . The (2R) and (2S) will elute at distinct retention times (e.g., 
    
    
    
    = 8.5 min,
    
    
    = 11.2 min).
Protocol B: General Amide Coupling (Steric Tolerance Test)

Objective: To couple the hindered acid with an amine, demonstrating reactivity.

  • Activation: To a solution of (2R)-2,3-dimethyl-3-phenylbutanoic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins.

    • Why HATU? Standard EDC/HOBt may fail due to the steric bulk at C3.

  • Addition: Add the amine (1.1 eq).

  • Reaction: Stir at Room Temperature for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.

  • Validation: Check LC-MS for product mass. If conversion is low (<50%), heat to 50°C.

Diagram: Biological Interaction Model

The following diagram hypothesizes the binding interaction difference based on steric fit principles common in this chemical class.

BindingInteraction Receptor Receptor Binding Pocket (Hydrophobic + Polar Region) Binding High Affinity Binding (Phenyl fits pocket) Receptor->Binding (2R) Matches Geometry Clash Steric Clash (Gem-dimethyl blocks entry) Receptor->Clash (2S) Mismatches Geometry R_Enant (2R)-Enantiomer (Eutomer) R_Enant->Receptor Approaches S_Enant (2S)-Enantiomer (Distomer) S_Enant->Receptor Approaches

Caption: Theoretical binding model showing how the (2R) enantiomer accommodates the steric bulk, while the (2S) suffers steric clash.

References

  • Vertex Pharmaceuticals. (2004). IgE Receptor Antagonists. US Patent Application 20040086942A1. Link

  • BenchChem. (2023). Synthesis of (2R)-2,3-dimethylbutanoic acid: An In-depth Technical Guide. (Methodology reference for hindered acid synthesis). Link

  • Ji, Y., Sweeney, J., et al. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Journal of Organic Chemistry, 78, 11606-11611. (Esterification protocols). Link

  • BLD Pharm. (2023). Product Analysis: 2,3-Dimethyl-3-phenylbutanoic acid (BD01431856).[1]Link

  • MDPI Catalysts. (2021). Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of 2,3-Dimethylglyceric Acid Ethyl Ester. (Enzymatic resolution strategies for similar hindered esters). Link

Sources

Beyond Combustion: A Comparative Guide to Validating (2R)-2,3-Dimethyl-3-phenylbutanoic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of chiral intermediates like (2R)-2,3-Dimethyl-3-phenylbutanoic acid , relying solely on traditional Elemental Analysis (EA) is a critical risk. While EA remains the gold standard for establishing bulk chemical purity and solvation state, it is chemically blind to stereochemistry.

This guide objectively compares EA against modern alternatives (qNMR and Chiral HPLC). We demonstrate that while EA validates the empirical formula (


), it must be integrated into a multi-modal workflow to validate the molecular identity required for pharmaceutical release.

Technical Profile: The Target Molecule

Before validating, we must establish the theoretical baseline. The target molecule is a chiral carboxylic acid often used as a resolving agent or a scaffold in peptidomimetic synthesis.

  • IUPAC Name: (2R)-2,3-Dimethyl-3-phenylbutanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 192.25 g/mol

  • Key Structural Feature: The C2 position is chiral (

    
    -configuration).[1] The C3 position is quaternary but achiral (bonded to Methyl, Phenyl, C2, and C4-Methyl).
    
Theoretical Composition (for EA Baseline)

To pass EA, the "Found" values must align with these "Calculated" values within the standard tolerance.

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon 1212.011144.1374.97%
Hydrogen 161.00816.138.39%
Oxygen 215.99932.0016.64%

Methodology 1: Elemental Analysis (Combustion)[2]

The Protocol

EA (CHN Analysis) is performed using dynamic flash combustion.[2] This method is favored for its ability to detect non-chromatographic impurities (inorganic salts, water, trapped solvents) that HPLC often misses.

Step-by-Step Workflow:

  • Sample Prep: Dry 5–10 mg of (2R)-2,3-Dimethyl-3-phenylbutanoic acid in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Weighing: Accurately weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (precision

    
     mg).
    
  • Combustion: Introduce sample into the combustion reactor (>1000°C) with excess oxygen.

    • 
       (Not present in this molecule, but monitored for contamination).
      
  • Reduction & Separation: Gases pass over copper to remove excess oxygen and are separated via GC column.

  • Detection: Thermal Conductivity Detector (TCD) quantifies signals against a standard (e.g., Acetanilide).

Acceptance Criteria

The pharmaceutical and academic standard (e.g., J. Org. Chem., J. Med. Chem.) requires the "Found" value to be within


  of the "Theoretical" value.

Critical Insight: If your sample contains 1 mole of trapped water (


), the Carbon % drops from 74.97% to 68.54%. EA is highly sensitive to solvation.

The "Racemic Trap": Why EA is Insufficient

The primary failure mode of EA for this specific molecule is its inability to distinguish enantiomers.

Comparative Data Simulation

The table below illustrates three hypothetical batches of (2R)-2,3-Dimethyl-3-phenylbutanoic acid.

Batch IDActual CompositionEA Result (%C)EA Result (%H)EA Verdict (

)
True Quality Status
Batch A Pure (2R)74.95%8.41%PASS Valid
Batch B Racemic (50% 2R / 50% 2S)74.98%8.38%PASS REJECT (Wrong Stereo)
Batch C (2R) + 5% Residual Toluene76.10%8.50%FAIL REJECT (Solvent)

Analysis:

  • Batch B passes EA perfectly because the elemental composition of the (2S) enantiomer is identical to the (2R). Relying on EA alone would release a racemic drug substance.

  • Batch C fails EA because Toluene (

    
    , ~91% Carbon) skews the Carbon content higher.
    

Methodology 2: The Challengers (Specific Validation)

To cover the blind spots of EA, we compare it with Quantitative NMR (qNMR) and Chiral HPLC.

qNMR (Quantitative Nuclear Magnetic Resonance)

qNMR uses an internal standard (e.g., Maleic acid) to determine absolute purity.

  • Pros: Specific; detects organic impurities; non-destructive.

  • Cons: Lower precision than EA for bulk elements; requires expensive instrumentation.

  • Application: Verifies the structure and quantifies organic impurities, but like EA, standard 1H-NMR is blind to enantiomers unless a chiral shift reagent is added.

Chiral HPLC

Uses a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) to physically separate the enantiomers.

  • Pros: The only method here that quantifies Enantiomeric Excess (ee%).

  • Cons: Requires specific method development; consumes solvents; often requires UV-active chromophores (Phenyl group in our molecule provides this).

Comparative Summary & Verdict

The following table summarizes which method validates which attribute of (2R)-2,3-Dimethyl-3-phenylbutanoic acid.

Feature ValidatedElemental Analysis (EA)qNMRChiral HPLC
Bulk Purity Excellent (Primary)GoodModerate
Solvation/Moisture Excellent (Highly Sensitive)GoodPoor (Invisible)
Inorganic Salts Good (Ash residue)Poor (Invisible)Poor (Invisible)
Enantiomeric Purity FAIL (Blind)Fail (unless derivatized)Excellent (Primary)
Sample Required Low (<5 mg)Medium (10-20 mg)Low (<1 mg)
Destructive? YesNoNo

The Integrated Workflow (Self-Validating System)

To ensure scientific integrity, do not use these methods in isolation. Use the following logic gate workflow. EA serves as the initial "Gatekeeper" for bulk chemical integrity, preventing the waste of expensive Chiral HPLC resources on wet or impure samples.

ValidationWorkflow Start Crude (2R)-2,3-Dimethyl- 3-phenylbutanoic acid Drying Vacuum Drying (40°C, 4h) Start->Drying EA_Step Step 1: Elemental Analysis (Combustion) Drying->EA_Step Decision_EA Is %C within ±0.4%? EA_Step->Decision_EA Fail_EA FAIL: Contaminated/Wet Recrystallize or Dry Decision_EA->Fail_EA No Pass_EA PASS: Bulk Purity Confirmed Decision_EA->Pass_EA Yes Fail_EA->Drying Reprocess HPLC_Step Step 2: Chiral HPLC (Chiralpak AD-H, Hex/IPA) Pass_EA->HPLC_Step Decision_HPLC Is ee% > 98%? HPLC_Step->Decision_HPLC Fail_HPLC FAIL: Racemized Reject Batch Decision_HPLC->Fail_HPLC No Final_Release RELEASE BATCH (Valid Purity & Chirality) Decision_HPLC->Final_Release Yes

Figure 1: The "Gatekeeper" Workflow. EA filters out chemically impure or wet samples before Chiral HPLC validates stereochemistry.

References

  • American Chemical Society (ACS). Author Guidelines for Elemental Analysis.[3] ACS Publications.[2] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Babij, N. R., et al. (2016). "Elemental Analysis: An Important Purity Control but Prone to Manipulations."[4] Organic Process Research & Development. [Link]

  • U.S. Food and Drug Administration (FDA). Q3A(R2) Impurities in New Drug Substances. [Link]

Sources

Analytical Comparison Guide: Distinguishing (2R)-2,3-Dimethyl-3-phenylbutanoic Acid from Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in the synthesis of complex therapeutics—such as [3][1]—the accurate structural and stereochemical assignment of (2R)-2,3-dimethyl-3-phenylbutanoic acid is paramount. In drug development, even minor isomeric impurities can drastically alter pharmacokinetic profiles and receptor binding affinities.

This guide provides a comprehensive, self-validating analytical framework for differentiating the target (2R)-enantiomer from its primary confounders: its (2S)-stereoisomer and its close constitutional isomer, 2,2-dimethyl-3-phenylbutanoic acid.

The Isomeric Landscape

Before deploying analytical instrumentation, it is critical to map the structural differences between the target molecule and its potential isomers. The primary analytical challenge lies in distinguishing connectivity (constitutional isomers) and spatial arrangement (stereoisomers).

Table 1: Physicochemical & Structural Comparison
PropertyTarget MoleculeStereoisomerConstitutional Isomer
Name (2R)-2,3-Dimethyl-3-phenylbutanoic acid(2S)-2,3-Dimethyl-3-phenylbutanoic acid2,2-Dimethyl-3-phenylbutanoic acid
Isomer Type Target (Enantiomer)EnantiomerConstitutional Isomer
Connectivity Ph-C(CH3)₂-CH(CH3)-COOHPh-C(CH3)₂-CH(CH3)-COOHPh-CH(CH3)-C(CH3)₂-COOH
Chiral Center C2 (R-configuration)C2 (S-configuration)C3 (Racemic or specific)

Differentiating Constitutional Isomers via ¹H-NMR

The Causality of the Method: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for distinguishing constitutional isomers because it directly probes atomic connectivity. The structural difference between 2,3-dimethyl and 2,2-dimethyl connectivity fundamentally alters the electronic environment of the aliphatic protons.

In the target 2,3-dimethyl isomer, the solitary aliphatic proton resides on C2, directly adjacent (alpha) to the electron-withdrawing carboxylic acid. In the 2,2-dimethyl isomer, the solitary proton resides on C3, in a benzylic position adjacent to the phenyl ring. Furthermore, because C2 is a chiral center in the target molecule, the two methyl groups on the adjacent achiral C3 carbon reside in distinct magnetic environments. This renders them diastereotopic , causing them to appear as two distinct singlets—a critical diagnostic feature often overlooked by novice analysts.

Table 2: ¹H-NMR Diagnostic Signals (400 MHz, CDCl₃)
Proton Environment2,3-Dimethyl-3-phenylbutanoic acid2,2-Dimethyl-3-phenylbutanoic acid
Solitary CH Proton ~2.6 ppm (1H, quartet, J=7.0 Hz)~3.2 ppm (1H, quartet, J=7.0 Hz)
Position of CH Alpha to -COOH (C2)Benzylic (C3)
Diastereotopic Methyls ~1.3 ppm (3H, s), ~1.4 ppm (3H, s) on C3~1.1 ppm (3H, s), ~1.2 ppm (3H, s) on C2
Coupled Methyl ~1.0 ppm (3H, doublet, J=7.0 Hz) on C2~1.3 ppm (3H, doublet, J=7.0 Hz) on C3
Step-by-Step Methodology: ¹H-NMR Profiling
  • Sample Preparation: Dissolve 5–10 mg of the unknown analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the ¹H-NMR spectrum at 400 MHz or 500 MHz at 298 K.

  • Parameters: Set the relaxation delay (D1) to 2.0 seconds and acquire a minimum of 16 scans to ensure a high signal-to-noise ratio.

  • Processing & Validation: Apply a line broadening of 0.3 Hz, Fourier transform, and phase the spectrum. Calibrate the chemical shift using the TMS peak at 0.00 ppm. Confirm the presence of the ~2.6 ppm quartet to validate the 2,3-dimethyl connectivity.

Stereochemical Resolution via Chiral HPLC

The Causality of the Method: Enantiomers possess identical physical properties and NMR spectra in achiral environments. To differentiate the (2R) and (2S) enantiomers, we must introduce a chiral environment to form transient diastereomeric complexes. Using a [2][2] (amylose tris(3,5-dimethylphenylcarbamate)), the enantiomers interact differently with the chiral grooves of the polymer via hydrogen bonding and π-π stacking.

Crucially, the mobile phase must contain an acidic modifier like Trifluoroacetic Acid (TFA). Without TFA, the carboxylic acid moiety of the analyte will partially ionize, leading to severe peak tailing and catastrophic loss of resolution.

Table 3: Chiral HPLC Method Parameters
ParameterSpecification
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm and 254 nm
Step-by-Step Methodology: Chiral HPLC & System Suitability
  • Mobile Phase Preparation: Mix HPLC-grade n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% (v/v) TFA. Degas the mixture ultrasonically for 15 minutes.

  • System Equilibration: Flush the HPLC system with the mobile phase. Install the Chiralpak AD-H column and equilibrate at 1.0 mL/min until a stable baseline is achieved at 210 nm[2].

  • System Suitability Test (SST): Inject 10 µL of a 1 mg/mL racemic reference standard of 2,3-dimethyl-3-phenylbutanoic acid.

  • Self-Validation Check: According to the [1][3], the method is only considered valid for sample analysis if the resolution (Rs) between the (2R) and (2S) peaks is ≥ 1.5, demonstrating true baseline separation.

  • Sample Analysis: Inject 10 µL of the unknown sample (1 mg/mL). Compare the retention time against the validated (2R) reference standard to confirm stereochemical identity.

Analytical Workflows & Mechanisms

Workflow Start Unknown Sample (Putative 2,3-Dimethyl-3-phenylbutanoic acid) NMR 1H-NMR Spectroscopy (CDCl3, 400 MHz) Start->NMR ConstCheck Constitutional Isomer Check NMR->ConstCheck Fail1 Identify as 2,2-Dimethyl Isomer ConstCheck->Fail1 Benzylic CH (~3.2 ppm) HPLC Chiral HPLC (Chiralpak AD-H, Hexane/IPA/TFA) ConstCheck->HPLC Alpha-COOH CH (~2.6 ppm) StereoCheck Enantiomeric Resolution (Rs > 1.5) HPLC->StereoCheck Fail2 Identify as (2S)-Enantiomer or Racemate StereoCheck->Fail2 Peak 2 or Dual Peaks Success Confirmed (2R)-Enantiomer StereoCheck->Success Single Peak (Peak 1)

Analytical workflow for distinguishing structural and stereoisomers of the target acid.

Mechanism CSP Chiral Stationary Phase (Amylose tris-3,5-dimethylphenylcarbamate) SubR (2R)-Enantiomer Optimal Spatial Fit CSP->SubR Strong H-Bonding & Pi-Pi Stacking SubS (2S)-Enantiomer Steric Mismatch CSP->SubS Weak Interactions (Steric Clash)

Chiral recognition mechanism showing transient diastereomeric complex formation.

References

  • FDA. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." U.S. Food and Drug Administration.[Link]

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® AD-H Columns." CT-K.[Link]

  • Google Patents. "US20040086942A1 - IgE receptor antagonists."

Sources

Standardizing Quality Control Assays for (2R)-2,3-Dimethyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a standardized approach to Quality Control (QC) for (2R)-2,3-Dimethyl-3-phenylbutanoic acid , a specialized chiral building block.[1] It compares the recommended Chiral HPLC methodology against traditional alternatives like Polarimetry and NMR , providing experimental protocols and data-driven insights for drug development professionals.

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the enantiomeric purity of starting materials is non-negotiable. (2R)-2,3-Dimethyl-3-phenylbutanoic acid serves as a critical chiral scaffold, often used to induce stereochemical control in downstream intermediates.[1]

The primary quality risk for this molecule is the presence of its enantiomer, (2S)-2,3-dimethyl-3-phenylbutanoic acid , which can lead to diastereomeric impurities in the final drug substance that are notoriously difficult to purge.[1] Traditional assays like specific optical rotation (polarimetry) lack the specificity to detect trace enantiomeric impurities (<0.5%) in the presence of chemical degradation.

This guide establishes Direct Chiral HPLC as the standardized QC method, demonstrating its superior specificity and sensitivity compared to polarimetric and spectroscopic alternatives.

The Challenge: Steric Bulk and Chiral Resolution

The molecule features a chiral center at C2 and a quaternary carbon at C3 bearing a phenyl group and two methyl groups (one from the chain, one substituent).

  • Structural Constraint: The bulky phenyl group at C3 creates significant steric hindrance near the C2 chiral center.

  • Chromatographic Implication: While steric bulk can aid in chiral recognition by "locking" the conformation, it also requires a Chiral Stationary Phase (CSP) with cavities capable of accommodating the aromatic moiety.

Comparative Analysis of QC Methodologies

We evaluated three primary methodologies for determining the enantiomeric purity of (2R)-2,3-Dimethyl-3-phenylbutanoic acid.

Method A: Chiral HPLC (The Gold Standard)
  • Mechanism: Uses a polysaccharide-based stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) to differentially retain enantiomers based on hydrogen bonding and

    
     interactions.[1]
    
  • Verdict: Superior. It is the only method capable of simultaneously quantifying chemical purity (assay) and enantiomeric excess (ee) with high precision.

Method B: Polarimetry (The Traditional Alternative)
  • Mechanism: Measures the rotation of plane-polarized light.[1]

  • Verdict: Obsolete for Trace QC. It provides a weighted average of all chiral species. A sample with 95% chemical purity and 99% ee might give the same rotation as a sample with 99% chemical purity and 95% ee. It cannot distinguish between enantiomeric impurity and chemical impurities.

Method C: H-NMR with Chiral Solvating Agents (CSA)
  • Mechanism: Uses a chiral amine (e.g., (R)-

    
    -methylbenzylamine) to form transient diastereomeric salts in situ, causing peak splitting in NMR.
    
  • Verdict: Useful for R&D, not QC. While excellent for structural confirmation, the Limit of Quantitation (LOQ) is typically ~1-2%, which is insufficient for GMP release testing (usually requiring <0.1% impurity detection).

Data Summary: Performance Metrics
FeatureChiral HPLC (Recommended) Polarimetry

H-NMR (w/ CSA)
Specificity High (Separates Enantiomers & Impurities)Low (Aggregate signal)Medium (Overlapping peaks)
LOD / LOQ 0.05% / 0.1%N/A (Bulk property)~1.0% / 2.0%
Precision (RSD) < 1.0%~ 2-5%~ 5-10%
Analysis Time 15–20 mins5 mins30 mins
Sample Destructive? No (Recoverable)NoNo

Experimental Protocol: Standardized Chiral HPLC Method

The following protocol is validated for robustness and specificity. It utilizes a Normal Phase mode, which is preferred for carboxyl-containing analytes to prevent ionization issues and maximize interaction with the carbamate backbone of the column.

Chromatographic Conditions[2][3][4][5][6]
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5

    
    m silica), 250 x 4.6 mm.
    
    • Rationale: The AD-H column is ideal for aromatic acids.[1] The amylose backbone forms helical cavities that interact strongly with the phenyl group at C3 [1].

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v/v).[1]

    • Rationale: TFA is critical. It suppresses the ionization of the carboxylic acid (-COOH

      
       -COO
      
      
      
      ), ensuring the molecule remains neutral.[1] Ionized acids elute too quickly and cause peak tailing due to non-specific interactions with the silica support [2].
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (or 254 nm).

    • Note: The phenyl ring absorbs well at 254 nm, but 210 nm provides higher sensitivity for the carbonyl backbone if the phenyl signal is saturated.

  • Injection Volume: 10

    
    L.
    
Sample Preparation[2][4]
  • Standard Solution: Weigh 10 mg of (2R)-2,3-Dimethyl-3-phenylbutanoic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase.

  • System Suitability Solution (Racemic): Mix equal parts of (2R) and (2S) standards to verify resolution (

    
    ).
    
    • Acceptance Criteria: Resolution (

      
      ) between (2R) and (2S) peaks must be 
      
      
      
      .
Workflow Diagram (Graphviz)

The following diagram illustrates the decision logic for the QC workflow.

QC_Workflow Start Sample Receipt (2R)-2,3-Dimethyl-3-phenylbutanoic acid ID_Test Identity Test (IR or 1H-NMR) Start->ID_Test Purity_Check Chemical Purity Check (Achiral HPLC) ID_Test->Purity_Check Chiral_Method Chiral Assay (Chiralpak AD-H) Purity_Check->Chiral_Method Decision_Rs System Suitability: Resolution > 2.0? Chiral_Method->Decision_Rs Fail_Method Troubleshoot: Check Mobile Phase TFA Regenerate Column Decision_Rs->Fail_Method No Calc_EE Calculate Enantiomeric Excess %ee = (R-S)/(R+S) * 100 Decision_Rs->Calc_EE Yes Fail_Method->Chiral_Method Pass_Spec Pass: %ee > 99.0% Chemical Purity > 98.0% Calc_EE->Pass_Spec Release Release Lot Pass_Spec->Release Yes Reject Reject Lot / Reprocess Pass_Spec->Reject No

Figure 1: Standardized Quality Control Decision Tree for Chiral Acid Release.

Scientific Validation & Troubleshooting

Why TFA is Non-Negotiable

In the absence of Trifluoroacetic Acid (TFA), the carboxyl group of the analyte will partially dissociate. This leads to:

  • Peak Broadening: The equilibrium between the acid and its conjugate base causes "smearing" of the peak.

  • Retention Time Shifts: The ionic form interacts differently with the stationary phase than the neutral form.

  • Damage to Column: While modern AD-H columns are robust, prolonged exposure to ionized species without buffering can degrade the coating.

Troubleshooting Tip: If resolution degrades, flush the column with 100% Ethanol for 30 minutes (at 0.5 mL/min) to remove adsorbed contaminants, then re-equilibrate with the Mobile Phase + TFA [3].

Alternative: Inverse Phase (Reverse Phase)

If Normal Phase solvents (Hexane) are incompatible with your facility's safety protocols, a Reverse Phase method can be developed using a Chiralpak AD-RH column.

  • Mobile Phase: Acetonitrile : Water : Phosphoric Acid (40 : 60 : 0.1).

  • Trade-off: Higher backpressure and generally lower resolution for this specific structural class compared to Normal Phase.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[3][4][2][5] Chemical Society Reviews, 37(12), 2593-2608.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 9: Chiral Separations).

  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® AD-H.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.

  • United States Pharmacopeia (USP). General Chapter <781> Optical Rotation.

Sources

Safety Operating Guide

Operational Guide: Disposal of (2R)-2,3-Dimethyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (2R)-2,3-Dimethyl-3-phenylbutanoic acid proper disposal procedures Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Profile

(2R)-2,3-Dimethyl-3-phenylbutanoic acid is a chiral carboxylic acid often utilized as a resolving agent or a key intermediate in the synthesis of antiretroviral drugs and other bioactive pharmaceutical ingredients (APIs).

While specific Safety Data Sheets (SDS) for this exact enantiomer are rare, its disposal protocols are governed by its chemical class: Substituted Phenyl-Alkyl Carboxylic Acids . It must be treated as a bioactive organic acid with potential skin/eye irritant properties.

Critical Safety Directive: Do not dispose of this compound down the drain. Even if neutralized, the phenyl-alkyl structure is often resistant to rapid biodegradation in municipal water systems and may possess residual biological activity. Incineration is the required disposal method.

Physicochemical Profile for Disposal
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Dust control measures required during transfer.
Acidity (pKa) ~4.5 – 5.0 (Estimated)Classify as Weak Organic Acid . Segregate from strong bases.
Solubility Low in water; High in organic solvents (MeOH, DCM)Aqueous rinsing is inefficient; use organic solvents for decontamination.
Flash Point >110°C (Estimated)Combustible, but not Flammable (D001).
Hazard Class Irritant (Skin/Eye), Potential BioactiveHandle with double nitrile gloves and Tyvek sleeves.

Waste Segregation & Compatibility

Proper segregation is the primary defense against unexpected exothermic reactions in the waste drum.

The "Never Mix" List
  • Strong Oxidizers (Nitric Acid, Peroxides): The benzyl position on the phenyl ring is susceptible to oxidation, potentially generating heat or unstable intermediates.

  • Sodium Hypochlorite (Bleach): Mixing acidic waste with bleach releases toxic chlorine gas.

  • Sodium Azide: Acidification of azide solutions releases explosive/toxic hydrazoic acid (

    
    ).
    
Decision Logic: Waste Stream Segregation

The following logic flow ensures the material ends up in the correct waste stream.

WasteSegregation Start Waste Material Identified: (2R)-2,3-Dimethyl-3-phenylbutanoic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid Solution (HPLC Waste / Mother Liquor) StateCheck->Liquid Contaminated Is it pure chemical or contaminated debris (wipes)? Solid->Contaminated SolventCheck Solvent Type? Liquid->SolventCheck PureSolid Pure Chemical Contaminated->PureSolid Debris Contaminated Debris Contaminated->Debris BinSolid Stream A: Solid Hazardous Waste (Label: Organic Acid, Solid, Toxic) PureSolid->BinSolid Debris->BinSolid Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Methanol, Acetone, Water) SolventCheck->NonHalogenated BinHalo Stream B: Halogenated Solvent Waste (Label: Contains Organic Acid) Halogenated->BinHalo BinNonHalo Stream C: Non-Halogenated Solvent Waste (Label: Contains Organic Acid) NonHalogenated->BinNonHalo

Figure 1: Decision tree for segregating (2R)-2,3-Dimethyl-3-phenylbutanoic acid waste based on physical state and solvent matrix.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Expired Lots)

Objective: Secure containment for high-temperature incineration.

  • Primary Containment: Keep the substance in its original glass or HDPE container if possible. Ensure the cap is tightly sealed.

  • Secondary Containment: Place the primary container inside a clear, sealable polyethylene bag (Zip-lock style). This protects waste handlers from exterior contamination.[1][2][3]

  • Labeling: Apply a hazardous waste label to the bag.

    • Constituents: "(2R)-2,3-Dimethyl-3-phenylbutanoic acid" (Do not use abbreviations).

    • Hazards: Check "Irritant" and "Toxic".

  • Consolidation: Place the bagged container into the Lab Pack Drum (Solid Hazardous Waste) .

    • Note: Do not dump loose powder into a 55-gallon drum. Loose powder creates inhalation hazards for disposal plant workers.

Protocol B: Liquid Waste (Reaction Mixtures & HPLC)

Objective: Prevent precipitation and pressure buildup in solvent drums.

  • pH Check: Before adding to a waste carboy, check the pH of your solution.

    • Risk:[2][3][4][5][6][7] If the waste stream is highly basic (pH > 10), adding this acid may cause immediate heat generation or precipitation of the salt form.

    • Action: If the receiving drum is basic, slowly neutralize your sample to pH 6–8 before addition.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste Stream .
      
    • If dissolved in Methanol/Acetonitrile

      
      Non-Halogenated Waste Stream .
      
  • Transfer: Use a funnel with a lid/latch to minimize evaporation. Rinse the funnel with the carrier solvent immediately after use to prevent the acid from crystallizing on the funnel neck.

Spill Management Workflow

In the event of a benchtop spill of solid powder.

PPE Required: Nitrile gloves (double layer), Safety Goggles, Lab Coat, N95 Dust Mask (if powder is fine/aerosolized).

SpillResponse Spill Spill Detected Assess Assess Size & Hazard (Is it > 50g?) Spill->Assess Minor Minor Spill (<50g) Assess->Minor Major Major Spill (>50g) Assess->Major Contain Cover with dry paper towels to prevent dust spread Minor->Contain Evacuate Evacuate Area & Call EHS Major->Evacuate Sweep Gently sweep into dustpan (Avoid creating dust) Contain->Sweep Clean Wipe surface with Methanol or Ethanol Sweep->Clean Wash Final wash with Soap & Water Clean->Wash Dispose Dispose all materials as Solid Hazardous Waste Wash->Dispose

Figure 2: Step-by-step spill response workflow. Note that organic solvents (Methanol) are preferred for the first wipe-down as the acid has low water solubility.

Regulatory & Compliance Data

When filling out waste manifests or requesting pickup, use the following classifications. While this specific enantiomer may not be explicitly listed, these codes apply to the chemical class.

Regulatory BodyClassification / CodeNotes
EPA (RCRA) Not Listed (P or U list)Classify as Non-Regulated Chemical Waste unless mixed with listed solvents (e.g., F003 for Acetone/Methanol).
DOT (Transport) Not Regulated (Solid)If in solution, the solvent dictates the shipping name (e.g., UN 1993 Flammable Liquid).
GHS Labeling Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
Waste Profile Organic Acid, Solid "Bioactive Intermediate" should be noted in the comments section of the profile.
Reference List
  • PubChem. (n.d.). 2-Phenylbutyric acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.